Cyclohexylsulfamoyl Chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZSEUXOFDMNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512831 | |
| Record name | Cyclohexylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-35-9 | |
| Record name | Cyclohexylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclohexanesulfonyl Chloride: Properties, Reactivity, and Applications
A Note to the Researcher: While the topic specified was "Cyclohexylsulfamoyl Chloride," a thorough review of scientific literature and chemical supplier databases reveals that this compound is not a common or well-documented reagent. The available data overwhelmingly pertains to its structural isomer, Cyclohexanesulfonyl Chloride (CAS No. 4837-38-1) , where the sulfonyl chloride group is directly attached to the cyclohexane ring. To provide a technically accurate and valuable guide for researchers, this document will focus exclusively on this widely used and well-characterized compound.
Introduction: The Role of Cyclohexanesulfonyl Chloride in Modern Synthesis
Cyclohexanesulfonyl chloride is a versatile sulfonylating agent that serves as a critical building block in organic synthesis.[1] Its utility lies in its ability to readily introduce the cyclohexanesulfonyl moiety into a wide range of molecules. This functionalization is of paramount importance in the fields of medicinal chemistry and agrochemical development, where the incorporation of a sulfonyl group can significantly modulate a molecule's biological activity, solubility, and stability.[1] The compound is a colorless to light-orange liquid at room temperature, recognized for its high reactivity toward nucleophiles, a characteristic driven by the electrophilic nature of the sulfur atom.[1][2] This guide provides a comprehensive overview of its core properties, reactivity profile, synthetic applications, and essential handling protocols for laboratory professionals.
Core Physicochemical and Spectroscopic Properties
Accurate characterization begins with a fundamental understanding of a compound's physical and spectroscopic properties.
Physicochemical Data
The key physical and chemical identifiers for Cyclohexanesulfonyl Chloride are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4837-38-1 | [3][4][5] |
| Molecular Formula | C₆H₁₁ClO₂S | [3][4][5] |
| Molecular Weight | 182.67 g/mol | [3][4][6] |
| Appearance | Colorless to faint orange clear liquid | [1][2] |
| Density | 1.259 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 125 °C @ 13 Torr; 255.8 °C @ 760 mmHg | [2][7] |
| Refractive Index (n²⁰/D) | 1.499 | [2][3][4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4] |
| Synonyms | Cyclohexylsulfonyl chloride | [1][2][3] |
Spectroscopic Profile: The Signature of Cyclohexanesulfonyl Chloride
Spectroscopic analysis is essential for reaction monitoring and final product confirmation. While raw spectra are lot-specific, the expected characteristic signals are well-established.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by the sulfonyl group. Expect two very strong characteristic stretching bands for the S=O bond, one asymmetric stretch around 1370-1410 cm⁻¹ and a symmetric stretch near 1166-1204 cm⁻¹ .[8] Additionally, prominent C-H aliphatic stretching bands from the cyclohexane ring will appear around 2850-2950 cm⁻¹ .[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show complex multiplets corresponding to the protons of the cyclohexane ring. The unique proton on the carbon directly attached to the sulfonyl chloride group (-CH-SO₂Cl) is the most deshielded due to the strong electron-withdrawing effect of the SO₂Cl group and will appear as a downfield multiplet.[8] The remaining 10 protons on the other five carbons of the ring will appear as a series of overlapping multiplets at higher field.
-
¹³C NMR : The spectrum will exhibit distinct signals for the carbons of the cyclohexane ring. The carbon atom bonded to the sulfonyl chloride group will be significantly shifted downfield compared to the other ring carbons.
-
-
Mass Spectrometry (MS) : The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[8] Common fragmentation pathways include the loss of the chlorine atom, the SO₂ group, or cleavage of the cyclohexane ring.
Reactivity and Synthetic Utility
The synthetic power of cyclohexanesulfonyl chloride stems from the high electrophilicity of the sulfonyl sulfur atom, making it an excellent target for a variety of nucleophiles.[10] This reactivity is the foundation for its primary applications in forming sulfonamides and sulfonate esters.
Core Reactivity: Nucleophilic Substitution
The central reaction mechanism involves the attack of a nucleophile (e.g., an amine or an alcohol) on the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct generated during the reaction.
Caption: Generalized workflow for sulfonamide synthesis.
Key Applications and Experimental Protocol
1. Synthesis of Sulfonamides: The reaction with primary or secondary amines yields N-substituted cyclohexylsulfonamides. This functional group is a well-known pharmacophore present in numerous therapeutic agents, including antibiotics and diuretics.[10]
2. Synthesis of Sulfonate Esters: Reaction with alcohols or phenols produces cyclohexylsulfonate esters. These esters are valuable synthetic intermediates because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions.[10]
Exemplary Protocol: Synthesis of N-Benzylcyclohexanesulfonamide
This protocol details a representative procedure for the synthesis of a sulfonamide, a cornerstone reaction for this reagent class.
Objective: To synthesize N-benzylcyclohexanesulfonamide via nucleophilic substitution.
Materials:
-
Cyclohexanesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM) as solvent
-
1M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of cyclohexanesulfonyl chloride (1.0 eq) in dichloromethane dropwise to the stirred amine solution over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove residual acid), and brine. Self-Validation: Each wash removes specific impurities, ensuring the purity of the final product.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure N-benzylcyclohexanesulfonamide.
Safety, Handling, and Storage
Cyclohexanesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
Hazard and Safety Information
-
Primary Hazard: The compound is classified as corrosive. It causes severe skin burns and eye damage (GHS Hazard H314).[4][6] Contact with water or moisture releases hydrochloric acid.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including:
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Storage and Disposal
-
Storage: Store in a cool (recommended 2-8°C), dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[3][4] The container must be kept tightly sealed. Handling and storage under an inert gas like argon or nitrogen is recommended to prevent degradation from moisture.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching the material with a suitable alcohol (like isopropanol) before aqueous disposal may be necessary, but this should only be done by trained personnel.
Conclusion
Cyclohexanesulfonyl chloride is a powerful and reliable reagent for introducing the cyclohexanesulfonyl group in organic synthesis. Its predictable reactivity, centered on nucleophilic substitution at the sulfonyl sulfur, makes it an indispensable tool for constructing complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties and strict adherence to safety protocols are essential for its effective and safe utilization in the laboratory.
References
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PubChem. (n.d.). Cyclohexylmethane sulfonyl chloride. Available at: [Link]
-
IndiaMART. (n.d.). Cyclohexane sulfonyl Chloride / Cyclohexylsulfonyl chloride. Available at: [Link]
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Letopharm Limited. (n.d.). Cyclohexanesulfonyl chloride| CAS:#4837-38-1. Available at: [Link]
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PubChem. (n.d.). Cyclohexanesulfonyl chloride. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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Fisher Scientific. (2024). Safety Data Sheet. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of cyclohexyl chloride. Available at: [Link]
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Filo. (n.d.). a) What happen when cyclohexane reacts with sulfuryl chloride in the pres... Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl chloride, 98%. Available at: [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
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ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Available at: [Link]
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MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Available at: [Link]
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OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available at: [Link]
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Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis. Available at: [Link]
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ResearchGate. (2025). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Available at: [Link]
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Market Publishers. (2024). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Available at: [Link]
-
Stenutz. (n.d.). cyclohexyl chloride. Available at: [Link]
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An In-depth Technical Guide to Cyclohexanesulfonyl Chloride: Structure, Synthesis, Reactivity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of cyclohexanesulfonyl chloride, a versatile reagent in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will delve into the molecule's structural characteristics, spectroscopic signature, synthesis protocols, and its pivotal role in the development of therapeutic agents.
Molecular Structure and Physicochemical Properties
Cyclohexanesulfonyl chloride (CAS RN: 4837-38-1) is a key building block in synthetic chemistry, valued for its ability to introduce the cyclohexylsulfonyl moiety into a diverse range of molecules.
Molecular Geometry and Bonding
The molecular structure of cyclohexanesulfonyl chloride is characterized by a central sulfur atom tetrahedrally coordinated to a cyclohexyl group, two oxygen atoms, and a chlorine atom. The geometry around the sulfur atom is distorted from a perfect tetrahedron due to the different steric and electronic nature of the substituents.
According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains around the sulfur atom (one S-C bond, two S=O double bonds, and one S-Cl bond) arrange themselves to minimize repulsion, resulting in a roughly tetrahedral geometry. The S=O double bonds exert greater repulsion than the S-C and S-Cl single bonds, leading to a compression of the C-S-Cl bond angle.
Below is a diagram illustrating the local geometry around the sulfonyl chloride functional group.
Caption: Local geometry of the sulfonyl chloride group.
Physicochemical Properties
A summary of the key physicochemical properties of cyclohexanesulfonyl chloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 4837-38-1 | |
| Molecular Formula | C₆H₁₁ClO₂S | |
| Molecular Weight | 182.67 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 125 °C at 13 Torr | |
| Density | 1.259 g/mL at 25 °C | |
| Refractive Index | n20/D 1.499 | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether), insoluble in water |
Synthesis of Cyclohexanesulfonyl Chloride
The synthesis of sulfonyl chlorides can be achieved through various methods, with the choice of route often depending on the starting material's availability and the desired scale of the reaction. A common and effective method involves the oxidative chlorination of the corresponding thiol.
Oxidative Chlorination of Cyclohexanethiol
This protocol outlines a laboratory-scale synthesis of cyclohexanesulfonyl chloride from cyclohexanethiol. The reaction proceeds via the oxidation of the thiol to a sulfonic acid intermediate, followed by chlorination.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), place a solution of cyclohexanethiol in a suitable solvent such as dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Chlorination: Add a chlorinating agent, such as a solution of chlorine gas in dichloromethane or sulfuryl chloride, dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench any excess chlorinating agent by the slow addition of a reducing agent solution (e.g., sodium sulfite). Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure cyclohexanesulfonyl chloride.
Caption: Workflow for the synthesis of cyclohexanesulfonyl chloride.
Spectroscopic Characterization
The structural elucidation and purity assessment of cyclohexanesulfonyl chloride rely on a combination of spectroscopic techniques. The expected spectral data are summarized below, based on the known characteristics of sulfonyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (δ 1.2-2.5 ppm) corresponding to the protons of the cyclohexane ring. The proton on the carbon attached to the sulfonyl group (α-proton) would be the most deshielded and appear as a distinct multiplet further downfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the cyclohexane ring. The carbon atom directly bonded to the sulfur (C-S) will be significantly deshielded and appear at the lowest field among the aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. For cyclohexanesulfonyl chloride, the most characteristic absorptions are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of chlorine, sulfur dioxide, and fragmentation of the cyclohexane ring.
Reactivity and Mechanistic Insights
The synthetic utility of cyclohexanesulfonyl chloride stems from the high electrophilicity of the sulfur atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its primary application in the formation of sulfonamides and sulfonate esters.
Sulfonamide Formation
The reaction of cyclohexanesulfonyl chloride with primary or secondary amines is a cornerstone of medicinal chemistry, leading to the formation of a stable sulfonamide linkage. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
C₆H₁₁SO₂Cl + R₂NH → C₆H₁₁SO₂NR₂ + HCl
The mechanism of this nucleophilic substitution at the sulfonyl sulfur is generally considered to be a stepwise addition-elimination pathway, proceeding through a trigonal bipyramidal intermediate.
Caption: Mechanism of sulfonamide formation.
Applications in Drug Development
The cyclohexylsulfonyl moiety is incorporated into various drug candidates to modulate their physicochemical properties, such as lipophilicity, and to engage in specific interactions with biological targets. The sulfonamide group, readily formed from cyclohexanesulfonyl chloride, is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor.
While specific examples of blockbuster drugs synthesized directly from cyclohexanesulfonyl chloride are not prominently featured in publicly available literature, its role as a versatile building block for creating libraries of sulfonamide-containing compounds for screening is well-established. This approach is crucial in the early stages of drug discovery for identifying lead compounds. For instance, derivatives of cyclohexanesulfonamide have been investigated for their potential as inhibitors of various enzymes and receptors.
Safety and Handling
Cyclohexanesulfonyl chloride is a corrosive and reactive chemical that requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is sensitive to moisture and will hydrolyze to cyclohexanesulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
Cyclohexanesulfonyl chloride is a valuable and reactive intermediate in organic synthesis with significant applications in the pharmaceutical industry. Its utility is centered on the facile introduction of the cyclohexylsulfonyl group, enabling the synthesis of a wide array of sulfonamides and other derivatives for drug discovery and development. A thorough understanding of its structure, reactivity, and handling is essential for its effective and safe use in the laboratory.
References
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- King, J. F., & Hillhouse, J. H. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles, Primary Kinetic Isotope Effects, Deuterium Substitution Patterns, and pH-Product Ratios in the Presence of Added Nucleophiles. Journal of the American Chemical Society, 114(8), 3021-3027.
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An In-Depth Technical Guide to the Synthesis of Cyclohexylsulfamoyl Chloride
Introduction: The Role and Significance of Cyclohexylsulfamoyl Chloride
This compound, a key organic intermediate, belongs to the versatile class of sulfamoyl chlorides. These compounds are characterized by a sulfonyl chloride group directly attached to a nitrogen atom. Their importance in modern drug discovery and development cannot be overstated. The sulfamoyl group is a critical pharmacophore found in a wide array of therapeutic agents, prized for its ability to act as a stable, non-hydrolyzable mimic of a phosphate group and its capacity to form crucial hydrogen bonds with biological targets.[1] The incorporation of a cyclohexyl moiety imparts specific lipophilic characteristics, influencing the compound's solubility, membrane permeability, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, grounded in fundamental chemical principles and field-proven laboratory practices.
Core Synthesis Pathway: Reaction of Cyclohexylamine with Sulfuryl Chloride
The most direct and widely employed method for the synthesis of N-substituted sulfamoyl chlorides is the reaction of a corresponding primary or secondary amine with sulfuryl chloride (SO₂Cl₂).[2] This transformation is a cornerstone of sulfonamide chemistry, valued for its efficiency and the ready availability of starting materials.
The overall reaction is as follows:
C₆H₁₁NH₂ (Cyclohexylamine) + SO₂Cl₂ (Sulfuryl Chloride) → C₆H₁₁NHSO₂Cl (this compound) + HCl (Hydrogen Chloride)
This reaction is typically conducted in an aprotic solvent to prevent hydrolysis of the highly reactive sulfuryl chloride and the resulting product. A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting cyclohexylamine.[1]
Mechanistic Insights: A Nucleophilic Substitution Approach
The synthesis proceeds via a classical nucleophilic substitution mechanism at the electrophilic sulfur center of sulfuryl chloride. The reaction can be dissected into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electron-deficient sulfur atom of sulfuryl chloride. This forms a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate is unstable and rapidly collapses. A chloride ion is expelled as a leaving group, and a proton is lost from the nitrogen atom.
-
Acid Neutralization: The liberated proton and chloride ion form HCl. The stoichiometric tertiary amine base present in the reaction mixture then scavenges this HCl, forming a triethylammonium chloride salt, for example. This step is crucial as it prevents the HCl from reacting with the starting cyclohexylamine to form an unreactive ammonium salt.
The entire mechanistic sequence is depicted in the diagram below.
Caption: Reaction mechanism for this compound synthesis.
Experimental Protocol: A Validated Approach
Materials and Equipment:
| Reagent/Equipment | Formula/Type | Molar Mass ( g/mol ) | Notes |
| Cyclohexylamine | C₆H₁₁NH₂ | 99.17 | Reagent grade, freshly distilled if necessary. |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | Reagent grade, handle in a fume hood. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Anhydrous, freshly distilled. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, solvent grade. |
| Round-bottom flask | Two-neck, 250 mL | - | Oven-dried before use. |
| Dropping funnel | Pressure-equalizing, 100 mL | - | Oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Ice/water bath | - | - | For temperature control. |
| Nitrogen/Argon line | - | - | To maintain an inert atmosphere. |
| Standard glassware | Separatory funnel, beakers, Erlenmeyer flasks | - | For workup and purification. |
Step-by-Step Methodology:
-
Preparation: Assemble a dry, 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a dropping funnel. Place the entire apparatus under an inert atmosphere of nitrogen or argon.
-
Reagent Charging: To the flask, add cyclohexylamine (e.g., 5.0 g, 50.4 mmol) and anhydrous dichloromethane (100 mL). Through the septum, add triethylamine (e.g., 7.0 mL, 50.4 mmol, 1.0 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
Sulfuryl Chloride Addition: Dissolve sulfuryl chloride (e.g., 4.1 mL, 50.4 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL) and load it into the dropping funnel. Add the sulfuryl chloride solution dropwise to the cooled amine solution over 30-45 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. Maintaining a low temperature (0-5 °C) is key to selectivity.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has been completely consumed.
-
Quenching & Workup: Once the reaction is complete, slowly pour the mixture into 100 mL of cold water in a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 1M HCl (50 mL) to remove any unreacted triethylamine, followed by saturated sodium bicarbonate solution (50 mL) to remove any acidic impurities, and finally with brine (50 mL). Trustworthiness: This series of washes is a self-validating system to ensure the removal of both basic and acidic impurities, leading to a purer crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Caption: Experimental workflow for this compound synthesis.
Potential Side Reactions and Purification Strategies
A primary concern when using a primary amine is the potential for double sulfonylation, leading to the formation of N,N-bis(chlorosulfonyl)cyclohexylamine or related byproducts. This is more likely if an excess of sulfuryl chloride is used or if the reaction temperature is not adequately controlled.[3] Using a 1:1 stoichiometry of amine to sulfuryl chloride and maintaining low temperatures minimizes this side reaction.
The crude product obtained after rotary evaporation may be pure enough for some applications. However, if higher purity is required, two main techniques are recommended:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is an effective method for purification.
-
Column Chromatography: For oily products or to separate closely related impurities, flash column chromatography on silica gel is the method of choice. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
Conclusion
The synthesis of this compound via the reaction of cyclohexylamine and sulfuryl chloride is a robust and scalable process. Success hinges on careful control of the reaction stoichiometry and temperature to ensure high selectivity and minimize byproduct formation. The foundational principles of nucleophilic substitution, combined with a systematic and logical workup procedure, provide a reliable pathway for researchers and drug development professionals to access this valuable chemical intermediate. This guide offers the technical and causal insights necessary to implement this synthesis with confidence and scientific integrity.
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A Technical Guide to the Chemical Reactivity and Synthetic Applications of Cyclohexylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of cyclohexylsulfamoyl chloride (C₆H₁₂ClNO₂S), focusing on its core chemical mechanism of action. Rather than a biological agent, this compound serves as a versatile and reactive intermediate in organic synthesis. Its primary utility lies in its function as a potent sulfamoylating agent, a role crucial for introducing the cyclohexylsulfamoyl moiety into diverse molecular architectures, particularly in the development of new chemical entities for pharmaceutical and agrochemical applications.[1]
Part 1: The Core Mechanism – Nucleophilic Substitution at Sulfur
The reactivity of this compound is dictated by the electronic properties of the sulfamoyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[2] This electronic configuration makes the sulfur center a prime target for attack by nucleophiles.
The fundamental mechanism of action is a nucleophilic substitution reaction, specifically an addition-elimination pathway at the tetracoordinate sulfur atom. The process unfolds as follows:
-
Nucleophilic Attack: A nucleophile (Nu-H), such as an amine or an alcohol, attacks the electrophilic sulfur atom. This forms a transient, high-energy trigonal-bipyramidal intermediate.[3][4]
-
Chloride Elimination: The intermediate rapidly collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: A base, which can be the nucleophile itself or an added scavenger like triethylamine or pyridine, removes a proton from the nucleophile to yield the final, stable sulfonated product and a salt byproduct (e.g., triethylammonium chloride).
This sequence efficiently forges a stable sulfur-nucleophile bond. The general mechanism is applicable to a wide range of nucleophiles, making this compound a valuable synthetic tool.
Part 2: Key Synthetic Transformations and Applications
The primary application of this compound is the synthesis of N-cyclohexylsulfamides and related structures, which are prevalent in medicinal chemistry.
A. Synthesis of N-Cyclohexylsulfamides
The reaction with primary or secondary amines is the most common application, yielding substituted sulfamides.[2] This reaction is typically robust and high-yielding.
Reaction Conditions:
-
Nucleophile: Primary or secondary amines.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the sulfamoyl chloride.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct.[2]
-
Temperature: Reactions are often performed at 0 °C to room temperature to control reactivity.
The resulting sulfamide moiety is a well-recognized bioisostere for amides, offering similar geometric properties but with increased metabolic stability and different hydrogen bonding capabilities.[5] This makes it a valuable functional group in drug design.
B. Synthesis of Sulfamate Esters
This compound can also react with alcohols to form sulfamate esters.[2] This reaction often requires a stronger base, such as sodium hydride (NaH), to first deprotonate the alcohol, forming a more potent alkoxide nucleophile.
C. Relevance in Drug Development
The sulfamide functional group installed by this reagent is present in numerous biologically active compounds. Its properties can lead to significant improvements in a drug candidate's profile:
-
Metabolic Stability: Sulfamides are generally more resistant to enzymatic hydrolysis than carboxamides.[5]
-
Hydrogen Bonding: The sulfonyl group provides two hydrogen bond acceptors, which can alter binding interactions with biological targets.[5]
-
Physicochemical Properties: Introduction of a sulfamoyl group can modulate a molecule's polarity, solubility, and polar surface area (PSA).[5]
| Property Comparison: Amide vs. Sulfonamide | Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Significance in Drug Design |
| Geometry | Planar | Tetrahedral at Sulfur | Similar spatial arrangement allows for bioisosteric replacement. |
| H-Bond Acceptors | 1 (Oxygen) | 2 (Both Oxygens) | Can form additional or stronger interactions with protein targets. |
| Metabolic Stability | Susceptible to amidases | Generally high | Increased in vivo half-life and bioavailability. |
| Acidity of N-H | pKa ~17 | pKa ~10-11 | Can be ionized at physiological pH, affecting solubility and binding. |
Part 3: Experimental Protocols and Handling
A. Standard Protocol for Sulfamide Synthesis
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1-1.2 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfamide.
B. Safety and Handling
This compound is a reactive and corrosive substance that requires careful handling.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Moisture Sensitivity: It reacts with water (hydrolysis) to produce corrosive HCl gas and the corresponding sulfamic acid.[2][6] Handle under anhydrous conditions and store in a tightly sealed container in a cool, dry place.[6][9]
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[8][9]
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[8]
Conclusion
This compound's mechanism of action is fundamentally chemical, serving as an efficient electrophile for the introduction of the N-cyclohexylsulfamoyl group onto nucleophilic molecules. Its primary utility in the context of drug discovery and development lies in its ability to synthesize sulfamides, which are valuable amide bioisosteres. Understanding its reactivity, reaction conditions, and handling requirements is essential for its effective and safe use in the synthesis of complex, biologically active compounds.
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Smolecule. (2023, August 17). Buy Cyclohexyl(methyl)sulfamoyl chloride | 83842-57-3.
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University of Western Ontario. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
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King, J. F., & Lim, C. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(10), 3828-3834.
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ResearchGate. Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with....
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Oae, S., & Ohno, A. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1398.
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Synquest Labs. Cyclohexanoyl chloride; Cyclohexanecarboxylic acid chloride.
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Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
-
CORE. The Synthesis of Functionalised Sulfonamides.
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
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Barrio, P., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(41), 14584-14588.
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The Serendipitous Synthesis: A Technical History of Cyclohexylsulfamoyl Chloride and the Dawn of Cyclamates
For Immediate Release
This technical guide delves into the discovery and history of cyclohexylsulfamoyl chloride, a pivotal intermediate in the synthesis of the artificial sweetener cyclamate. We will explore the seminal work of its discoverers, the evolution of its synthesis, and its lasting impact on the food and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this historically significant compound.
The Accidental Discovery: A Sweet Surprise in the Laboratory
The story of this compound is inextricably linked to the discovery of cyclamate by Michael Sveda, a graduate student at the University of Illinois, in 1937.[1] While working on the synthesis of antipyretic (fever-reducing) drugs, Sveda inadvertently tasted a compound he had synthesized, noticing a remarkably sweet taste.[2][3][4] This serendipitous discovery marked the beginning of a new class of artificial sweeteners. The patent for cyclamate was later acquired by DuPont and subsequently sold to Abbott Laboratories, who recognized its commercial potential for masking the bitter taste of pharmaceuticals.[2][3][4]
The Genesis of a Sweetener: The Audrieth-Sveda Synthesis
The foundational work on the synthesis of N-substituted sulfamic acids, including the precursor to cyclamate, was published in 1944 by L. F. Audrieth and Michael Sveda in The Journal of Organic Chemistry.[4] Their research detailed the preparation of cyclohexylsulfamic acid (cyclamic acid) through the reaction of cyclohexylamine with a sulfonating agent. While the direct isolation of this compound was not the primary focus, its in-situ formation is a critical step in the overall synthesis.
The commercial production of cyclamates involves the sulfonation of cyclohexylamine.[5] This can be achieved using various sulfonating agents, including sulfamic acid or sulfur trioxide, often in the presence of a tertiary amine base like triethylamine to act as a condensing agent and neutralize the generated acid.[5]
Synthesis Pathway of Cyclohexylsulfamic Acid
The reaction proceeds through the nucleophilic attack of the cyclohexylamine on the sulfonating agent, leading to the formation of the N-cyclohexylsulfamic acid. The process can be visualized as follows:
Caption: Synthesis of Sodium Cyclamate from Cyclohexylamine.
Experimental Protocols: A Nod to the Original Method
While modern industrial processes have been optimized, the fundamental chemistry remains rooted in the early work of Sveda and Audrieth. Below is a generalized experimental protocol for the synthesis of cyclohexylsulfamic acid, based on the principles outlined in their research.
Objective: To synthesize N-cyclohexylsulfamic acid.
Materials:
-
Cyclohexylamine
-
Chlorosulfonic acid (or sulfur trioxide)
-
Anhydrous solvent (e.g., chloroform, diethyl ether)
-
Barium hydroxide (for purification as described in some early methods)[6]
-
Sulfuric acid (for conversion of the barium salt)[6]
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve cyclohexylamine in an anhydrous solvent.
-
Sulfonation: Cool the solution in an ice bath. Slowly add a solution of the sulfonating agent (e.g., chlorosulfonic acid) in the same solvent from the dropping funnel. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature to ensure the completion of the sulfonation.
-
Isolation and Purification (Classical Method): Early methods involved treating the reaction mixture with barium hydroxide to precipitate the barium salt of cyclohexylsulfamic acid.[6] The salt is then filtered and washed.
-
Conversion to Free Acid: The purified barium salt is then treated with a stoichiometric amount of sulfuric acid to precipitate barium sulfate, leaving the cyclohexylsulfamic acid in solution.[6]
-
Final Product: The solution is filtered to remove the barium sulfate, and the solvent is evaporated to yield the crystalline N-cyclohexylsulfamic acid.
Safety Precautions: Sulfamoyl chlorides and related reagents like chlorosulfonic acid and sulfuryl chloride are corrosive, moisture-sensitive, and can cause severe burns to the skin and eyes.[3][7][8][9] They are also harmful if inhaled.[3][7][8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[10]
Physicochemical Properties
| Property | Value (for Cyclohexanesulfonyl Chloride) | Reference |
| Molecular Formula | C₆H₁₁ClO₂S | [11][12] |
| Molecular Weight | 182.67 g/mol | [11][12] |
| Appearance | Colorless liquid | [12] |
| Density | 1.259 g/mL at 25 °C | |
| Refractive Index | n20/D 1.499 | |
| Storage Temperature | 2-8°C |
From Intermediate to Sweetener: The Rise and Regulation of Cyclamate
Following its discovery and the development of a viable synthesis, sodium cyclamate was introduced as a non-caloric artificial sweetener. It gained widespread use, particularly in a 10:1 mixture with saccharin, which was found to have a more pleasant taste profile than either sweetener alone. However, in 1969, a study linked high doses of the cyclamate-saccharin mixture to bladder tumors in rats, leading to a ban on its use in the United States by the Food and Drug Administration (FDA).[2][3][4]
Subsequent research has been a subject of debate, with many studies failing to replicate the initial carcinogenic findings in other animal models.[3] As a result, cyclamate is approved for use in over 100 countries, including the European Union and Canada, but remains banned in the United States.[3]
Conclusion
The discovery of this compound as a key intermediate in the synthesis of cyclamate is a testament to the often-unpredictable nature of scientific research. What began as an exploration of antipyretic compounds led to the development of a widely used artificial sweetener that has had a significant and lasting impact on the food industry and public health discussions. The elegant chemistry pioneered by Sveda and Audrieth laid the groundwork for the large-scale production of cyclamates and continues to be a relevant example of sulfonation chemistry in industrial applications.
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Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC) - Cole-Parmer. [Link]
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Cyclohexylsulfamoyl Chloride physical and chemical properties
An In-depth Technical Guide to Cyclohexanesulfonyl Chloride: Properties, Reactivity, and Applications
A Note on Nomenclature: The term "Cyclohexylsulfamoyl Chloride" can be ambiguous. This guide focuses on Cyclohexanesulfonyl Chloride (CAS No. 4837-38-1), the compound where a sulfonyl chloride group is directly bonded to the cyclohexane ring. This is the most common and well-documented chemical corresponding to the general query. It is also known by synonyms such as Cyclohexylsulfonyl chloride.[1][2]
Introduction
Cyclohexanesulfonyl chloride is a highly reactive organosulfur compound that serves as a pivotal intermediate in synthetic organic chemistry.[3] Its utility stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl), making it an excellent reagent for introducing the cyclohexanesulfonyl group into a wide array of molecules.[4] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and key applications for researchers and professionals in drug development and materials science. Its role as a building block in the creation of sulfonamides and sulfonate esters makes it indispensable for developing novel pharmaceuticals and agrochemicals.[2][5]
Part 1: Core Physicochemical Properties
The physical characteristics of Cyclohexanesulfonyl chloride are foundational to its handling, storage, and application in synthesis. It is typically a colorless to pale yellow or faint orange liquid with a pungent, irritating odor.[2][6]
Identifiers and Physical Data Summary
The following table summarizes the key identification numbers and quantitative physical properties of Cyclohexanesulfonyl chloride.
| Property | Value | Source(s) |
| CAS Number | 4837-38-1 | [1][7][8] |
| Molecular Formula | C₆H₁₁ClO₂S | [1][7][8] |
| Molecular Weight | 182.67 g/mol | [1][7][8] |
| Appearance | Colorless to pale yellow/orange liquid | [2][3][6] |
| Density | 1.259 g/mL at 25 °C | [1][9] |
| Boiling Point | 255.8 °C at 760 mmHg; 125 °C at 13 Torr | [6][10] |
| Refractive Index | n20/D 1.499 | [1][9] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); insoluble in water.[2] | [2] |
| Storage Temperature | 2-8°C | [1][3][9] |
Part 2: Chemical Reactivity and Mechanistic Insights
The chemical behavior of Cyclohexanesulfonyl chloride is dominated by the reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.[11]
Nucleophilic Substitution Reactions
Cyclohexanesulfonyl chloride readily undergoes nucleophilic substitution, where the chloride ion acts as a good leaving group. This reactivity profile allows for the formation of stable sulfur-heteroatom bonds.
-
Reaction with Amines (Sulfonamide Formation): This is one of the most important reactions of Cyclohexanesulfonyl chloride. It reacts with primary and secondary amines to form the corresponding N-substituted cyclohexanesulfonamides.[11] These sulfonamides are a critical class of compounds in medicinal chemistry. The reaction typically requires a base (e.g., triethylamine, pyridine) to neutralize the hydrogen chloride (HCl) byproduct.[11]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, it reacts with alcohols to yield cyclohexanesulfonate esters.[11] These esters are valuable intermediates, and the sulfonate group can serve as a leaving group in subsequent substitution reactions.
-
Hydrolysis: The compound is sensitive to moisture. In the presence of water, it hydrolyzes to form cyclohexanesulfonic acid and HCl. This necessitates handling the reagent under anhydrous conditions to prevent degradation.[11]
Stability and Incompatibilities
Under normal conditions, Cyclohexanesulfonyl chloride is stable.[12][13] However, it should be stored in a cool, dry place away from incompatible materials to prevent hazardous reactions.[14]
-
Conditions to Avoid: Keep away from heat, open flames, sparks, and sources of ignition.[12][13]
-
Incompatible Materials: It reacts vigorously with strong oxidizing agents and strong bases.[12][13]
-
Hazardous Decomposition Products: Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[12][13]
Part 3: Synthesis Pathway Overview
The synthesis of sulfonyl chlorides like Cyclohexanesulfonyl chloride can be achieved through several methods, typically involving the oxidation and chlorination of a sulfur-containing precursor. A general and widely applicable laboratory method involves the oxidative chlorination of a corresponding thiol or disulfide.
A common approach is the reaction of a thiol with an aqueous solution of sodium hypochlorite (bleach) and hydrochloric acid.[15] This method provides an efficient route to the sulfonyl chloride under controlled temperature conditions.
Caption: General workflow for the synthesis of Cyclohexanesulfonyl Chloride.
Part 4: Experimental Protocol: Synthesis of N-Benzylcyclohexanesulfonamide
This protocol details a representative procedure for using Cyclohexanesulfonyl chloride to synthesize a sulfonamide, a reaction central to many drug discovery programs.
Objective: To synthesize N-benzylcyclohexanesulfonamide via nucleophilic substitution.
Materials:
-
Cyclohexanesulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Reagent Addition: Dissolve Cyclohexanesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products. Triethylamine acts as a scavenger for the HCl generated, driving the reaction to completion.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, quench the mixture by adding 1M HCl to neutralize excess triethylamine. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Self-Validation: The acid wash removes the amine base, the bicarbonate wash removes any residual acid, and the brine wash removes residual water, ensuring the purity of the final product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-benzylcyclohexanesulfonamide by recrystallization or flash column chromatography on silica gel.
Caption: Experimental workflow for sulfonamide synthesis.
Part 5: Safety, Handling, and Storage
Due to its high reactivity, Cyclohexanesulfonyl chloride is classified as a hazardous substance and requires careful handling.
Hazard Identification:
-
GHS Classification: Skin Corrosion/Irritation, Category 1B.[1][7]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][7] It is corrosive.[3][10]
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12][14] Avoid breathing vapors or mist.[12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
Storage:
-
Keep the container tightly closed and handle under an inert gas, as it is moisture-sensitive.[14]
-
Store away from incompatible materials such as strong bases and oxidizing agents.[13]
Part 6: Industrial and Research Applications
Cyclohexanesulfonyl chloride is not typically an end-product but rather a critical intermediate for creating more complex molecules with desired biological or material properties.[3]
-
Pharmaceutical Development: Its primary application is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[4][5]
-
Agrochemical Synthesis: It is used as an intermediate in the manufacturing of pesticides and herbicides, where the cyclohexanesulfonyl group can enhance the efficacy and stability of the active ingredient.[2][3]
-
Organic Synthesis Reagent: It serves as a versatile reagent for introducing the cyclohexanesulfonyl moiety, which can be used to protect amine groups or to create sulfonate esters that act as leaving groups in further synthetic steps.[3][5]
References
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IndiaMART. Cyclohexane sulfonyl Chloride / Cyclohexylsulfonyl chloride. [Link]
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National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors. [Link]
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LookChem. Cas 4837-38-1,Cyclohexanesulfonylchloride. [Link]
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An In-depth Technical Guide on the Reactivity Profile of Cyclohexylsulfamoyl Chloride with Nucleophiles
Abstract
Cyclohexylsulfamoyl chloride is a key reagent in organic synthesis, prized for its ability to introduce the cyclohexylsulfamoyl moiety into a diverse range of molecules. This guide provides a comprehensive technical overview of its reactivity profile with common nucleophiles, including amines, alcohols, and thiols. The narrative delves into the underlying reaction mechanisms, supported by field-proven insights and experimental protocols. The content is structured to offer both foundational knowledge and practical guidance for researchers, scientists, and professionals in drug development, aiming to facilitate the strategic application of this versatile reagent in complex synthetic endeavors.
Introduction to this compound
This compound, with the chemical structure C₆H₁₁NHSO₂Cl, belongs to the class of sulfamoyl chlorides. These compounds are characterized by a central sulfur atom double-bonded to two oxygen atoms, and single-bonded to a chlorine atom and a nitrogen atom. The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the highly electronegative oxygen and chlorine atoms.[1] This makes the sulfur atom a prime target for nucleophilic attack, with the chloride ion serving as an excellent leaving group.[1]
The presence of the cyclohexyl group imparts specific steric and electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting sulfonamide products. These sulfonamides are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds, including herbicides and pharmaceuticals.[2][3][4]
General Principles of Reactivity
The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution at the sulfonyl sulfur. The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[5]
Caption: Generalized mechanism of nucleophilic substitution.
The rate and success of this reaction are influenced by several factors:
-
Nucleophilicity: Stronger nucleophiles react more readily.
-
Steric Hindrance: Bulky groups on either the nucleophile or the cyclohexyl moiety can impede the reaction.
-
Solvent: The choice of solvent can affect the solubility of reactants and stabilize intermediates.
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.
-
Presence of a Base: A base is often required to neutralize the HCl byproduct, driving the reaction to completion.[6][5]
Reactivity with N-Nucleophiles: Synthesis of Sulfonamides
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N,N'-disubstituted sulfonamides. This reaction is widely employed in the pharmaceutical industry to create complex molecules with specific biological activities.[2]
Mechanism with Amines
The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable sulfonamide.
Caption: Reaction of this compound with an amine.
Experimental Protocol: Synthesis of N-Cyclohexyl-N'-(aryl)sulfonamide
This protocol outlines a general procedure for the synthesis of a sulfonamide from cyclohexylamine and a sulfonyl chloride, which can be adapted for this compound.
Materials:
-
Cyclohexylamine
-
Appropriate arenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
3 M Hydrochloric acid (HCl)
-
Methanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 molar equivalent) in water.
-
Add a 10% aqueous solution of sodium carbonate to make the solution basic.
-
Carefully add the arenesulfonyl chloride (1.0 molar equivalent) to the stirred solution.[5]
-
Continue stirring for several minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any residual salts.[5]
-
For further purification, the crude product can be recrystallized from methanol.[5]
Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Equiv. |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 1.0 |
| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 1.0 |
| N-cyclohexyl-4-methoxybenzenesulfonamide | C₁₃H₁₉NO₃S | 269.36 | - |
| Table adapted from a similar synthesis.[5] |
Reactivity with O-Nucleophiles: Synthesis of Sulfonate Esters and Sulfamic Acids
This compound reacts with alcohols and phenols to form sulfamate esters. The reaction with water leads to the formation of the corresponding cyclohexylsulfamic acid.
Mechanism with Alcohols
The reaction with an alcohol is analogous to that with an amine, where the oxygen atom of the hydroxyl group acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl produced.[7][8] This process is often referred to as alcohol activation, as it converts the poor leaving group (-OH) into a much better sulfonate leaving group.[7][9]
Caption: Workflow for the synthesis of sulfamate esters.
An important stereochemical consideration is that the formation of the sulfonate ester proceeds with retention of the alcohol's stereoconfiguration, as the reaction occurs at the oxygen atom, not the chiral carbon.[7][9]
Hydrolysis
In the presence of water, this compound undergoes hydrolysis to form cyclohexylsulfamic acid. This reaction can be a competing pathway if the reaction with another nucleophile is carried out in the presence of moisture.
Reactivity with Other Nucleophiles
This compound can also react with other nucleophiles, although these reactions are less commonly reported in the literature.
-
Thiols (S-Nucleophiles): Reaction with thiols would be expected to produce thiosulfonates. However, these reactions can be complex, and the reactivity of sulfonyl chlorides with thiols can lead to various products.[1]
-
Azides: Sulfamoyl chlorides can react with sodium azide to form sulfamoyl azides, which are useful intermediates in organic synthesis.[10]
Applications in Drug Development and Agrochemicals
The sulfonamide linkage formed from the reaction of this compound is a critical structural motif in a variety of biologically active compounds.
-
Herbicides: Many sulfonylurea herbicides contain a sulfonamide bridge, which is essential for their biological activity.[3][4]
-
Pharmaceuticals: The sulfonamide functional group is present in a wide range of drugs, including antibiotics and anticancer agents.[2] The ability to readily form this linkage makes this compound a valuable building block in medicinal chemistry.[11]
-
Fungicides: Novel cyclohexylsulfonamide derivatives have been synthesized and shown to possess significant fungicidal activity.[12]
Conclusion
This compound exhibits a versatile reactivity profile, primarily characterized by nucleophilic substitution at the electrophilic sulfur center. Its reactions with amines and alcohols provide reliable and efficient routes to sulfonamides and sulfamate esters, respectively. These products are of considerable importance in the fields of medicinal chemistry and agrochemicals. A thorough understanding of the reaction mechanisms and optimal experimental conditions is crucial for leveraging the full synthetic potential of this reagent. The insights and protocols provided in this guide serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules.
References
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- Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- National Institutes of Health. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles.
- YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- Pure and Applied Chemistry. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
- Google Patents.
- Wiley Online Library.
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- PrepChem.com.
- YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
- YouTube. CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9.
- Chem-Impex. Cyclohexyl-methanesulfonyl chloride.
- ResearchGate.
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- ResearchGate. Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.
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- PubMed. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues.
- Google Patents. Preparation of cyclohexyl sulfamic acid and its salts.
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The Strategic Application of Cyclohexylsulfamoyl Chloride in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of cyclohexylsulfamoyl chloride and its pivotal role as a strategic building block in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document will delve into the core reactivity, synthetic applications, and the nuanced influence of the cyclohexyl moiety on the pharmacological properties of the resulting drug candidates. We will move beyond simple procedural lists to explain the causal factors behind synthetic choices, offering field-proven insights into the practical application of this versatile reagent.
Introduction: The Sulfonamide Moiety and the Significance of the Cyclohexyl Group
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and hypoglycemic effects. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] this compound, and its close precursor cyclohexanesulfonyl chloride, serve as key reagents for introducing a cyclohexyl-substituted sulfonamide moiety into a target molecule.
The inclusion of a cyclohexyl group is a deliberate strategic choice in drug design, primarily influencing the lipophilicity of the molecule.[2][3] Lipophilicity is a critical physicochemical parameter that significantly impacts a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] The non-polar, saturated cyclic structure of the cyclohexyl group can enhance a compound's ability to cross biological membranes, potentially improving oral bioavailability.[5] Furthermore, the conformational flexibility of the cyclohexane ring can play a crucial role in the drug-receptor interactions, allowing for an optimal fit within the binding pocket of a target protein.[1][6] The metabolic stability of a drug candidate can also be enhanced by the presence of a cyclohexyl group, as it can be less susceptible to certain metabolic pathways compared to more labile functional groups.[2][5]
Core Reactivity and Synthetic Pathways
The primary reaction of this compound in medicinal chemistry is its nucleophilic substitution reaction with primary or secondary amines to form N-substituted cyclohexylsulfonamides. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by the lone pair of electrons on the nitrogen atom of the amine.[1]
A generalized reaction mechanism is depicted below:
Sources
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A Technical Guide to Cyclohexyl-Containing Sulfonyl Chlorides as Intermediates in Agrochemical Research
Abstract This technical guide provides an in-depth exploration of cyclohexyl-containing sulfonyl chlorides, with a primary focus on cyclohexanesulfonyl chloride as a representative compound, and their pivotal role as reactive intermediates in the synthesis of modern agrochemicals. As versatile chemical building blocks, these compounds are instrumental in the development of potent herbicides, fungicides, and insecticides. This document, intended for researchers and development scientists, details the physicochemical properties, synthesis protocols, and mechanisms of action of the resulting active ingredients. Furthermore, it delves into structure-activity relationships (SAR), key experimental workflows, and critical safety protocols, providing a comprehensive resource for leveraging these powerful synthons in agrochemical discovery and development.
Introduction: The Strategic Role of Sulfonyl-Based Intermediates
The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, prized for its reactivity toward a wide range of nucleophiles. This reactivity is harnessed in agrochemical research to construct complex active molecules from simpler, readily available precursors. When combined with a cyclohexyl moiety, the resulting intermediate, such as cyclohexanesulfonyl chloride, offers a unique combination of reactivity and lipophilicity, making it a valuable starting point for creating novel pesticides.
Cyclohexanesulfonyl Chloride: A Versatile Building Block
While the broader class includes cyclohexylsulfamoyl chlorides, this guide will use cyclohexanesulfonyl chloride (CAS: 4837-38-1) as a primary, well-documented exemplar due to the wealth of available data.[1][2][3] The principles of its synthesis, reactivity, and application are highly analogous to other related structures. This compound serves as a precursor to a variety of agrochemicals, particularly those containing sulfonamide or sulfonylurea linkages, which are common pharmacophores in herbicides.[4] The cyclohexyl group itself is significant, often contributing to the molecule's ability to traverse the waxy cuticles of plants or the exoskeletons of insects, thereby enhancing bioavailability at the target site.
Scope of this Guide
This guide offers a holistic view of cyclohexanesulfonyl chloride in the context of agrochemical research. It begins by outlining the compound's fundamental properties and synthesis. It then transitions to its core application: the creation of herbicidal compounds, using the inhibition of the Acetolactate Synthase (ALS) enzyme as a primary mechanistic example. The narrative emphasizes the causality behind experimental choices, providing detailed protocols and safety information to ensure both efficacy and operational security in a laboratory setting.
Physicochemical Properties and Synthesis
A thorough understanding of the starting material is critical for its effective and safe use. Cyclohexanesulfonyl chloride is a reactive and corrosive liquid that must be handled with care.[1][5]
Properties of Cyclohexanesulfonyl Chloride
The key physicochemical data for cyclohexanesulfonyl chloride are summarized below. This information is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 4837-38-1 | [1][2] |
| Molecular Formula | C₆H₁₁ClO₂S | [1][3] |
| Molecular Weight | 182.67 g/mol | [1][3] |
| Appearance | Clear, faint orange liquid | [2] |
| Density | 1.259 g/mL at 25 °C | [1][2] |
| Boiling Point | 125 °C at 13 Torr | [2] |
| Refractive Index | n20/D 1.499 | [1][2] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C, moisture sensitive | [1][2][5] |
Synthesis Pathway and Rationale
The synthesis of sulfonyl chlorides can be achieved through various methods, with oxidative chlorination of thiols or related sulfur compounds being a common and effective laboratory-scale approach.[6][7] The choice of an oxidizing agent like trichloroisocyanuric acid or sodium hypochlorite (bleach) is advantageous as it avoids the direct handling of gaseous chlorine, which is hazardous.[6][8]
The following diagram illustrates a common synthetic route from a cyclohexanethiol precursor.
Caption: Oxidative chlorination of cyclohexanethiol.
Protocol: Laboratory-Scale Synthesis of Cyclohexanesulfonyl Chloride
This protocol is adapted from established methods for the oxidation of thiols to sulfonyl chlorides.[6]
Objective: To synthesize cyclohexanesulfonyl chloride from cyclohexanethiol.
Materials:
-
Cyclohexanethiol
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Ethyl acetate
-
Petroleum ether
-
1% HCl (aqueous, cold)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of acetonitrile and water (4:1 v/v). Place the flask in an ice bath to cool.
-
Substrate Addition: Add cyclohexanethiol to the stirring solvent mixture.
-
Oxidant Addition: Add TCCA portion-wise to the reaction mixture. The rationale for portion-wise addition is to control the reaction exotherm and maintain a temperature below 5 °C, which minimizes side reactions and potential hydrolysis of the product.[6]
-
Reaction: Allow the mixture to stir for 30-60 minutes in the ice bath after the final TCCA addition.
-
Quenching and Filtration: A precipitate of cyanuric acid will form. Remove this by filtration, washing the filter cake with ethyl acetate to recover any trapped product.[6]
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure. Crucially, the bath temperature should not exceed 30 °C to prevent hydrolysis of the sulfonyl chloride.[6]
-
Extraction and Washing: Dissolve the crude product in petroleum ether. Wash the organic layer with cold 1% aqueous HCl to remove any remaining basic impurities, followed by a brine wash.
-
Drying and Final Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product.
-
Characterization: Confirm the structure and purity of the resulting cyclohexanesulfonyl chloride using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Application in the Synthesis of Herbicidal Sulfonylureas
Cyclohexanesulfonyl chloride is not the final agrochemical; it is a key intermediate. Its primary value lies in its ability to react with amines and other nucleophiles to form sulfonamides, which can be further elaborated into highly active compounds like sulfonylurea herbicides.[4]
The Sulfonylurea Bridge: A Gateway to Herbicidal Activity
Sulfonylurea herbicides are a major class of agrochemicals known for their high efficacy at low application rates. The synthesis involves reacting the sulfonyl chloride with an amine (or isocyanate) and a heterocyclic amine, creating the characteristic R¹-SO₂-NH-C(O)-NH-R² structure. The cyclohexyl group serves as the R¹ moiety in this context.
The diagram below outlines the logical workflow for developing a novel herbicide from this intermediate.
Caption: From intermediate to optimized lead compound.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
The herbicidal activity of sulfonylureas derived from cyclohexanesulfonyl chloride stems from their ability to inhibit a specific and vital plant enzyme: Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).
The Target Pathway
ALS is the first enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine). These amino acids are essential for protein synthesis and overall plant growth. Because this pathway is absent in animals, including humans, ALS inhibitors exhibit high selectivity and low mammalian toxicity, a highly desirable trait for an agrochemical.[9]
Biochemical Disruption
The sulfonylurea herbicide binds to a specific site on the ALS enzyme, non-competitively inhibiting its function. This binding event blocks the catalytic activity of the enzyme, leading to a rapid cessation of branched-chain amino acid production. The plant is effectively starved of these essential building blocks, resulting in arrested growth and eventual death.
The following diagram illustrates this mechanism.
Caption: Inhibition of the branched-chain amino acid pathway.
Structure-Activity Relationships (SAR)
Optimizing the efficacy and selectivity of a herbicide involves systematically modifying its chemical structure. For a cyclohexyl-sulfonylurea, SAR studies focus on three main components: the cyclohexyl ring, the sulfonylurea bridge, and the heterocyclic group.
-
The Cyclohexyl Group: This group primarily influences the molecule's lipophilicity (logP). A higher lipophilicity can improve uptake through the plant cuticle but may also affect translocation within the plant. Adding substituents to the ring can fine-tune these properties and introduce specific steric interactions with the enzyme's binding pocket.
-
The Sulfonylurea Bridge: This is the critical pharmacophore responsible for binding to the ALS enzyme. It is generally intolerant of major structural changes, as its geometry and hydrogen bonding capacity are precisely what allow it to lock into the enzyme's active site.
-
The Heterocyclic Group: This part of the molecule allows for the most significant variation. Changes to the heterocycle (e.g., pyrimidine, triazine) can dramatically alter the compound's potency, the spectrum of weeds it controls, and its selectivity toward crops.
Table of Hypothetical Modifications and Predicted Effects
| Modification | Rationale | Predicted Outcome on Activity |
| Add a methyl group to the cyclohexyl ring | Increase lipophilicity; introduce steric bulk. | May increase or decrease activity depending on fit in the binding pocket. Potential change in selectivity. |
| Replace cyclohexyl with cyclopentyl | Decrease lipophilicity and size. | Likely to decrease activity due to suboptimal hydrophobic interaction. |
| Replace pyrimidine heterocycle with a triazine | Alter electronic and steric properties for binding. | Could significantly change potency and the spectrum of controlled weeds. A key area for discovery. |
| Add a methoxy group to the heterocycle | Modify hydrogen bonding potential and electronics. | Can fine-tune binding affinity, potentially increasing potency. |
Key Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and biological evaluation of a model agrochemical derived from cyclohexanesulfonyl chloride.
Protocol: Analytical Characterization via RP-HPLC
This protocol provides a general method for assessing the purity of the synthesized active ingredient. The exact conditions (e.g., mobile phase, gradient) must be optimized for the specific target molecule. The principles are adapted from methods used to analyze reactive chlorides via derivatization or their stable products.[10][11]
Objective: To determine the purity of a synthesized cyclohexyl-sulfonylurea herbicide.
Materials:
-
Synthesized herbicide sample
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Reversed-phase C18 column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. The acidic modifier is crucial for good peak shape of ionizable compounds.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm (or the λmax of the target compound).
-
Gradient: A typical gradient would be 10% B to 90% B over 20 minutes. This ensures that compounds with a wide range of polarities are eluted and separated.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity of the main product peak as a percentage of the total integrated area.
Safety and Handling
Cyclohexanesulfonyl chloride and its precursors are hazardous materials that demand strict adherence to safety protocols.[5][12][13]
Primary Hazards
-
Corrosivity: The compound causes severe skin burns and eye damage.[1][5] Always handle in a fume hood.
-
Reactivity: It reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and cyclohexanesulfonic acid.[5] Containers must be kept tightly sealed and stored in a dry environment.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[12][13]
Personal Protective Equipment (PPE) and Handling
A self-validating safety system requires assuming that contact will occur and using barriers to prevent it.
-
Eye/Face Protection: Wear safety goggles and a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[13]
-
Respiratory Protection: Use only in a well-ventilated fume hood. If ventilation is inadequate, a suitable respirator with an appropriate filter cartridge (e.g., type ABEK) is necessary.[1]
-
Handling: Use spark-proof tools and ground equipment to prevent static discharge.[12][13] Keep away from heat and ignition sources.[12][13]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[5] Recommended storage temperature is 2-8 °C.[1][2][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion and Future Outlook
Cyclohexyl-containing sulfonyl chlorides are potent and versatile intermediates in agrochemical research. Their utility in constructing high-efficacy, low-dose herbicides like sulfonylureas demonstrates their enduring value. Future research will likely focus on creating more complex and substituted cyclohexyl analogs to explore new pockets of the target enzyme's active site, aiming to develop novel herbicides that can overcome existing weed resistance mechanisms. The continued application of SAR, computational modeling, and high-throughput screening will be essential in unlocking the full potential of these foundational chemical building blocks.
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Cyclohexylsulfamoyl Chloride as a building block in organic synthesis
An In-Depth Technical Guide to Cyclohexylsulfamoyl Chloride as a Versatile Building Block in Organic Synthesis
Executive Summary
This compound (C₆H₁₂ClNO₂S) is a highly reactive and versatile chemical intermediate that serves as a pivotal building block in modern organic synthesis. Its unique structure, featuring an electrophilic sulfonyl chloride moiety attached to a bulky, lipophilic cyclohexylamino group, makes it an invaluable reagent for introducing the cyclohexylsulfamoyl pharmacophore into a diverse range of molecules. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, core reactivity, and synthetic applications of this compound. We will explore its utility in the construction of key molecular scaffolds, including N,N'-disubstituted sulfamides and sulfonylureas, which are prevalent in medicinally active compounds. Detailed, field-proven experimental protocols, mechanistic insights, and critical safety considerations are presented to ensure both scientific integrity and practical applicability.
Core Principles: Understanding this compound
Chemical Identity and Structure
This compound is an organic compound characterized by a sulfonyl chloride functional group to which a cyclohexylamine is attached. This arrangement confers a distinct reactivity profile, making it a staple reagent for sulfonylation reactions.
Table 1: Chemical Identity of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-Cyclohexylsulfamoyl chloride | |
| CAS Number | 10314-35-9 | |
| Molecular Formula | C₆H₁₂ClNO₂S | |
| Molecular Weight | 197.68 g/mol | |
| SMILES String | C1CCC(CC1)NS(=O)(=O)Cl | [1] |
| InChI Key | RYNXCRMLJXGFCB-UHFFFAOYSA-N | [1] |
graph "Cyclohexylsulfamoyl_Chloride_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="N", pos="0,0.5!", fontcolor="#202124"]; S [label="S", pos="1.5,0.5!", fontcolor="#202124"]; O1 [label="O", pos="2.1,1.5!", fontcolor="#202124"]; O2 [label="O", pos="2.1,-0.5!", fontcolor="#202124"]; Cl [label="Cl", pos="1.5,-1.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.5,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-2.5,1.5!", fontcolor="#202124"]; C3 [label="C", pos="-4,1.5!", fontcolor="#202124"]; C4 [label="C", pos="-5,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-4,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="-2.5,-0.5!", fontcolor="#202124"]; H_N [label="H", pos="-0.5,1.2!", fontcolor="#202124"];
// Bonding N -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl; N -- C1; N -- H_N; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; }
Caption: Chemical structure of this compound.
Core Reactivity: The Electrophilic Sulfur Center
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom. The two highly electronegative oxygen atoms and the chlorine atom withdraw electron density, rendering the sulfur atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating substitution reactions. This reactivity allows for the facile formation of new sulfur-nitrogen and sulfur-oxygen bonds, which are the cornerstones of its application as a building block.[2]
Primary and secondary amines, alcohols, and other nucleophiles readily react with the sulfonyl chloride group, displacing the chloride and forming stable sulfonamides and sulfonate esters, respectively.[3][4][5] These reactions typically require a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Synthesis of this compound
The preparation of sulfamoyl chlorides is most commonly achieved by the reaction of a corresponding amine with an excess of sulfuryl chloride (SO₂Cl₂) in an inert solvent.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Cyclohexylamine
This protocol describes a representative synthesis. Causality Note: Using an excess of sulfuryl chloride ensures complete conversion of the amine and helps to suppress the formation of the symmetrical disubstituted sulfamide byproduct. The reaction is performed at low temperature initially to control the exothermic reaction.
Materials:
-
Cyclohexylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve cyclohexylamine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Add sulfuryl chloride (2.0 eq) dropwise to the stirred solution via the addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Note: The bicarbonate wash neutralizes excess acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Core Applications in Organic Synthesis
This compound is a premier building block for synthesizing molecules containing the sulfonamide functional group, a privileged scaffold in medicinal chemistry.[6]
Synthesis of N,N'-Disubstituted Sulfamides
The most direct application is the reaction with primary or secondary amines to form N,N'-disubstituted sulfamides. This reaction is fundamental for creating libraries of compounds for drug discovery.[7][8][9]
Caption: Reaction workflow for the synthesis of N,N'-disubstituted sulfamides.
Mechanistic Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism.[2][3] The amine's lone pair attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. The chloride ion is subsequently eliminated, and the protonated nitrogen is deprotonated by the base to yield the final sulfamide product. The base is crucial for preventing the HCl byproduct from protonating the starting amine, which would render it non-nucleophilic.
Gateway to Sulfonylureas
Sulfonylureas are a critical class of compounds, most notably used as antidiabetic agents.[10] this compound provides an entry point to this scaffold. The synthesis is typically a two-step process: formation of a primary sulfamide followed by reaction with an isocyanate.[10][11][12]
Caption: Two-step workflow for synthesizing sulfonylureas.
Experimental Protocol: Two-Step Sulfonylurea Synthesis
Step 1: Preparation of N-Cyclohexylsulfamide
-
Bubble ammonia gas through or add aqueous ammonium hydroxide to a cooled (0 °C) solution of this compound (1.0 eq) in a suitable solvent like THF or acetone.
-
Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water to dissolve ammonium chloride, and collect the solid N-cyclohexylsulfamide product by filtration. Dry under vacuum.
Step 2: Coupling with Isocyanate
-
Dissolve the N-cyclohexylsulfamide (1.0 eq) in anhydrous acetone or THF.
-
Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the desired isocyanate (R-NCO, 1.1 eq) dropwise to the suspension.
-
Heat the mixture to reflux and stir for 4-12 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction, filter off the base, and concentrate the filtrate.
-
Purify the resulting sulfonylurea by recrystallization or column chromatography.
Synthesis of Sulfamates
Reaction with alcohols in the presence of a base yields sulfamates, another class of compounds with applications in medicinal chemistry.[7]
Mechanistic Rationale: Similar to aminolysis, the alcohol's oxygen atom acts as the nucleophile.[13][14] Due to the lower nucleophilicity of alcohols compared to amines, this reaction often requires slightly more forcing conditions or a stronger base/catalyst like DMAP (4-Dimethylaminopyridine) to proceed efficiently.
Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. This compound is a reactive and corrosive compound that must be handled with appropriate care.[15][16]
Table 2: Safety and Handling Profile
| Hazard Category | Description & Precautionary Measures | Reference(s) |
| Corrosivity | Causes severe skin burns and eye damage. Action: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles/face shield.[15][17] | |
| Reactivity | Reacts with water and nucleophiles (moisture sensitive). Action: Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a cool, dry, well-ventilated area.[15][17] | |
| Incompatible Materials | Strong oxidizing agents, strong bases, water, alcohols, and amines. Action: Avoid contact with these materials outside of controlled reaction conditions.[16][18] | |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.[16][18] | |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Seek immediate medical attention in case of significant exposure.[16][18] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19] |
Conclusion and Future Outlook
This compound has cemented its role as an indispensable building block in organic and medicinal chemistry. Its straightforward reactivity, coupled with the desirable physicochemical properties imparted by the cyclohexylsulfamoyl group, enables the efficient synthesis of diverse and complex molecules. The ability to readily construct sulfamide, sulfonylurea, and sulfamate linkages provides chemists with a reliable tool for lead discovery and optimization in drug development programs.[20][21][22][23] Future applications will likely see its integration into more complex synthetic cascades, automated synthesis platforms, and the development of novel bioactive agents targeting a wide array of diseases.
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An In-Depth Technical Guide to the Safe Handling of Cyclohexylsulfamoyl Chloride and Related Sulfonyl Chlorides
This guide provides a comprehensive overview of the safety protocols and handling precautions for cyclohexylsulfamoyl chloride and structurally related sulfonyl chlorides. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the chemical causality behind each safety recommendation. By understanding the inherent reactivity of the sulfonyl chloride functional group, laboratory personnel can effectively mitigate risks and foster a culture of safety.
Section 1: Introduction & Scope
This compound is a versatile chemical reagent employed in organic synthesis. Its primary utility lies in its ability to introduce the cyclohexylsulfamoyl moiety into molecules, a critical step in the synthesis of various sulfonamides.[1][2] Sulfonamide-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities that have led to the development of numerous pharmaceuticals.[3]
The synthetic utility of this compound is derived directly from the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. The electron-withdrawing nature of the oxygen and chlorine atoms renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, such as amines and alcohols.[1] This same reactivity, however, is the source of its significant hazards. The compound is highly corrosive and reacts vigorously with water and other protic substances.
This guide provides a robust framework for risk assessment and safe handling. Given the specificity of this compound, comprehensive safety data is often supplemented with information from closely related and well-documented analogs, such as cyclohexanesulfonyl chloride (CAS 4837-38-1), to ensure a thorough and conservative approach to safety.
Section 2: Hazard Identification and Risk Assessment
A foundational understanding of a chemical's properties is the first step in a robust risk assessment.[4] The hazards of this compound are rooted in its chemical reactivity and corrosive nature.
Physicochemical Properties
The properties of cyclohexylsulfonyl chloride, a close analog, are presented here as a representative example. These values are critical for understanding its behavior during handling, storage, and in the event of a spill.
| Property | Value | Source |
| CAS Number | 4837-38-1 | [5] |
| Molecular Formula | C₆H₁₁ClO₂S | [5] |
| Molecular Weight | 182.67 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Boiling Point | 125 °C @ 13 Torr | |
| Density | ~1.259 g/mL at 25 °C | |
| Reactivity | Reacts with water, bases, alcohols, and nucleophiles. | [1] |
Core Reactivity Hazards
The primary hazard associated with this compound is its high reactivity, particularly with water. This is not a simple dissolution; it is a rapid, exothermic hydrolysis reaction.
-
Hydrolysis: In the presence of water or moisture (including humidity in the air or moisture on skin and mucous membranes), the sulfonyl chloride group hydrolyzes to form cyclohexanesulfonic acid and hydrochloric acid (HCl). Both products are highly corrosive and contribute to the severe burns the compound can inflict.[1]
-
Reaction with Nucleophiles: The compound will react exothermically with nucleophiles such as amines, alcohols, and strong bases. Uncontrolled addition of these reagents can lead to a rapid increase in temperature and pressure, potentially causing splashes or vessel failure.
Toxicological Profile
According to the Globally Harmonized System (GHS), cyclohexylsulfonyl chloride is classified as a substance that causes severe skin burns and eye damage .[5][8]
-
Skin and Eye Contact: This is the most significant route of exposure. The immediate destructive effect is caused by the chemical reaction with moisture in the tissues, leading to deep and painful burns.
-
Inhalation: Vapors are highly irritating to the mucous membranes and upper respiratory tract. Inhalation can cause coughing, shortness of breath, and inflammation of the respiratory system.
-
Ingestion: Ingestion will cause severe corrosive damage to the mouth, throat, and gastrointestinal tract.
Section 3: Hierarchy of Controls for Safe Handling
A multi-layered approach, known as the hierarchy of controls, is the most effective strategy for mitigating the risks associated with reactive chemicals.
Engineering Controls: The Primary Barrier
Engineering controls are designed to isolate the handler from the chemical hazard. For a reactive and corrosive liquid like this compound, their use is non-negotiable.
-
Chemical Fume Hood: All handling, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[9][10] The fume hood provides critical protection from vapor inhalation and acts as a physical barrier against splashes and spills.[9] Work should be performed at least six inches inside the sash.[11]
-
Vacuum Protection: When using with a vacuum system, a cold trap must be placed between the apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump and being exhausted into the laboratory.[9]
Administrative Controls: Procedural Safety
These are the work practices and procedures that reduce the likelihood of exposure.
-
Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and reviewed by all personnel before beginning work. This SOP should cover every aspect of the process, from chemical transport and handling to reaction quenching and waste disposal.
-
Risk Assessment: Before any new procedure, a formal risk assessment must be conducted to identify potential failure points and establish control measures.[12]
-
Designated Work Area: Clearly label the area within the fume hood where the work will be conducted. This prevents cross-contamination and ensures all necessary safety equipment is at hand.
-
Never Work Alone: Due to the serious nature of the hazards, it is imperative that at least one other person aware of the experiment and its risks is present in the laboratory.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be relied upon as the primary means of protection. Always inspect PPE for damage before use.[13][14]
-
Eye and Face Protection: At a minimum, tight-fitting chemical splash goggles are required.[15][16] However, due to the high risk of severe splashes, the standard and required practice is to wear a full-face shield over chemical splash goggles .[9][17][18]
-
Hand Protection: Chemical-resistant gloves are mandatory. Double-gloving is recommended. Suitable materials include nitrile or neoprene, but always consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough times.[18] Remove gloves carefully to avoid contaminating the skin.[14][16]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[12][14] For transfers of larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[17][18]
-
Footwear: Closed-toe shoes made of a non-porous material are required.
Section 4: Standard Operating Protocol: Synthesis of a Sulfonamide
This protocol outlines the key steps for a representative reaction, highlighting the causality behind each safety-critical action.
Objective: To react this compound with a primary amine to form a sulfonamide in a controlled manner.
-
Preparation (Fume Hood):
-
Action: Assemble and oven-dry all necessary glassware. Set up the reaction apparatus in the back of a certified chemical fume hood.
-
Rationale: Removing all moisture prevents unintended and violent hydrolysis of the sulfonyl chloride. Conducting the work deep within the hood provides maximum containment.
-
-
Inert Atmosphere:
-
Action: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Rationale: This displaces atmospheric moisture and oxygen, protecting the reagent from hydrolysis and preventing unwanted side reactions.
-
-
Reagent Addition:
-
Action: Dissolve the amine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent. Using a syringe, add the this compound to the stirring solution dropwise and slowly.
-
Rationale: The reaction is exothermic. Dropwise addition allows for careful control of the reaction rate and temperature, preventing a dangerous thermal runaway. The base is added to neutralize the HCl generated during the reaction.
-
-
Reaction Monitoring:
-
Action: Monitor the reaction's progress using an appropriate technique (e.g., TLC).
-
Rationale: Understanding the reaction kinetics helps determine the appropriate time for work-up and avoids unnecessarily long reaction times.
-
-
Quenching:
-
Action: Once the reaction is complete, slowly and cautiously add a quenching agent (e.g., a saturated aqueous solution of ammonium chloride or water) to the cooled reaction mixture while stirring vigorously.
-
Rationale: This step is crucial for safely destroying any unreacted, hazardous sulfonyl chloride. The addition must be slow and controlled as the quenching of a reactive electrophile is itself an exothermic and gas-evolving process. Performing this on a cooled mixture mitigates the risk.
-
-
Work-up and Purification:
-
Action: Proceed with standard aqueous work-up and purification steps.
-
Rationale: After quenching, the primary reactive hazard has been neutralized, allowing for safer handling during extraction and chromatography.
-
Section 5: Storage and Waste Management
Proper storage and disposal are critical to a safe chemical lifecycle.
Storage
-
Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[13][19] Many suppliers recommend refrigerated storage (2-8°C) to ensure stability.[6]
-
Container: Keep the container tightly closed to prevent exposure to atmospheric moisture.[19][20][21]
-
Segregation: Store separately from incompatible materials, especially water, bases, alcohols, and oxidizing agents.[13][21][22]
Waste Management
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all components, including "Reactive Corrosive: this compound."
-
Segregation: Do not mix sulfonyl chloride waste with other waste streams, particularly aqueous or protic solvent waste.
-
Disposal: Dispose of all waste (including empty containers and contaminated PPE) through a licensed hazardous waste disposal facility, following all local, state, and federal regulations.[19][23]
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce injury and damage.
Spill Response
The appropriate response depends on the scale of the spill.[24] All spills of this material should be treated seriously.
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of N-Substituted Cyclohexylsulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. This document provides a detailed, field-proven experimental protocol for the synthesis of N-substituted cyclohexylsulfonamides via the reaction of primary or secondary amines with cyclohexylsulfamoyl chloride. We delve into the underlying reaction mechanism, provide a step-by-step procedure from reaction setup to product purification and characterization, and offer critical safety insights and troubleshooting advice. This guide is designed to empower researchers to confidently and successfully synthesize these valuable compounds.
Introduction: The Significance of the Sulfonamide Moiety
Sulfonamides (R-SO₂NR'R'') are a critical class of organic compounds, renowned for their diverse biological activities. Since the discovery of their antibacterial properties, they have become a privileged scaffold in drug design, leading to the development of diuretics, anticonvulsants, anti-inflammatory agents, and antiviral drugs.[1] The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[2] this compound serves as a versatile building block, allowing for the introduction of the N-cyclohexylsulfonyl group, a motif explored in various pharmacologically active molecules. This guide provides a robust and reproducible methodology for this key chemical transformation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from this compound and an amine proceeds through a nucleophilic acyl substitution-type mechanism. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the expulsion of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, typically facilitated by a non-nucleophilic base, to yield the final sulfonamide product.[3]
Caption: Mechanism of Sulfonamide Formation.
Critical Safety Precautions
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a lab coat.[4][5]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[4]
-
Moisture Sensitivity: The reagent reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[4] Ensure all glassware is thoroughly dried before use and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Spills: In case of a spill, do not use water. Neutralize and absorb the spill with an inert, dry material like sand or sodium bicarbonate.[4]
-
Fire: Use a dry powder or CO₂ extinguisher. Do not use water.[4]
Detailed Experimental Protocol
This protocol outlines a general procedure for the reaction of an amine with this compound. Quantities can be scaled as needed, with corresponding adjustments to solvent and reagent volumes.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| Primary or Secondary Amine | Reagent Grade (≥98%) | Sigma-Aldrich, etc. | The limiting reagent. |
| This compound | Synthesis Grade (≥97%) | Sigma-Aldrich, etc. | Store in a desiccator. |
| Triethylamine (Et₃N) or Pyridine | Anhydrous (≥99.5%) | Acros, etc. | Acts as an HCl scavenger. |
| Dichloromethane (DCM) or THF | Anhydrous | Fisher Scientific, etc. | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1M Aqueous | VWR, etc. | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | For work-up. |
| Saturated Sodium Chloride (Brine) | Aqueous | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Septa and needles/syringes
-
Magnetic stir plate
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard analytical instrumentation (NMR, IR, MS)
Reaction Setup and Procedure
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary or secondary amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (1.2 eq) to the solution via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM in a separate dry flask. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates reaction completion.
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add deionized water to quench any remaining sulfamoyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove residual acid)
-
Brine (to remove bulk water)
-
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[6]
-
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, purify using flash column chromatography with an appropriate eluent system determined by TLC analysis.
-
Caption: General Experimental Workflow.
Product Characterization
Confirm the identity and purity of the synthesized sulfonamide using standard analytical techniques.[7][8]
| Technique | Information Obtained | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Confirms the covalent structure of the molecule.[8] | Signals corresponding to the cyclohexyl group and the R-group from the amine. Absence of starting material signals. |
| FT-IR Spectroscopy | Identifies key functional groups.[8] | Strong, characteristic S=O stretching bands at ~1350-1300 cm⁻¹ (asymmetric) and ~1160-1120 cm⁻¹ (symmetric).[3] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound.[9][10] | A single major peak, with purity typically >95% for drug development applications. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive (hydrolyzed) sulfamoyl chloride.2. Insufficient base.3. Poorly nucleophilic amine. | 1. Use fresh or properly stored reagent.2. Ensure ≥1.1 equivalents of base are used.3. Increase reaction temperature or time; consider a stronger, non-nucleophilic base. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Side reactions (e.g., bis-sulfonylation of primary amine).3. Product degradation. | 1. Extend reaction time.2. Use a slight excess of the amine relative to the sulfamoyl chloride.3. Ensure work-up conditions are not overly harsh (e.g., strong acid/base, high heat). |
| Difficulty Removing Byproducts | The salt byproduct (e.g., triethylammonium chloride) is co-precipitating or is soluble in the organic layer. | Perform the aqueous washes thoroughly. A water wash before the acid wash can sometimes help dissolve and remove the salt. |
| Product is an Inseparable Oil | The product may have a low melting point or be amorphous. | Attempt purification via column chromatography instead of recrystallization. Try co-evaporation with a high-boiling solvent like toluene to remove residual solvents. |
Conclusion
The synthesis of N-substituted cyclohexylsulfonamides is a straightforward yet powerful method for generating compounds of significant interest to the pharmaceutical and agrochemical industries. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can reliably synthesize these target molecules. Careful execution of the reaction, work-up, and purification steps, coupled with thorough analytical characterization, will ensure the generation of high-purity materials suitable for further investigation and development.
References
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- Analysis of sulfonamides. (n.d.). Slideshare.
- Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.
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- Safety Data Sheet - Chlorocyclohexane. (2024). Fisher Scientific.
- Material Safety Data Sheet - Cyclohexanesulfonyl chloride. (n.d.). CDH Fine Chemical.
- Safety Data Sheet - Cyclohexane. (2024). Fisher Scientific.
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- Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). [Source not available].
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- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
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- What is the result of reacting an amine with SOCl2? (2013). Reddit.
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Application Note: A Step-by-Step Guide to the Synthesis of N-Substituted Cyclohexylsulfonamides
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry and drug development. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become indispensable therapeutic agents.[1] Their initial success as the first broadly effective antimicrobials revolutionized medicine, providing treatments for a range of bacterial infections long before the advent of penicillin.[2][3]
Beyond their antibacterial prowess, which stems from their ability to act as competitive inhibitors of dihydropteroate synthetase in bacteria, sulfonamides exhibit a remarkable breadth of biological activities.[4][5] This versatility has led to their development as antiviral agents, carbonic anhydrase inhibitors for treating glaucoma, diuretics, anti-inflammatory drugs, and even anticancer therapeutics.[1][5] The continued relevance of this scaffold in drug discovery underscores the need for robust and well-understood synthetic protocols.[1][3]
This guide provides a detailed, field-proven protocol for the synthesis of N-substituted cyclohexylsulfonamides via the reaction of cyclohexylsulfamoyl chloride with primary or secondary amines. We will delve into the underlying reaction mechanism, provide a comprehensive step-by-step procedure, and discuss critical safety considerations, purification techniques, and characterization methods.
The Core Reaction: Nucleophilic Substitution at the Sulfonyl Center
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and highly reliable transformation in organic chemistry.[6][7] The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfamoyl chloride.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination of Chloride: The intermediate collapses, and the chloride ion is eliminated as a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or an excess of the reactant amine, removes the proton from the nitrogen atom, neutralizing the resulting hydrochloric acid (HCl) byproduct and yielding the final sulfonamide product.[8]
This process is efficient and generally high-yielding, making it a preferred method for creating diverse libraries of sulfonamide derivatives for drug screening.
Caption: Figure 1: Reaction Mechanism for Sulfonamide Formation.
Safety and Handling: A Prerequisite for Success
Scientific integrity begins with safety. Sulfamoyl chlorides and related reagents are hazardous and must be handled with appropriate precautions.
-
Corrosivity and Moisture Sensitivity: this compound, like other sulfonyl chlorides, is corrosive and reacts with water, including atmospheric moisture, to release corrosive HCl gas.[9][10] All reactions must be conducted in a certified chemical fume hood using anhydrous solvents and, ideally, under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and tightly fitting safety goggles or a face shield.[11][12]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[9] Facilities should be equipped with an eyewash station and a safety shower.[11]
-
Waste Disposal: Quench any residual sulfamoyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]
Experimental Protocol: Synthesis of N-Benzylcyclohexanesulfonamide
This protocol details the synthesis of a model sulfonamide from this compound and benzylamine. The principles are broadly applicable to other primary and secondary amines.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | C₆H₁₁SO₂Cl | 182.67 | 5.0 | 913 mg | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 5.5 | 590 mg (0.58 mL) | 1.1 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 7.5 | 759 mg (1.05 mL) | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 20 mL | - |
| 1 M Hydrochloric Acid | HCl | - | - | 2 x 15 mL | - |
| Saturated NaCl (Brine) | NaCl | - | - | 15 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | ~2-3 g | - |
Step-by-Step Procedure
Caption: Figure 2: General Experimental Workflow.
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (0.58 mL, 5.5 mmol) and anhydrous dichloromethane (DCM, 10 mL).
-
Addition of Base: Add triethylamine (1.05 mL, 7.5 mmol) to the solution. Cool the flask to 0°C in an ice-water bath.
-
Addition of Sulfamoyl Chloride: Dissolve this compound (913 mg, 5.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes using a dropping funnel.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting sulfamoyl chloride is consumed.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amine and triethylamine hydrochloride, followed by deionized water (15 mL), and finally with saturated NaCl solution (brine, 15 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The purity of the final compound is paramount for its intended application, especially in drug development.[13]
Purification
-
Recrystallization: For many solid sulfonamides, recrystallization is an effective method of purification. A common solvent system is ethanol/water or ethyl acetate/hexanes.[14] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Silica Gel Chromatography: If recrystallization is ineffective or if the product is an oil, purification by column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis.
Characterization
The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide group is indicated by strong characteristic absorption bands for the S=O stretches, typically in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.[13]
Conclusion
The reaction of this compound with amines is a powerful and versatile method for synthesizing a wide array of sulfonamide derivatives. By understanding the underlying mechanism, adhering to strict safety protocols, and employing robust purification and characterization techniques, researchers can confidently and reliably produce high-purity sulfonamides. This foundational chemistry continues to fuel innovation in drug discovery, demonstrating the lasting impact of the sulfonamide scaffold in the pursuit of new therapeutic agents.[15]
References
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- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Sulfamoyl chloride, Keep in freezer under -20°C upon receipt. AK Scientific, Inc.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2024). International Journal of Pharmaceutical and Biological Science Archive.
- Sulfamoyl Chloride - Safety D
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity.
- Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. (2024).
- Preparation of sulfonamides from N-silylamines. (2013). Tetrahedron Letters.
- Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.
- SAFETY DATA SHEET - Sulfuryl chloride. (2008). Thermo Fisher Scientific.
- Sulfonamide purification process. (1957).
- Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal.
- Microwave assisted N-sulfonyl
- Safety Data Sheet - Sulfamoyl chloride. (2021). Angene Chemical.
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of N-Substituted Sulfamides via Cyclohexylsulfamoyl Chloride and Primary Amines
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. The synthesis of N,N'-disubstituted sulfamides through the reaction of sulfamoyl chlorides with primary amines is a fundamental and highly versatile transformation for drug discovery and development. This guide provides an in-depth analysis of the reaction between cyclohexylsulfamoyl chloride and various primary amines. We will explore the underlying reaction mechanism, dissect the critical experimental parameters that govern success, and present a detailed, field-proven protocol for synthesis, workup, and purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust chemistry for the creation of novel molecular entities.
Introduction: The Enduring Importance of the Sulfonamide Moiety
Since the discovery of the antibacterial properties of sulfanilamide, the sulfonamide functional group has become a "privileged scaffold" in drug design.[1][2] Compounds bearing this motif exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, antiviral, and diuretic properties.[1][3] The N-cyclohexylsulfamide core, in particular, offers a lipophilic cyclohexyl group that can be crucial for modulating pharmacokinetic properties and binding interactions within biological targets.
The reaction of this compound with a primary amine is a direct and efficient route to N-cyclohexyl-N'-alkyl/aryl sulfamides. This method's power lies in its modularity; a single, common electrophile can be reacted with a diverse library of primary amines to rapidly generate numerous analogs for structure-activity relationship (SAR) studies.[4][5] This application note serves as a comprehensive technical guide, explaining the causality behind experimental choices to empower researchers to confidently and successfully apply this chemistry.
Reaction Principle and Mechanism
The formation of a sulfamide from a sulfamoyl chloride and a primary amine proceeds via a nucleophilic addition-elimination mechanism at the electrophilic sulfur center.[6][7] The reaction is generally fast and exothermic.
Overall Reaction: R-NH₂ + c-C₆H₁₁-SO₂-Cl + Base → c-C₆H₁₁-SO₂-NH-R + [Base-H]⁺Cl⁻
The Mechanistic Pathway:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the this compound. This addition step forms a transient, unstable tetrahedral intermediate.[6][7]
-
Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The strong sulfur-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[7]
-
Deprotonation: The resulting protonated sulfamide is a strong acid. A base, added to the reaction mixture, abstracts the proton from the nitrogen atom, yielding the final neutral N-substituted sulfamide product and the hydrochloride salt of the base. This step is critical as it prevents the generated HCl from protonating the starting primary amine, which would render it non-nucleophilic and halt the reaction.[8]
Caption: Nucleophilic addition-elimination mechanism.
Critical Reaction Parameters and Optimization
The success of the sulfonylation reaction hinges on the careful selection of several key parameters. Understanding the role of each component allows for rational optimization and troubleshooting.
-
The Primary Amine (Nucleophile): The reactivity of the primary amine is paramount.
-
Aliphatic Amines: Primary alkylamines are generally strong nucleophiles and react rapidly, often exothermically.[1] Careful temperature control is essential.
-
Aromatic Amines (Anilines): Anilines are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions may require heating or longer reaction times to proceed to completion.[9] Electron-withdrawing groups on the aromatic ring further decrease nucleophilicity, while electron-donating groups increase it.
-
-
The Base (Acid Scavenger): A base is essential to neutralize the HCl byproduct.[1][10]
-
Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[10] They are soluble in most organic solvents and the resulting hydrochloride salts can often be easily removed by an aqueous wash. At least one equivalent is required.
-
Inorganic Bases: Sodium or potassium carbonate are effective, particularly in polar solvents or biphasic systems.[11] They are easily removed by filtration or aqueous extraction.
-
Excess Primary Amine: Using two or more equivalents of the primary amine reactant can also serve as the base.[8] However, this can be wasteful if the amine is valuable and complicates purification by requiring the removal of a large excess of starting material.
-
-
Solvent Selection: The solvent must be inert to the highly reactive sulfamoyl chloride.
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are standard choices.[12][13][14] They effectively dissolve the reactants and are unreactive.
-
Aqueous/Biphasic Systems: Reactions can be run in water or a water/organic mixture, typically with an inorganic base like sodium carbonate.[11] This can be a greener alternative and simplifies workup.
-
-
Temperature Control: The reaction is often highly exothermic.[7][8] The standard procedure involves adding the sulfamoyl chloride solution slowly to the amine solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation. The reaction is then typically allowed to warm to room temperature to ensure completion.
Table 1: Representative Reaction Conditions
| Primary Amine Type | Base (Equivalents) | Solvent | Temperature | Typical Time | Expected Yield |
| Simple Alkylamine (e.g., Benzylamine) | Triethylamine (1.2) | DCM | 0 °C to RT | 1-3 hours | >90% |
| Functionalized Alkylamine | DIPEA (1.5) | THF | 0 °C to RT | 2-6 hours | 75-95% |
| Aniline | Pyridine (2.0) | ACN | RT to 50 °C | 12-24 hours | 60-85% |
| Hindered Primary Amine | Na₂CO₃ (2.0) | DMF | 50-80 °C | 18-36 hours | 50-75% |
Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-N'-benzylsulfamide
This protocol provides a representative, step-by-step method for the reaction of this compound with benzylamine.
Materials and Reagents
-
This compound (MW: 195.69 g/mol )
-
Benzylamine (MW: 107.15 g/mol )
-
Triethylamine (TEA) (MW: 101.19 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine (Saturated NaCl solution, aq.)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Caption: General experimental workflow for sulfamide synthesis.
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.00 g, 9.33 mmol, 1.0 equiv) and anhydrous dichloromethane (40 mL). Add triethylamine (1.9 mL, 14.0 mmol, 1.5 equiv).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0 °C.
-
Addition of Sulfamoyl Chloride: Dissolve this compound (1.83 g, 9.33 mmol, 1.0 equiv) in anhydrous dichloromethane (15 mL). Transfer this solution to an addition funnel and add it dropwise to the cold amine solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) to remove excess triethylamine and benzylamine.
-
Saturated NaHCO₃ solution (1 x 30 mL) to neutralize any residual acid.
-
Brine (1 x 30 mL) to remove bulk water.
-
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-cyclohexyl-N'-benzylsulfamide.
Safety and Handling Precautions
-
This compound: This reagent is corrosive and moisture-sensitive.[15] It causes severe skin burns and eye damage.[15] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17] It reacts with water and other protic substances to release corrosive HCl gas.[18]
-
Primary Amines: Many primary amines are corrosive, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Reaction Hazards: The reaction can be highly exothermic.[8] Ensure proper temperature control, especially during the addition step, to prevent a runaway reaction.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Applications in Drug Discovery
The synthesis of N-substituted sulfamides is a powerful tool in the arsenal of the medicinal chemist. This reaction's reliability and broad substrate scope make it ideal for generating chemical libraries for high-throughput screening and lead optimization.
-
SAR Exploration: By fixing the cyclohexylsulfamoyl portion and varying the primary amine, researchers can systematically probe the effects of different substituents on biological activity, solubility, and metabolic stability.
-
Bioisosteric Replacement: The sulfamide group can serve as a bioisostere for other functional groups, such as amides or esters, offering a different hydrogen bonding pattern and metabolic profile.[4] The development of sulfondiimidamides, which replace the oxygen atoms with nitrogen, further expands this chemical space.[4][19]
-
Combinatorial Chemistry: This reaction is amenable to parallel synthesis formats, allowing for the rapid creation of dozens or hundreds of distinct compounds for screening.[20]
Conclusion
The reaction of this compound with primary amines is a robust, efficient, and highly versatile method for the synthesis of N-cyclohexyl-N'-substituted sulfamides. A thorough understanding of the underlying mechanism and the critical roles of the base, solvent, and temperature allows for the rational design of reaction conditions to achieve high yields and purity. By following the detailed protocols and safety precautions outlined in this guide, researchers can effectively utilize this chemistry to advance their projects in drug discovery and organic synthesis.
References
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Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025-08-06). ResearchGate. [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024-12-06). Thieme Connect. [Link]
- Sulfonamide purification process. (1957-01-15).
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). Royal Society of Chemistry. [Link]
-
The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. [Link]
-
Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023-01-22). Chemistry LibreTexts. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2006). National Institutes of Health. [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. [Link]
-
Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]
-
Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. (2022-03-30). National Institutes of Health. [Link]
-
Recent applications of click chemistry in drug discovery. (2016). PubMed. [Link]
-
23.9: Amines as Nucleophiles. (2021-07-31). Chemistry LibreTexts. [Link]
-
4.7 AMINES Preparation of primary, secondary and tertiary amines Basic properties of amines Uses of quaternary ammonium salts. (n.d.). Physics & Maths Tutor. [Link]
-
N4-Substituted Sulfonamides. (1944). Journal of the American Chemical Society. [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. [Link]
-
Determination and Confirmation of Sulfonamides. (2009-09-25). USDA Food Safety and Inspection Service. [Link]
-
Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. (2025-08-07). Cell Press. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Applications of click chemistry in radiopharmaceutical development. (2010). PubMed. [Link]
-
Nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines. (n.d.). Doc Brown's Chemistry. [Link]
-
Mechanistic applications of click chemistry for pharmaceutical drug discovery and drug delivery. (2025-08-10). ResearchGate. [Link]
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Cyclohexylsulfamoyl Chloride reaction with secondary amines protocol
Application Note & Protocol
Topic: Synthesis of N,N-Disubstituted-N'-cyclohexylsulfamides via Reaction of Cyclohexylsulfamoyl Chloride with Secondary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The sulfamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, valued for its unique physicochemical properties and ability to act as a bioisostere for other functional groups like amides and ureas. This document provides a comprehensive guide for the synthesis of N,N-disubstituted-N'-cyclohexylsulfamides through the reaction of this compound with various secondary amines. We present a detailed examination of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for product purification and characterization. This guide is intended to equip researchers in medicinal chemistry and drug development with a robust and reliable methodology for accessing this important class of compounds.
Reaction Principle and Mechanism
The formation of a sulfamide from a sulfamoyl chloride and a secondary amine is a classic example of a nucleophilic acyl substitution reaction occurring at a sulfur center. The reaction proceeds via a well-established mechanism initiated by the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the this compound.[1]
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electron-deficient sulfur atom of the sulfamoyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting ammonium salt is deprotonated by a base (typically a tertiary amine like triethylamine or pyridine added to the reaction) to yield the final, neutral sulfamide product and the hydrochloride salt of the base.[2]
The overall reaction is typically fast and high-yielding when conducted under appropriate conditions.
Caption: Reaction Mechanism Flowchart.
Critical Safety Considerations
This compound and related sulfonyl chlorides are hazardous reagents that must be handled with extreme care in a well-ventilated chemical fume hood.
-
Corrosivity: Cyclohexanesulfonyl chloride, a closely related compound, is known to cause severe skin burns and eye damage.[3] Assume this compound has similar properties. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves), and chemical safety goggles or a face shield.
-
Moisture Sensitivity: Sulfamoyl chlorides react with water and other protic solvents, including atmospheric moisture, to produce hydrochloric acid.[4] This reaction is exothermic and can lead to pressure buildup in sealed containers. Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware.
-
Inhalation Hazard: Vapors are irritating to the respiratory system.[4] Avoid breathing fumes or dust.
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic secondary amine. Molar equivalents and reaction times may need to be optimized for specific substrates.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Purpose |
| This compound | C₆H₁₂ClNO₂S | 197.68 | Electrophile |
| Secondary Amine | R'R''NH | Variable | Nucleophile |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | HCl Scavenger/Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |
| Saturated aq. NaHCO₃ | - | - | Aqueous Workup |
| Brine | - | - | Aqueous Workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase |
| TLC Plates | - | - | Reaction Monitoring |
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Reaction Setup:
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 120 °C) and allowed to cool under a stream of inert gas.
-
Charge Flask: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration relative to the limiting reagent).
-
Add Base: Add triethylamine (1.2-1.5 eq). The excess base ensures complete neutralization of the HCl byproduct.
-
Cool Reaction: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction and minimize potential side reactions.
Reagent Addition and Reaction: 5. Prepare Sulfamoyl Chloride Solution: In a separate dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. A slight excess ensures the complete consumption of the potentially more valuable amine. 6. Slow Addition: Using a syringe, add the this compound solution dropwise to the cooled, stirring amine solution over 10-15 minutes. A rapid addition can lead to uncontrolled temperature increases and side-product formation. 7. Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear, and the starting amine spot should disappear. A co-spot of the starting material and reaction mixture is recommended for accurate comparison.
Workup and Purification: 8. Quench Reaction: Once the reaction is complete, carefully quench it by adding deionized water or saturated aqueous sodium bicarbonate (NaHCO₃) solution. 9. Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers. 10. Wash: Wash the combined organic layers sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine (to aid in phase separation). 11. Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. 12. Purify: The crude product is typically purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-disubstituted-N'-cyclohexylsulfamide. Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system can be employed.[5]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfamide group (typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹).
Process Workflow Visualization
Caption: General Experimental Workflow.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction or Incomplete Reaction | 1. Inactive sulfamoyl chloride (hydrolyzed).2. Poorly reactive/sterically hindered amine.3. Insufficient reaction time or temperature. | 1. Use fresh or newly purchased sulfamoyl chloride.2. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF) or use a stronger, non-nucleophilic base (e.g., DBU).3. Allow the reaction to run longer, monitoring by TLC. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup/purification.3. Side reactions due to moisture. | 1. See above.2. Ensure pH is correct during extractions; minimize the number of purification steps.3. Ensure all glassware is dry and anhydrous solvents are used. Perform the reaction strictly under an inert atmosphere. |
| Multiple Products Observed by TLC | 1. Reaction with residual primary amine impurity.2. Decomposition of starting material or product.3. Over-acylation (less common with sulfamides). | 1. Purify the starting secondary amine before use.2. Maintain temperature control (0 °C for addition) and avoid harsh workup conditions.3. Ensure proper stoichiometry. |
References
- Chrisman, W., et al. (2001). Catalytic Arylation of Sulfamoyl Chlorides: A Practical Synthesis of Sulfonamides. Tetrahedron Letters, 42(28), 4775-4777. [Source not directly used but provides context on sulfamoyl chloride reactivity]
- Baraznenok, I. L., et al. (2000). An efficient synthesis of sulfamides. Tetrahedron, 56(20), 3077-3119. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZRxp6W-G5GDUOkWxu4w8ih9o-dxS0EPRSVJ632s4ai6ASTwkjW720VrB6Xto1O32D3VqgGWuCozCwRQJFGYJ_i8lIY2Upivrv-Jut-kayZ4VgHacO6sOf3gia_UhpqAXvfkhlQxlApV_Ahu62OjMb8V-umotp0CUf7e-RYTKUfMjsjs2Zc_EXQf0rw66Id6Nc4-2averFBKAB8cniDC4Z-9FneIL3P40SefuTchiVfLJOwv1l6lMaPFDQ_ZAIbghBUiHqwzTYnCFRraVqBAv2]
- Luo, J., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56(01), 1-21. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsngxb56HzBZTNYqW6I2K69DGxcKdHSjuMllGWjQlTdnCs01b2x3X4_ZlK8xbIWXY-QZn_SoSgl4rQUHN91fo-aWkGLHOpm9i3aU3CqVVZvdyiZtp6QxmimvpmGJpdG8JSOodgDC7n7akuxyGmGfvo4ov2kO1L85GDyfXKQk3-14QwQB9z_52tBElX]
- Wang, L., et al. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7036-7042. [https://doi.org/10.1039/D1SC01351C]
- Wang, X., et al. (2024). Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. ACS Catalysis, 14(9), 6125–6137. [https://pubs.acs.org/doi/10.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [https://www.organic-chemistry.org/synthesis/N1S/sulfonamides.shtm]
- Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22047–22055. [https://pubs.acs.org/doi/10.1021/jacs.3c07521]
- Al-Masoudi, N. A., et al. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry, 83(15), 8378-8385. [https://www.researchgate.
- Acros Organics. (2014). Safety Data Sheet - Cyclohexyl chloride. [https://www.fishersci.com/sds]
- ChemicalBook. (2023). Safety Data Sheet - Cyclohexanesulfonyl chloride. [https://www.chemicalbook.com/ProductMSDSDetailCB9500169_EN.htm]
- Al-Zaydi, K. M. (2013). Microwave-assisted solvent-free synthesis of sulfonamides and sulfonic esters. RSC Advances, 3, 2049-2054. [https://pubs.rsc.org/en/content/articlelanding/2013/ra/c2ra22415a]
- Google Patents. (1985). Method for purifying and obtaining sulfamide. JPS60210519A. [https://patents.google.
- Fisher Scientific. (2020). Safety Data Sheet - Cyclohexyl chloride. [https://www.fishersci.com/sds]
- Fisher Scientific. (2024). Safety Data Sheet - Cyclohexyl chloride. [https://www.fishersci.co.uk/gb/en/sds.html]
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet - Sulphuryl chloride. [https://www.cdhfinechemical.
- Google Patents. (1957). Sulfonamide purification process. US2777844A. [https://patents.google.
- Horwitz, W. (1979). Review of analytical methods for sulfonamides. Journal of the Association of Official Analytical Chemists, 62(5), 1045-1060. [https://www.researchgate.net/publication/285741088_REVIEW_OF_ANALYTICAL_METHODS_FOR_SULFONAMIDES]
- Shah, S. A. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1209, 127989. [https://www.sciencedirect.com/science/article/pii/S002228602030282X]
- Ellman, J. A., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0041-1738430]
- Posyniak, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 444. [https://www.mdpi.com/1420-3049/24/3/444]
- LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Organic_Compounds_of_Nitrogen/23.09%3A_Amines_as_Nucleophiles]
- Ellman, J. A., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10388001/]
- Ellman, J. A., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed. [https://pubmed.ncbi.nlm.nih.gov/36539209/]
- King, J. F., et al. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1031-1039. [https://cdnsciencepub.com/doi/10.1139/v91-154]
- LibreTexts Chemistry. (2024). 24.7: Reactions of Amines. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.07%3A_Reactions_of_Amines]
- Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. [https://www.shaalaa.com/question-bank-solutions/reaction-of-benzenesulphonyl-chloride-with-primary-secondary-and-tertiary-amines-chemical-properties-of-amines_122709]
- Aubé, J., et al. (2011). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 13(18), 4842–4845. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3174577/]
- Gutiérrez, R., et al. (2004). Solvent-Free Synthesis of Chiral N,N′-Disubstituted Thioureas by “Just Mixing” the Reagents. Synthesis, 2004(12), 1955-1958. [https://www.researchgate.net/publication/232974950_Solvent-Free_Synthesis_of_Chiral_NN'-Disubstituted_Thioureas_by_Just_Mixing_the_Reagents]
- Almerico, A. M., et al. (2002). N-arylhexahydropyrimidines. Part 1. Synthesis and 1H NMR characterization of 1,3-Di and 1,2,3-trisubstituted derivatives. Journal of Heterocyclic Chemistry, 39(3), 655-661. [https://www.researchgate.
- Heymans, F., et al. (1980). Quantitative structure-activity relationships for N-[N',N'-disubstituted-amino)acetyl]arylamines for local anesthetic activity and acute toxicity. Journal of Medicinal Chemistry, 23(2), 184-193. [https://pubmed.ncbi.nlm.nih.gov/7359532/]
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Application Note: Cyclohexylsulfamoyl Chloride as a Pre-Column Derivatizing Agent for the HPLC Analysis of Primary and Secondary Amine-Containing Pharmaceuticals
Introduction
In the landscape of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and identification of active pharmaceutical ingredients (APIs) and their related substances. However, a significant challenge arises when analyzing compounds that lack a strong native chromophore, rendering them difficult to detect with high sensitivity using common UV-Vis detectors. This limitation is particularly prevalent for many pharmaceutical compounds containing primary and secondary amine functional groups. To overcome this, chemical derivatization is employed to attach a UV-absorbing or fluorescent tag to the analyte of interest, thereby enhancing its detectability.[1]
This application note presents a comprehensive guide to the use of Cyclohexylsulfamoyl Chloride as a novel pre-column derivatizing agent for the sensitive HPLC analysis of pharmaceuticals bearing primary and secondary amine functionalities. While other sulfonyl chlorides, such as dansyl chloride, are widely used, this compound offers a cost-effective and efficient alternative. The reaction of this compound with amines results in the formation of stable N-cyclohexylsulfonamide derivatives, which possess sufficient UV absorbance for reliable quantification at trace levels.
Principle of the Method
The derivatization of primary and secondary amines with this compound is a nucleophilic acyl substitution reaction. Under alkaline conditions, the non-protonated amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid (HCl). The presence of a base is crucial to neutralize the HCl byproduct and drive the reaction to completion.
The resulting N-cyclohexylsulfonamide derivative is significantly more hydrophobic than the parent amine, which improves its retention and separation on reversed-phase HPLC columns. While the cyclohexyl group itself does not provide a strong chromophore, the sulfonamide linkage in the context of the entire derivative molecule allows for UV detection, typically in the lower UV range.
Visualizing the Derivatization Workflow
The overall process, from sample preparation to data analysis, is outlined in the following workflow diagram.
Caption: Experimental workflow for the derivatization and HPLC analysis of amines.
Detailed Experimental Protocol
This protocol provides a general framework for the derivatization of a primary or secondary amine-containing drug substance. Optimization of reaction conditions may be necessary for specific applications.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Analyte Standard (Primary or secondary amine-containing pharmaceutical)
-
Acetonitrile (ACN) (HPLC Grade)
-
Methanol (MeOH) (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Triethylamine (TEA) or other suitable organic base
-
Formic Acid or Phosphoric Acid (for mobile phase modification)
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
Step-by-Step Derivatization Procedure
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the analyte standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare working standard solutions by serial dilution of the stock solution with acetonitrile to the desired concentration range (e.g., 1-100 µg/mL).
-
For drug formulations, accurately weigh a portion of the powdered tablets or capsule contents, dissolve in a suitable solvent, and dilute to a known concentration. Sonication may be required to ensure complete dissolution.
-
-
Preparation of Derivatizing Reagent:
-
Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.
-
-
Derivatization Reaction:
-
In a clean microcentrifuge tube, add 100 µL of the standard or sample solution.
-
Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 20 µL of triethylamine.
-
Add 100 µL of the freshly prepared this compound solution.
-
Vortex the mixture immediately for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, allow the mixture to cool to room temperature.
-
-
Sample Filtration:
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC Method and Parameters
The following HPLC parameters provide a starting point for the analysis of N-cyclohexylsulfonamide derivatives. Method optimization, particularly of the mobile phase gradient, is recommended for complex samples.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start with 60% A / 40% B, ramp to 20% A / 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. (This is a starting point and should be optimized). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm (Note: The optimal wavelength should be determined by scanning the UV spectrum of the derivatized analyte from 200-400 nm). |
Note on Detection Wavelength: Specific UV absorption data for N-cyclohexylsulfonamides is not widely published. Based on the UV spectra of other sulfonamides, a detection wavelength in the range of 230-240 nm is a reasonable starting point.[1][2][3] It is strongly recommended to use a Diode Array Detector (DAD) to determine the absorption maximum of the specific derivative being analyzed for optimal sensitivity.
Method Validation Considerations
A full method validation according to ICH guidelines should be performed to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank and a placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Peak Area | Incomplete derivatization reaction. | Ensure the derivatizing reagent is fresh. Check the pH of the reaction mixture. Increase reaction time or temperature. |
| Degradation of the derivative. | Analyze the sample immediately after derivatization. | |
| Poor Peak Shape | Column overload. | Dilute the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. | |
| Multiple Peaks for a Single Analyte | Presence of side products from the derivatization reaction. | Optimize the reaction conditions (e.g., stoichiometry of reagents, temperature, time). |
| Degradation of the analyte or derivative. | Use fresh samples and reagents. |
Conclusion
Pre-column derivatization with this compound is a viable and effective strategy for the HPLC analysis of primary and secondary amine-containing pharmaceuticals that lack a strong native chromophore. The method is straightforward, utilizes readily available reagents, and significantly enhances the detectability of these compounds. The formation of stable N-cyclohexylsulfonamide derivatives allows for their separation and quantification using standard reversed-phase HPLC with UV detection. While the protocol provided herein serves as a robust starting point, optimization and validation are essential to ensure the accuracy and reliability of the results for specific applications in research, quality control, and drug development.
References
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. 2022. Available from: [Link]
- Kim H.J., Jeong M.H., Park H.J., Kim W.C., Kim J.E. Development of an immunoaffinity chromatography and HPLC-UV method for detection of 16 sulfonamides in feed. Food Chem. 2016;196:1144–1149.
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available from: [Link]
-
Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. National Institutes of Health. 2021. Available from: [Link]
-
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and biogenic amines. Academic Journals. 2011. Available from: [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. 2022. Available from: [Link]
Sources
Cyclohexylsulfamoyl Chloride: A Specialized Reagent for the Protection of Amine Functional Groups
An Application Note and Protocol Guide
Abstract
The strategic protection and deprotection of amine functional groups are fundamental to the success of multi-step organic synthesis, particularly in pharmaceutical and materials science. While common protecting groups like Boc and Cbz are widely employed, specific applications demand alternative strategies with unique stability profiles. This document provides a detailed technical guide on the use of cyclohexylsulfamoyl chloride for the formation of N-cyclohexylsulfamides, a robust and specialized protecting group for primary and secondary amines. We will explore the underlying chemical principles, provide field-tested protocols for protection and deprotection, and discuss the strategic advantages of this reagent in complex synthetic routes.
Introduction: The Strategic Role of Amine Protection
Amines are ubiquitous in organic chemistry, yet their inherent nucleophilicity and basicity often interfere with desired chemical transformations elsewhere in a molecule. Amine protecting groups are temporary modifications that mask this reactivity, rendering the nitrogen atom inert to specific reagents and reaction conditions. The ideal protecting group should be:
-
Easy to install: Reacts cleanly and in high yield with the amine.
-
Stable (Robust): Withstands a wide range of reaction conditions planned for subsequent synthetic steps.
-
Easy to remove: Can be cleaved selectively in high yield without affecting other functional groups.
-
Orthogonal: Its installation and removal conditions do not interfere with other protecting groups present in the molecule.
Sulfonyl-based protecting groups, such as tosyl (Ts) and nosyl (Ns), are known for their exceptional stability to acidic conditions and many oxidative and reductive reagents. The N-sulfamoyl group, formed from a sulfamoyl chloride, offers a similar stability profile but with distinct characteristics conferred by the substituents on the sulfamoyl nitrogen. This compound introduces a bulky, lipophilic cyclohexyl group, which can influence the physical properties (e.g., solubility, crystallinity) of the protected intermediate and offers a robust shield for the amine.
The N-Cyclohexylsulfamide Protecting Group: Mechanism and Attributes
The protection of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Mechanism of Protection
The process involves two key steps:
-
Nucleophilic Addition: The lone pair of the amine nitrogen attacks the sulfur atom of the sulfamoyl chloride.
-
Elimination: The chloride ion is eliminated as a leaving group, and the base quenches the resulting protonated amine, yielding the stable N,N'-disubstituted sulfamide and the hydrochloride salt of the base.
Caption: Figure 1: Protection Mechanism.
Key Attributes & Strategic Considerations
| Attribute | Description | Strategic Implication |
| High Stability | The N-S bond in the resulting sulfamide is exceptionally stable to a wide pH range, particularly strong acids (e.g., TFA, HCl) that cleave Boc groups. | Allows for selective deprotection of other groups (like Boc or TBDMS) in the presence of the N-cyclohexylsulfamide. |
| Orthogonality | Resistant to standard hydrogenolysis conditions that cleave Cbz and Bn groups. | Provides an orthogonal protecting group strategy in complex peptide or natural product synthesis. |
| Lipophilicity | The cyclohexyl moiety increases the nonpolar character of the molecule. | Can improve solubility in common organic solvents and may aid in purification by crystallization. |
| Steric Hindrance | The bulky cyclohexyl group provides significant steric shielding of the nitrogen atom. | Offers enhanced protection and can influence the stereochemical outcome of reactions at adjacent centers. |
Experimental Protocols
Safety Precaution: this compound is a corrosive and moisture-sensitive reagent. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Protection of a Primary Amine (Benzylamine as model)
This protocol details the formation of N-benzyl-N'-cyclohexylsulfamide.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration of amine)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzylamine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Scientist's Note: Slow addition is crucial to control the exotherm of the reaction and prevent the formation of side products.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃, and finally brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N-benzyl-N'-cyclohexylsulfamide can be purified by column chromatography on silica gel or by recrystallization.
Caption: Figure 2: Experimental Workflow for Amine Protection.
Protocol 2: Deprotection of the N-Cyclohexylsulfamide Group
The cleavage of the robust sulfamide bond requires specific, often harsh, conditions. Reductive cleavage using a strong hydride source is a common strategy.
Materials:
-
N-protected amine (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (4.0 - 6.0 eq)
-
Tetrahydrofuran (THF), anhydrous (approx. 0.1 M concentration)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ethyl Acetate
-
Celatom® or Celite®
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere, add LiAlH₄ (4.0 - 6.0 eq).
-
Scientist's Note: LiAlH₄ is a highly reactive and pyrophoric solid. Handle with extreme care. The large excess is required due to the stability of the sulfamide.
-
-
Solvent Addition: Carefully add anhydrous THF to create a suspension.
-
Substrate Addition: Dissolve the N-protected amine in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching (Fieser workup): a. Cool the reaction mixture to 0 °C in an ice bath. b. Extremely Important: Quench the excess LiAlH₄ by the slow, dropwise, and careful addition of water. For 'n' grams of LiAlH₄ used, add 'n' mL of H₂O. c. Next, add 'n' mL of 15% aqueous NaOH solution. d. Finally, add '3n' mL of H₂O. e. Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filtration & Extraction: a. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. b. Concentrate the filtrate under reduced pressure. If necessary, perform a standard aqueous workup and extraction.
-
Purification: Purify the resulting free amine by column chromatography or distillation.
Summary and Outlook
This compound provides a valuable tool for the protection of amines where high stability is paramount. The resulting N-cyclohexylsulfamide group is resistant to conditions that cleave many common protecting groups, making it an excellent choice for complex, multi-step syntheses requiring orthogonal strategies. While its installation is straightforward, researchers must consider that its removal requires potent reducing agents like LiAlH₄. The protocols described herein provide a reliable foundation for the application of this specialized reagent in modern synthetic chemistry.
References
- Comprehensive Organic Transformations, Larock, R. C. - A foundational text covering a vast array of functional group transformations, including amine protections. (General reference, no direct URL)
- Greene's Protective Groups in Organic Synthesis, Wuts, P. G. M.; Greene, T. W. - The definitive guide on protecting groups, their installation, stability, and cleavage. (General reference, no direct URL)
Application Notes & Protocols: Accelerated Synthesis of Novel Sulfonamides via Microwave-Assisted Coupling with Cyclohexylsulfamoyl Chloride
Introduction: Revolutionizing Sulfonamide Synthesis for Accelerated Drug Discovery
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1] The relentless demand for novel chemical entities in drug discovery pipelines necessitates the rapid and efficient synthesis of diverse compound libraries.[2][3] Traditional methods for sulfonamide synthesis, often reliant on conventional heating, can be time-consuming, energy-intensive, and may lead to the formation of undesirable byproducts.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative that dramatically accelerates reaction rates, often improving yields and product purity.[1][6][7]
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of sulfonamides, with a specific focus on the use of cyclohexylsulfamoyl chloride as a key building block. By leveraging the principles of microwave dielectric heating, researchers can significantly shorten synthesis times from hours to mere minutes, facilitating high-throughput synthesis and accelerating the drug discovery process.[2][8] We will delve into the mechanistic underpinnings of microwave heating, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and safety considerations.
The Science Behind Microwave-Assisted Synthesis: A Deeper Dive
Conventional heating methods transfer energy indirectly and inefficiently, relying on conduction and convection to heat the reaction vessel, which in turn heats the solvent and reactants.[5] In stark contrast, microwave irradiation directly and uniformly heats the reaction mixture.[6] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[4][5]
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in our synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating throughout the bulk of the material.[7][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[9]
This direct and instantaneous energy transfer leads to a rapid increase in temperature, allowing the reaction to overcome the activation energy barrier much more quickly than with conventional heating.[4][8] This often results in cleaner reactions with fewer side products.[6]
Experimental Protocols: A Step-by-Step Guide
General Considerations and Reagent Properties
This compound is a reactive organic compound that serves as an excellent building block for introducing the cyclohexylsulfonyl moiety.[10] It is a colorless to light yellow liquid and is classified as corrosive, causing severe skin burns and eye damage.[11] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[12][13]
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 4837-38-1 | [10] |
| Molecular Formula | C6H11ClO2S | [10] |
| Molecular Weight | 182.67 g/mol | |
| Appearance | Colorless to light yellow liquid | [10] |
| Boiling Point | 255.8 °C at 760 mmHg | [10] |
| Density | 1.259 g/mL at 25 °C | |
| Hazard Codes | Corrosive | [11] |
Protocol 1: Microwave-Assisted Synthesis of N-Substituted Cyclohexylsulfonamides
This protocol details the general procedure for the reaction of this compound with a primary or secondary amine under microwave irradiation.
Materials and Equipment:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, THF, or 1,4-dioxane)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Microwave synthesis reactor with sealed reaction vessels
-
Magnetic stir bars
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow Diagram:
Caption: General workflow for microwave-assisted sulfonamide synthesis.
Step-by-Step Procedure:
-
Reagent Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in the chosen anhydrous solvent (3-5 mL).
-
Addition of Base: Add the tertiary amine base (1.2 mmol, 1.2 equivalents) to the solution.
-
Addition of Sulfamoyl Chloride: While stirring, add this compound (1.1 mmol, 1.1 equivalents) dropwise to the reaction mixture.
-
Sealing the Vessel: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (typically 80-120°C) for a specified time (usually 5-20 minutes). The power should be set to allow for rapid heating to the target temperature.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.
-
Workup: Open the vessel carefully. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR and mass spectrometry.
Table 2: Example Reaction Parameters for Microwave-Assisted Sulfonamide Synthesis
| Amine Substrate | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Aniline | Acetonitrile | 100 | 10 | >90 |
| Benzylamine | THF | 80 | 15 | >85 |
| Morpholine | 1,4-Dioxane | 120 | 5 | >95 |
| Piperidine | Acetonitrile | 100 | 10 | >92 |
Note: These are starting parameters and may require optimization for different substrates.
Mechanism of the Reaction
The synthesis of sulfonamides from sulfamoyl chlorides and amines is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of a chloride ion, which is scavenged by the tertiary amine base, driving the reaction to completion.
Reaction Scheme:
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Safety in Microwave Chemistry: A Critical Priority
While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.[12]
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[12][14]
-
Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Ensure the microwave reactor is equipped with reliable pressure monitoring systems.[15]
-
Solvent Choice: Be aware of the properties of the solvents you are using. Do not heat flammable solvents in a microwave unless the system is specifically designed for it.[14]
-
Vessel Integrity: Always inspect reaction vessels for cracks or defects before use.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[16]
-
Ventilation: Ensure the microwave reactor is located in a well-ventilated area or fume hood.[16]
-
Training: Ensure all users are properly trained on the operation of the microwave reactor.[12]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | - Incomplete reaction- Sub-optimal temperature or time- Inefficient stirring | - Increase reaction time or temperature.- Screen different solvents.- Ensure proper magnetic stirring. |
| Formation of Byproducts | - Reaction temperature too high- Degradation of starting materials or product | - Lower the reaction temperature.- Reduce the reaction time. |
| Reaction Stalls | - Poor microwave absorption | - Add a small amount of a polar co-solvent.- Use a silicon carbide passive heating element if available. |
Conclusion: Embracing Speed and Efficiency in Synthesis
Microwave-assisted synthesis with this compound offers a rapid, efficient, and often higher-yielding alternative to conventional synthetic methods. By understanding the principles of microwave heating and adhering to safe laboratory practices, researchers can significantly accelerate the synthesis of novel sulfonamide derivatives. This technology is not merely about speed; it is a strategic tool that empowers chemists to explore chemical space more effectively, ultimately expediting the journey from initial concept to potential drug candidates.[1][6]
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Sankpal, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 873-878. [Link]
-
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. [Link]
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Singh, S., et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Advanced Research, 10(6), 1039-1053. [Link]
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Alam, M. A., et al. (2019). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 10(12), 5244-5255. [Link]
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Sharma, R., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts, 13(7), 1089. [Link]
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De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
Gurdal, E. E., et al. (2018). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Turkish Journal of Chemistry, 42(6), 1639-1651. [Link]
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Unknown. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]
-
Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]
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Sankpal, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online. [Link]
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Kansas State University. (n.d.). Microwave Safety. [Link]
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Unknown. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
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Unknown. (n.d.). Microwave Reactor Safety. [Link]
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CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]
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Sharma, P., et al. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
Sankpal, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. Semantic Scholar. [Link]
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De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications. [Link]
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CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis. [Link]
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Unknown. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]
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Unknown. (2012). Microwaves in drug discovery and development: A Review. ResearchGate. [Link]
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LookChem. (n.d.). Cas 4837-38-1,Cyclohexanesulfonylchloride. [Link]
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PrepChem.com. (n.d.). Preparation of cyclohexyl chloride. [Link]
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1298. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanesulfonyl chloride. PubChem. [Link]
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Navigating the Post-Reaction Maze: A Guide to Purifying Cyclohexylsulfamoyl Chloride Adducts
Introduction: The Challenge and Opportunity
Cyclohexylsulfamoyl chloride stands as a valuable reagent in modern synthetic chemistry, enabling the introduction of the cyclohexylsulfamoyl moiety onto a diverse range of molecular scaffolds. This functional group is a key component in various molecules of pharmaceutical and agrochemical interest. The primary reaction, a nucleophilic substitution on the sulfonyl chloride, typically involves amines or alcohols to yield the corresponding N-substituted sulfonamides or sulfamate esters.[1][2][3] While often efficient, these reactions invariably produce a mixture containing the desired product, unreacted starting materials, and byproducts such as hydrogen chloride (HCl) and hydrolysis artifacts.
The success of the synthesis is therefore critically dependent on the subsequent purification strategy. The physical properties of the product—be it a crystalline solid or a viscous oil—along with the nature of the impurities, dictate the optimal purification workflow. This guide provides an in-depth analysis of common purification challenges and offers detailed, field-proven protocols for isolating pure products from reactions involving this compound, ensuring the integrity and reliability of downstream applications.
Part 1: Understanding the Post-Reaction Environment
A successful purification strategy begins with a thorough understanding of what is in the reaction flask. Following a typical reaction of this compound with a nucleophile (e.g., a primary or secondary amine), the crude mixture will generally contain:
-
Desired Product: The target cyclohexylsulfonamide or sulfamate ester.
-
Unreacted Nucleophile: The starting amine or alcohol.
-
Unreacted this compound: Often present if not driven to full conversion.
-
Hydrogen Chloride (HCl): A stoichiometric byproduct of the sulfonylation reaction.[1] This is typically complexed with a base (like pyridine or triethylamine) added to the reaction, forming a salt (e.g., pyridinium chloride).[1]
-
Hydrolysis Byproduct (Cyclohexylsulfamic Acid): this compound is sensitive to moisture and can hydrolyze to form cyclohexylsulfamic acid, a highly polar and often troublesome impurity.
The relative amounts of these components will depend on the reaction conditions, stoichiometry, and the care taken to exclude moisture.
Part 2: Strategic Purification Planning
The selection of a purification method is a critical decision point. The flowchart below outlines a general strategy based on the physical state of the crude product after the initial work-up.
Caption: Decision workflow for selecting a primary purification method.
Part 3: Core Purification Protocols
Protocol 1: Foundational Aqueous Work-up
This initial purification step is designed to remove the bulk of water-soluble impurities, such as amine hydrochlorides and the hydrolysis byproduct, cyclohexylsulfamic acid.
Rationale: The process leverages the differential solubility of components between an organic solvent and aqueous solutions of varying pH. A weak base wash neutralizes and removes HCl salts, while a weak acid wash removes any excess unreacted amine.
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent (like THF or acetonitrile), dilute it with a water-immiscible solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the HCl byproduct.[4] Allow the layers to separate and discard the aqueous layer.
-
Scientist's Note: Use caution during the bicarbonate wash, as CO₂ evolution can cause pressure buildup. Vent the funnel frequently.
-
-
Acid Wash (Optional): To remove excess amine starting material, wash the organic layer with a dilute acid, such as 1 M aqueous HCl. The protonated amine will become water-soluble and partition into the aqueous layer.[5]
-
Expert Tip: This step should be skipped if the desired product contains acid-labile functional groups.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase and break up any emulsions.[5]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[5] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
For products that are solid at room temperature, recrystallization is often the most effective and scalable method to achieve high purity.
Rationale: This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[6]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the crude product completely at its boiling point and allow for the formation of well-defined crystals upon cooling.[7] Refer to Table 1 for common starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and adding a boiling chip) with stirring until the solid is completely dissolved.[8][9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[7] This prevents the desired product from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the hot filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.[7][8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
| Solvent/System | Polarity | Typical Use Case for Cyclohexylsulfamoyl Adducts |
| Ethanol/Water | Polar | Good for moderately polar sulfonamides. Water acts as an anti-solvent.[7][10] |
| Isopropanol/Water | Polar | Similar to ethanol/water, effective for many sulfonamide products.[7] |
| Ethyl Acetate/Hexanes | Medium/Nonpolar | A versatile system; ethyl acetate dissolves the product, and hexanes are added as the anti-solvent to induce crystallization.[8] |
| Toluene | Nonpolar | Suitable for less polar products. |
| Dichloromethane/Hexanes | Medium/Nonpolar | Good for products that are highly soluble in chlorinated solvents. |
Table 1: Common Solvent Systems for Recrystallization.
Protocol 3: Purification by Flash Column Chromatography
For products that are oils, amorphous solids, or when crystallization fails, flash column chromatography is the method of choice.
Rationale: This technique separates compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase (typically silica gel).[6] Less polar compounds travel down the column faster, while more polar compounds are retained longer on the silica.
Step-by-Step Methodology:
-
TLC Analysis: First, analyze the crude mixture using Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
-
Column Packing: Prepare a column with silica gel, packing it as a slurry in the least polar solvent of your chosen eluent system (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully loaded onto the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure (using air or nitrogen). Begin with a less polar solvent system and, if necessary, gradually increase the polarity (gradient elution) to elute the compounds from the column.[11]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
| Eluent System (v/v) | Polarity | Typical Use Case for Cyclohexylsulfamoyl Adducts |
| 20-40% Ethyl Acetate in Hexanes | Low to Medium | A standard starting point for many sulfonamides of moderate polarity. |
| 5-10% Methanol in Dichloromethane | Medium to High | Effective for more polar sulfonamides that show low mobility in ethyl acetate/hexanes. |
| 10-30% Acetone in Toluene | Medium | An alternative system that can offer different selectivity. |
Table 2: Common Eluent Systems for Flash Chromatography on Silica Gel.
Conclusion
The purification of products derived from this compound is a systematic process that relies on a sound understanding of the reaction's impurity profile and the physicochemical properties of the target molecule. A well-executed aqueous work-up is the cornerstone of the purification process, effectively removing the majority of ionic and highly polar byproducts. Subsequent application of either recrystallization for solid products or flash chromatography for oils provides a robust pathway to obtaining materials of high purity. By following these detailed protocols and applying the strategic principles outlined, researchers can confidently and efficiently isolate their target compounds, paving the way for further discovery and development.
References
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- Taylor, L. T., & Chang, H. K. (1992). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
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Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
- Mark Niemczyk. (2021).
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- A Facile, Environmentally Benign Sulfonamide Synthesis in Water. (2025).
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
- Toste, F. D., & Bar, R. S. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9296-9300.
- Zhang, T., et al. (Patent). Crystal forms of sulfonamide compound and preparation method therefor.
- Trussell, W. E., & Shah, V. D. (1967). Purification of cyclohexylamine. U.S. Patent No. 3,347,920.
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LibreTexts Chemistry. (2021). Amines as Nucleophiles. [Link]
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Cyclohexylsulfamoyl Chloride reaction in different organic solvents
Topic: Cyclohexylsulfamoyl Chloride: A Guide to Solvent Selection for Sulfonamide Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This compound is a key reagent in synthetic organic chemistry, primarily utilized for the introduction of the cyclohexylsulfamoyl group, a common moiety in pharmacologically active compounds. The success of sulfonamide synthesis, a cornerstone reaction involving this reagent, is critically dependent on the choice of the reaction solvent. This guide provides a comprehensive analysis of the role of different organic solvents in reactions involving this compound. We delve into the mechanistic implications of solvent polarity, present detailed, field-tested protocols for a model reaction in various solvent systems, and offer a comparative data analysis to guide solvent selection. This document is designed to equip researchers with the expertise to optimize reaction conditions, enhance yields, and ensure the safe and effective use of this versatile reagent.
Chapter 1: The Central Role of the Solvent
The reaction between this compound and a nucleophile, typically a primary or secondary amine, proceeds via a nucleophilic substitution pathway, most commonly resembling an SN2 mechanism.[1][2] The solvent does not merely act as a passive medium to dissolve reactants; it actively influences the reaction's kinetics, mechanism, and outcome.
Key solvent functions include:
-
Solubilizing Reactants: Ensuring both the sulfamoyl chloride and the amine are in the same phase to react.
-
Stabilizing Intermediates: The polarity of the solvent can stabilize or destabilize charged transition states, directly impacting the activation energy and reaction rate.[3]
-
Modulating Nucleophilicity: Solvents can interact with the amine nucleophile, either enhancing or diminishing its reactivity.[4]
This compound is highly reactive and susceptible to hydrolysis.[5] Therefore, the selection of an anhydrous (dry) solvent is paramount to prevent the decomposition of the starting material and the formation of cyclohexylsulfamic acid as a byproduct.
Chapter 2: Physicochemical Properties of Key Reagents and Solvents
A foundational understanding of the properties of the primary reagent and common solvents is essential for rational experimental design.
Table 1: Physicochemical Properties of this compound and Select Organic Solvents
| Compound | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Dielectric Constant (ε) |
| This compound | C₆H₁₂ClNO₂S | 197.68 | ~1.26 | 125 °C @ 13 Torr[6] | N/A |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | 39.6 | 8.93[7] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.886 | 66 | 7.58[7] |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 0.786 | 81.6 | 37.5[7] |
| Toluene | C₇H₈ | 92.14 | 0.867 | 110.6 | 2.38[7] |
Chapter 3: Mechanistic Implications of Solvent Choice
The reaction of this compound with an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The solvent's polarity plays a critical role in the energetics of the reaction pathway.
3.1. The SN2-like Mechanism
The reaction proceeds via a concerted, one-step SN2 mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom, forming a transient, pentacoordinate transition state. Simultaneously, the chloride ion is displaced. A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.[2]
4.1. General Materials and Reagents
-
This compound (98%)
-
Benzylamine (99%)
-
Triethylamine (TEA, ≥99.5%, distilled)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (ACN)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic Stirrer, Round-Bottom Flasks, Septa, Nitrogen Line, Ice Bath
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
4.2. Protocol A: Reaction in Dichloromethane (DCM)
-
Reactant Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq., 10 mmol, 1.07 g) and anhydrous DCM (40 mL). Stir until dissolved. Add triethylamine (1.2 eq., 12 mmol, 1.21 g).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.05 eq., 10.5 mmol, 2.07 g) in anhydrous DCM (10 mL) to the cooled amine solution dropwise over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction's progress by TLC until the starting amine is consumed. [2]5. Workup: Quench the reaction by adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
4.3. Protocol B: Reaction in Tetrahydrofuran (THF)
-
Follow the procedure outlined in Protocol A, substituting anhydrous THF for anhydrous DCM.
-
Note: The reaction time may need to be extended. Monitor by TLC for 6-12 hours.
4.4. Protocol C: Reaction in Acetonitrile (ACN)
-
Follow the procedure outlined in Protocol A, substituting anhydrous ACN for anhydrous DCM.
-
Note: The reaction time is often shorter in ACN. Monitor by TLC for 2-4 hours.
Chapter 5: Comparative Data Analysis
The choice of solvent directly impacts reaction efficiency. The following table summarizes typical outcomes for the model reaction.
Table 2: Comparison of Solvent Performance in the Synthesis of N-Benzylcyclohexanesulfonamide
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Typical Isolated Yield | Purity (Crude) | Notes |
| DCM | 8.93 | 4-6 hours | 90-95% | >95% | Excellent solubility for reactants and easy workup. Generally the preferred solvent. [8] |
| THF | 7.58 | 6-12 hours | 85-90% | >90% | Good alternative to DCM, though reactions can be slightly slower. |
| ACN | 37.5 | 2-4 hours | 92-97% | >95% | Higher polarity can accelerate the reaction. Workup can be more challenging due to its miscibility with water. |
| Toluene | 2.38 | 12-24 hours | 50-70% | <85% | Poor solubility of reactants often leads to incomplete conversion and lower yields. |
Chapter 6: Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Moisture in the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, distilled reagents. [2] |
| Inactive amine (low nucleophilicity). | Consider using a stronger, non-nucleophilic base (e.g., DBU) or a more activating solvent like ACN. | |
| Formation of Side Products | Reaction temperature too high. | Maintain low temperature (0 °C) during the addition of the sulfamoyl chloride to control exotherm. [2] |
| Di-sulfonylation of primary amine. | Use a slight excess of the amine or add the sulfamoyl chloride slowly to a solution of the amine. | |
| Difficult Purification | Excess base or base-HCl salt remaining. | Ensure the aqueous workup is thorough. A final brine wash is critical to remove water and salts. [2] |
Chapter 7: Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive compound that must be handled with care. [9][10]
-
Hazard Statements: Causes severe skin burns and eye damage. [11]Reacts with water, releasing corrosive HCl gas.
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Use dry glassware and syringes. Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon).
-
Spills: Neutralize small spills with sodium bicarbonate before cleanup.
-
Disposal: Quench excess reagent slowly by adding it to a stirred solution of sodium bicarbonate. Dispose of waste in accordance with local regulations.
Chapter 8: Conclusion
The selection of an appropriate solvent is a critical parameter for the successful synthesis of sulfonamides using this compound. Polar aprotic solvents are overwhelmingly favored due to their ability to dissolve reactants and promote high reactivity of the amine nucleophile without causing reagent decomposition. Dichloromethane (DCM) and acetonitrile (ACN) typically provide the best balance of reaction rate, yield, and ease of handling. By understanding the mechanistic role of the solvent and adhering to anhydrous reaction conditions, researchers can reliably and safely achieve high yields of desired sulfonamide products.
References
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- University of Bari Aldo Moro. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.
- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
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- Journal of the American Chemical Society. (2019).
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- Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
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- Filo. (2025). Mechanism of sulfuryl chloride wtih cyclohaxane.
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Application Note: Strategic Base Selection for Reactions of Cyclohexylsulfamoyl Chloride
Abstract
This guide provides a comprehensive analysis of base selection for reactions involving cyclohexylsulfamoyl chloride, a critical reagent in the synthesis of sulfonamides and related compounds. The choice of base is paramount, directly influencing reaction kinetics, yield, and purity by controlling the reactivity of the nucleophile and neutralizing the hydrochloric acid byproduct. This document details the mechanistic role of the base, evaluates common base classes—from tertiary amines to inorganic carbonates—and provides field-tested protocols for the synthesis of N-substituted sulfonamides. By explaining the causality behind experimental choices, this note serves as an essential resource for researchers in synthetic chemistry and drug development.
Introduction: The Pivotal Role of the Base
This compound (C₆H₁₁SO₂Cl) is an important building block for introducing the cyclohexylsulfamoyl moiety, which is found in various biologically active molecules. The most common reaction of this compound is its coupling with primary or secondary amines to form N-substituted sulfonamides.[1][2] This reaction proceeds via nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of a chloride ion.
The reaction stoichiometrically produces one equivalent of hydrochloric acid (HCl). This byproduct must be neutralized to prevent the protonation and deactivation of the amine nucleophile. The selection of an appropriate base to scavenge this acid is a critical parameter that dictates the success of the reaction. An unsuitable base can lead to low yields, side reactions, or complex purification challenges.[3]
Fundamentals of Base Selection
The ideal base for a given sulfamoylation reaction should meet several criteria:
-
Sufficient Basicity: It must be strong enough to effectively neutralize the generated HCl (pKa of H₃O⁺ is -1.7) but not so strong that it promotes unwanted side reactions like elimination or hydrolysis of the substrate or product.
-
Low Nucleophilicity: The base itself should not compete with the primary nucleophile (the amine) in attacking the sulfamoyl chloride. Sterically hindered bases are often preferred for this reason.
-
Solubility: The base and its resulting hydrochloride salt should have appropriate solubility in the chosen reaction solvent to ensure a homogeneous reaction or facilitate easy removal during workup.
-
Compatibility: It must be compatible with all functional groups present in the starting materials and products.
Classes of Bases & Mechanistic Considerations
The choice of base is intrinsically linked to the nature of the amine nucleophile and the overall reaction goals.
Tertiary Amines: The Workhorse Bases
Sterically hindered tertiary amines are the most common choice for sulfonamide synthesis.[3][4] They are non-nucleophilic due to steric bulk around the nitrogen atom but are sufficiently basic to act as an HCl scavenger.
-
Triethylamine (TEA, Et₃N): With a pKa of its conjugate acid around 10.7, TEA is a cost-effective and efficient base for reactions with most primary and secondary amines. Its primary role is to neutralize HCl.[5]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): DIPEA is significantly more sterically hindered than TEA, making it an excellent choice when dealing with sensitive substrates where the nucleophilicity of TEA might be a concern.
Pyridine and Derivatives: The Catalytic Advantage
Pyridine and its derivatives can act as both a base and a nucleophilic catalyst.
-
Pyridine: With a pKa of its conjugate acid around 5.2, pyridine is a weaker base than TEA. It can catalyze the reaction by forming a highly reactive N-sulfamoylpyridinium intermediate, which is then attacked by the amine.[4] This is particularly useful for less reactive amines or sterically hindered sulfamoyl chlorides.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst, often used in catalytic amounts (1-10 mol%) alongside a stoichiometric base like TEA.[6][7] DMAP accelerates acylation and sulfonylation reactions by forming a more reactive intermediate.[8][9] This is especially effective for reactions with hindered or poorly nucleophilic alcohols.[10]
Inorganic Bases: Heterogeneous Options
Inorganic bases offer advantages in terms of cost and ease of removal (filtration). They are typically used in heterogeneous reaction mixtures.
-
Potassium Carbonate (K₂CO₃) & Sodium Carbonate (Na₂CO₃): These are mild bases suitable for reactions with relatively acidic amines or phenols.[11] Their use can simplify workup, as the base and its bicarbonate/chloride salts can be removed by simple filtration or aqueous extraction.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base used for deprotonating weakly acidic nucleophiles like alcohols or specific amides before the addition of the sulfamoyl chloride. This approach is powerful but requires strictly anhydrous conditions.
Visualization of Reaction & Logic
General Reaction Mechanism
The diagram below illustrates the fundamental pathway for the base-mediated reaction of this compound with an amine (R-NH₂). The base (B:) serves as a proton scavenger.
Caption: Decision workflow for base selection.
Data Presentation: Properties of Common Bases
The selection of a base is often guided by its pKa value, which indicates the acidity of its conjugate acid. A higher pKa corresponds to a stronger base.
| Base | Structure | pKa of Conjugate Acid | Boiling Point (°C) | Key Characteristics |
| Triethylamine (TEA) | Et₃N | ~10.7 | 89 | Standard, cost-effective, non-nucleophilic HCl scavenger. [12] |
| Pyridine | C₅H₅N | ~5.2 | 115 | Weaker base; acts as a nucleophilic catalyst. [13] |
| DIPEA | (i-Pr)₂NEt | ~10.8 | 127 | Highly hindered, very low nucleophilicity. |
| DMAP | Me₂N(C₅H₄N) | ~9.7 | 162 (sub.) | Potent nucleophilic catalyst, used in small amounts. [6] |
| Potassium Carbonate | K₂CO₃ | ~10.3 (pKa of HCO₃⁻) | N/A | Mild, insoluble inorganic base; simplifies workup. [11] |
Experimental Protocols
Safety Note: this compound is corrosive and moisture-sensitive. [14][15]All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon), using anhydrous solvents and oven-dried glassware. [16][17][18]
Protocol 1: Synthesis of N-benzyl-N-cyclohexylsulfonamide using Triethylamine
This protocol details a standard procedure for reacting a primary amine with this compound.
-
Materials & Setup:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar, under N₂ atmosphere.
-
-
Procedure:
-
Dissolve benzylamine and triethylamine in anhydrous DCM in the flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Prepare a solution of this compound in a minimal amount of anhydrous DCM.
-
Add the sulfamoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). [3]
-
-
Workup & Purification:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine. [3] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
-
Protocol 2: Synthesis of N-cyclohexylsulfonamide from a Hindered Alcohol using NaH and catalytic DMAP
This protocol is for less nucleophilic substrates, such as a sterically hindered secondary alcohol, requiring pre-deprotonation and catalysis.
-
Materials & Setup:
-
2-Adamantanol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck flask with stir bar, addition funnel, under N₂ atmosphere.
-
-
Procedure:
-
Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous THF.
-
In a separate flask, dissolve 2-adamantanol in anhydrous THF.
-
Add the alcohol solution dropwise to the stirred NaH suspension at 0 °C. Allow to stir for 30 minutes at this temperature to form the sodium alkoxide.
-
Add DMAP to the reaction mixture.
-
Add the this compound (neat or as a THF solution) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup & Purification:
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude sulfamate ester by silica gel column chromatography.
-
Conclusion
The successful synthesis of sulfonamides and related structures from this compound is critically dependent on the judicious selection of a base. While tertiary amines like TEA serve as reliable and robust acid scavengers for general applications, pyridine and catalytic DMAP offer a powerful alternative for accelerating reactions with challenging or unreactive nucleophiles. For substrates requiring deprotonation, strong bases like NaH are effective, whereas inorganic bases can offer a simplified and more economical purification pathway. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to optimize their reaction conditions, leading to improved yields and product purity.
References
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Boppisetti, J. K. (2003). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Masters Theses. Eastern Illinois University. Link
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BenchChem. (2025). The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry. BenchChem Technical Guides. Link
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Suzhou Highfine Biotech. Application of Efficient Catalyst DMAP. Link
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Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Theses and Dissertations. University of Texas Rio Grande Valley. Link
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Wang, Q., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16, 236-239. Link
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AK Scientific, Inc. Sulfamoyl chloride Safety Data Sheet. Link
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ChemicalBook. (2023). Sulfamoyl Chloride - Safety Data Sheet. Link
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Reich, H. J. pKa Values of Common Bases. University of Wisconsin. Link
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Gao, C., et al. (2011). Inorganic base-catalyzed formation of antivirally active N-substituted benzamides from α-amido sulfones and N-nucleophile. Chemistry Central Journal, 5(23). Link
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PubMed. (2011). Inorganic base-catalyzed formation of antivirally active N-substituted benzamides from α-amido sulfones and N-nucleophile. PubMed. Link
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Fisher Scientific. (2025). Sulfuryl chloride Safety Data Sheet. Link
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Thermo Fisher Scientific. (2025). Sulfuryl chloride Safety Data Sheet. Link
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Miller, S. J., et al. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168-174. Link
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MilliporeSigma. (2025). Sulfuryl chloride Safety Data Sheet. Link
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CHEMISTRY & BIOLOGY INTERFACE. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1). Link
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BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support. Link
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Scribd. Organic Acid-Base pKa Table. Link
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ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Link
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Reich, H. J. Bordwell pKa Table. University of Wisconsin. Link
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Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Link
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Royal Society of Chemistry. (2014). A rapid and efficient microwave-assisted synthesis of sulfonamides and sulfonic esters under solvent-free conditions. RSC Advances. Link
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Chemistry Steps. The pKa in Organic Chemistry. Link
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Nirpal, A. K., et al. (2024). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. The Journal of Organic Chemistry. Link
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Link
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Organic Chemistry Portal. Sulfamate synthesis by sulfamoylation. Link
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Link
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Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Link
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PubMed Central. (2021). Chemical approaches to the sulfation of small molecules: current progress and future directions. Link
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Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Link
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RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Link
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CORE. (2014). The Synthesis of Functionalised Sulfonamides. Link
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ACS Publications. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. Link
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Link
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Chemguide. The reaction of acyl chlorides with ammonia and primary amines. Link
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Link
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YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Link
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Real-Time Monitoring of Cyclohexylsulfamoyl Chloride Reactions by Thin-Layer Chromatography: A Practical Guide
An Application Note for Drug Development Professionals
Abstract
Cyclohexylsulfamoyl chloride is a pivotal reagent in the synthesis of N-cyclohexylsulfonamides, a scaffold present in numerous pharmacologically active compounds. Precise monitoring of its reaction progress is essential for optimizing yield, minimizing impurity formation, and ensuring reproducible outcomes. This application note provides a comprehensive, field-tested protocol for the real-time monitoring of reactions involving this compound using Thin-Layer Chromatography (TLC). We delve into the causality behind experimental choices, from solvent system selection to multi-faceted visualization techniques, offering a self-validating system for researchers, chemists, and drug development professionals.
Introduction: The Chemistry and the Challenge
The synthesis of sulfonamides is a cornerstone of medicinal chemistry.[1] The most common and direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride.[2][3] this compound serves as a key building block in this process, reacting with a nucleophilic amine to form the desired N-substituted sulfonamide and releasing HCl as a byproduct.[4]
The primary challenges in these reactions are:
-
Reaction Endpoint Determination: Ensuring the complete consumption of the limiting reagent to maximize yield.
-
Hydrolysis: The high reactivity of the sulfonyl chloride group makes it susceptible to hydrolysis by trace amounts of water, leading to the formation of the highly polar cyclohexylsulfonic acid byproduct.[5]
-
Byproduct Formation: With primary amines, the formation of a bis-sulfonylated byproduct is a possibility that can complicate purification.[5]
Thin-Layer Chromatography (TLC) is an invaluable technique for addressing these challenges. It is a rapid, inexpensive, and highly sensitive method for qualitatively monitoring the progress of a reaction by separating the components of the reaction mixture based on polarity.[6][7]
The Principle of TLC in Sulfonamide Synthesis
TLC separates compounds by partitioning them between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[8][9] The separation is governed by the polarity of the molecules:
-
Highly Polar Compounds: Adsorb strongly to the silica gel, travel a shorter distance up the plate, and thus have a low Retention Factor (Rf).
-
Non-Polar Compounds: Have a weaker interaction with the stationary phase, are carried further by the mobile phase, and have a high Rf.
In a typical reaction of this compound with an amine:
-
Reactants: The starting amine is generally polar. This compound is moderately polar.
-
Product: The resulting N-cyclohexylsulfonamide is also polar, but its polarity—and thus its Rf value—will be distinct from the starting materials.
-
Byproducts: Cyclohexylsulfonic acid (from hydrolysis) is extremely polar and will typically remain at the baseline (Rf ≈ 0). The bis-sulfonylated product (if formed) will be less polar than the desired monosulfonamide and will have a higher Rf.
By observing the disappearance of reactant spots and the appearance of a new product spot, one can effectively track the reaction's progression toward completion.[6][10]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system through the use of reference lanes and co-spotting, which provides an unambiguous interpretation of the chromatogram.[11][12]
Materials and Reagents
-
TLC Plates: Silica Gel 60 F-254 plates (or equivalent).[6][13]
-
Reactants: this compound, appropriate primary or secondary amine (e.g., benzylamine for a model reaction).
-
Solvents: Anhydrous reaction solvent (e.g., Dichloromethane, THF), TLC-grade mobile phase solvents (e.g., Hexane, Ethyl Acetate), Triethylamine (Et3N).[5][13]
-
Equipment: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), heating device (heat gun or hot plate), glassware for the reaction.
-
Visualization Reagents: Prepare one or more of the following stains.[14][15]
Reaction Setup (Model Reaction)
-
In a dry flask under an inert atmosphere, dissolve the amine (e.g., benzylamine, 1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent like dichloromethane.[5]
-
Cool the mixture to 0 °C.
-
Dissolve this compound (1.05 eq) in the same solvent and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir.[5]
TLC Monitoring Workflow
The frequency of monitoring depends on the expected reaction rate; for a new reaction, sampling every 15-30 minutes is a good starting point.[16]
Caption: General workflow for monitoring reactions by TLC.
Step 1: Prepare the TLC Plate
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[8]
-
Mark three lanes on the baseline for spotting: 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).
Step 2: Prepare Spotting Samples
-
SM Sample: In a small vial, dissolve a tiny amount of the starting amine and this compound in the reaction solvent.
-
Rxn Sample: Using a capillary tube, withdraw a small aliquot from the reaction mixture. Quench it in a vial containing a small amount of solvent to stop the reaction and dilute the sample.
Step 3: Spot the Plate
-
Dip a clean capillary tube into the desired sample and gently touch it to the designated mark on the baseline. Keep the spots small and concentrated.[8]
-
Lane 1 (SM): Spot the 'SM Sample'.
-
Lane 2 (Co): First, spot the 'SM Sample'. Then, without moving the plate, spot the 'Rxn Sample' directly on top of the SM spot. This is the co-spot.
-
Lane 3 (Rxn): Spot the 'Rxn Sample'.
-
Step 4: Develop the Plate
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. A common starting mobile phase is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 or 3:1 v/v). For reactions involving amines that may streak, add 0.5-1% triethylamine to the mobile phase.[12][17]
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[8][10] Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]
Step 5: Visualize and Interpret
-
Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry completely.
-
UV Visualization: View the plate under a 254 nm UV lamp.[6] UV-active compounds will appear as dark spots.[18] Lightly circle any visible spots with a pencil.
-
Chemical Staining:
-
Dip the plate into your chosen stain solution using forceps.
-
Wipe the back of the plate and gently heat it with a heat gun until colored spots appear.
-
Ninhydrin is excellent for specifically visualizing the amine starting material.[13][14]
-
KMnO₄ is a good general stain that will visualize the amine, the sulfonamide product, and other oxidizable species.[14]
-
-
Calculate Rf Values:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[10]
-
Compare the spots in the 'Rxn' lane to the 'SM' lane. The reaction is complete when the starting material spots are absent from the 'Rxn' lane and a distinct product spot is prominent.
-
Caption: Idealized TLC plates at different reaction stages.
Data Summary and Troubleshooting
Effective TLC requires careful selection of conditions. The table below summarizes key parameters and provides solutions to common problems.
| Parameter | Recommended Choice & Rationale |
| Stationary Phase | Silica Gel 60 F-254: Standard polar adsorbent suitable for most organic compounds. The F-254 indicator allows for non-destructive UV visualization.[6] |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 4:1 to 1:1): A versatile system where polarity can be easily tuned. Increase Ethyl Acetate content to increase polarity and lower Rf values.[13] |
| Mobile Phase Additive | 0.5-2% Triethylamine (for amine reactions): The basic amine starting material can interact strongly with acidic silica, causing streaking. A small amount of a basic additive like Et₃N in the mobile phase neutralizes the silica surface, leading to sharper spots.[12][17] |
| Visualization 1 (Non-destructive) | UV Light (254 nm): The first choice for visualizing UV-active compounds. It is non-destructive, allowing for subsequent staining.[15] |
| Visualization 2 (Destructive) | Ninhydrin Stain: Specifically stains primary/secondary amines, making it ideal for confirming the consumption of the amine starting material.[14] KMnO₄ Stain: A strong oxidizing agent that reacts with many functional groups, making it a good general-purpose stain if compounds are not UV-active.[14] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaked or elongated. | Sample is too concentrated (overloaded). Starting amine is interacting with acidic silica. | Dilute the spotting sample. Add 0.5-2% triethylamine or a few drops of ammonium hydroxide to the mobile phase.[12][17] |
| All spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[12] |
| All spots run to the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[12] |
| Reactant and product spots have very similar Rf values. | The chosen solvent system provides poor resolution. | Try a different solvent system (e.g., Dichloromethane/Methanol). Rely on the co-spot lane to see if there is separation.[11] |
| No spots are visible after development. | Compounds are not UV-active. Sample is too dilute. Compound has evaporated. | Use a chemical stain (e.g., KMnO₄ or p-anisaldehyde). Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12] |
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of sulfonamides from this compound. By employing a systematic approach with appropriate mobile phases, multi-faceted visualization techniques, and a self-validating co-spotting methodology, researchers can gain precise, real-time insights into their reaction's progress. This robust protocol enables confident determination of reaction endpoints, aids in the identification of potential byproducts, and ultimately facilitates the optimization of reaction conditions, leading to higher yields and purity in the development of new chemical entities. For even greater certainty, spots of interest can be scraped from a preparative TLC plate, extracted, and analyzed by mass spectrometry (TLC-MS) to confirm their identity.[19]
References
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Ye, H., et al. (n.d.). Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed.
- The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Monitoring Reactions by TLC.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025).
- Synthesis of Sulfonamide Deriv
- Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs).
- Thin Layer Chromatography. University of California, Irvine.
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- TLC of Sulfonamides.
- Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry.
- Thin Layer Chromatography: Principle, Procedure, Applic
- Using thin-layer chromatography to investigate the reactions. Royal Society of Chemistry.
- Liu, Y., et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method.
- TLC Visualization Methods. University of California, Los Angeles.
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- TLC and SERS charts of the 6 sulfonamides in mixed reference solution 2.
- Troubleshooting for Thin Layer Chrom
- Visualizing TLC Pl
- SiliaPlate TLC Visualiz
- How often is thin layer chromatography conducted in the monitoring of a reaction? (2016). Quora.
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- Thin layer chrom
- Thin Layer Chrom
- Detection of sulfonamides in chicken muscle by thin layer chromatography. (2014). [Source not specified].
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- Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.
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- Amines as Nucleophiles. (2021). Chemistry LibreTexts.
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- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
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Strategic LC-MS Analysis of Cyclohexylsulfamoyl Chloride Reaction Products: From Method Development to Impurity Profiling
An Application Guide for Drug Development Professionals
Abstract
Cyclohexylsulfamoyl chloride (CSC) is a highly reactive chemical intermediate pivotal for the synthesis of novel sulfonamides and sulfamates, classes of compounds with significant therapeutic interest. The inherent reactivity of CSC necessitates precise and robust analytical monitoring to ensure reaction completion, characterize the desired products, and identify process-related impurities. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic implementation of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of CSC reaction mixtures. We delve into the causality behind methodological choices, from sample preparation and chromatographic separation to mass spectrometric detection and structural confirmation. Detailed, field-proven protocols are provided to serve as a self-validating framework for accurate and reliable analysis.
Introduction: The Analytical Imperative in Sulfonamide Synthesis
This compound is a valuable reagent in medicinal chemistry, primarily utilized for installing the cyclohexylsulfamoyl moiety onto nucleophilic functional groups like amines and alcohols.[1][2] This reaction is fundamental in the synthesis of N-cyclohexylsulfonamides and cyclohexylsulfamates, which are explored for a wide range of biological activities. The sulfonyl chloride functional group is highly electrophilic, making it susceptible to attack by various nucleophiles, including the intended reactants, solvents, and trace water.
This high reactivity, while synthetically useful, presents a significant analytical challenge. A typical reaction mixture may contain:
-
Unreacted starting materials (CSC, amine/alcohol).
-
The desired N-substituted sulfonamide or sulfamate product.
-
The primary hydrolysis byproduct, N-cyclohexylsulfamic acid (also known as cyclamic acid).[1][3]
-
Other process-related impurities.
Consequently, a highly sensitive and selective analytical technique is required to resolve and identify these components unambiguously. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical tool for this purpose, offering the separation power of HPLC with the definitive identification capabilities of mass spectrometry.[4][5] This guide outlines the principles and provides actionable protocols for developing and implementing a robust LC-MS method for this specific application.
Reaction Landscape: Expected Analytes and Byproducts
Understanding the potential reaction pathways is the cornerstone of developing a targeted analytical method. The primary reactions involving this compound (MW: 181.67 g/mol , assuming the common cyclohexanesulfonyl chloride[6]) are nucleophilic substitutions at the sulfur atom.
-
Reaction with Amines (Sulfonamide Formation): Primary or secondary amines readily attack the sulfonyl chloride to form stable N-substituted cyclohexylsulfonamides, releasing HCl as a byproduct.[1][7][8]
-
Reaction with Alcohols (Sulfamate Formation): In a similar fashion, alcohols react to form cyclohexylsulfamate esters. This reaction may require a base or catalyst to proceed efficiently.[1]
-
Hydrolysis (Byproduct Formation): As a highly reactive acyl-type chloride, CSC readily reacts with water, even atmospheric moisture, to hydrolyze into N-cyclohexylsulfamic acid (MW: 179.24 g/mol ).[1][3][9] This is often the most common process-related impurity.
The diagram below illustrates these key transformations that dictate the composition of the crude reaction mixture.
Caption: Key reaction pathways of this compound.
LC-MS Method Development: A Logic-Driven Approach
A successful LC-MS method is built on a sound understanding of the analytes' physicochemical properties. The target molecules are moderately polar and possess functional groups amenable to ionization.
Chromatographic Separation (LC)
The Goal: To achieve baseline separation of the starting materials, desired product, and key byproducts to allow for accurate detection and quantification.
-
Column Chemistry Selection: A reversed-phase (RP) column is the logical first choice. A C18 (octadecylsilane) stationary phase provides excellent retention for the moderately nonpolar cyclohexyl moiety while allowing for elution of the more polar sulfonyl-containing functional groups.
-
Mobile Phase Composition: A gradient elution using water and an organic solvent is essential to resolve compounds with differing polarities in a reasonable timeframe.
-
Solvents: Acetonitrile is generally preferred over methanol as it often provides sharper peaks and lower backpressure.
-
Additive/Modifier: The addition of a small amount of acid, typically 0.1% formic acid, to the mobile phase is critical.[11] This serves a dual purpose: it suppresses the ionization of any free silanol groups on the column packing, improving peak shape, and it provides a source of protons (H+) to facilitate efficient positive mode electrospray ionization of the analytes.
-
Mass Spectrometric Detection (MS)
The Goal: To sensitively and specifically detect the separated analytes and acquire mass information for identification and structural confirmation.
-
Ionization Technique: Electrospray Ionization (ESI) is the ideal choice. It is a "soft" ionization technique that imparts charge to molecules in solution with minimal fragmentation, making it perfect for analyzing thermally labile or non-volatile compounds like sulfonamides and sulfamates.[12] The molecular ion, or more accurately a pseudomolecular ion ([M+H]⁺), is almost always observed, providing immediate molecular weight information.[12][13]
-
Ionization Polarity: Positive ion mode is recommended for the primary analysis. The nitrogen atoms in the sulfonamide and sulfamate structures are readily protonated in the acidic mobile phase to form [M+H]⁺ ions.[13][14] The hydrolysis product, N-cyclohexylsulfamic acid, is acidic and may also be analyzed in negative ion mode ([M-H]⁻) for confirmation if needed.
-
Data Acquisition Modes:
-
Full Scan (Qualitative): Initially, operate in full scan mode (e.g., m/z 100-1000) to capture all ions eluting from the column. This is essential for identifying unexpected products or impurities.
-
Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (Quantitative): For higher sensitivity and specificity, particularly for impurity quantification, transition to SIM (monitoring the [M+H]⁺ of each target compound) or MRM. MRM, a tandem MS (MS/MS) technique, involves selecting the precursor ion, fragmenting it, and monitoring a specific product ion. This is the gold standard for quantification in complex matrices.[11][15]
-
-
Tandem MS (MS/MS) for Structural Confirmation: Fragmentation of the protonated molecular ion provides a structural fingerprint. For sulfonamides, a characteristic fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[16][17] This predictable fragmentation is a powerful tool for confirming the identity of sulfonamide-containing products. Sulfamates can also exhibit characteristic losses, often related to the alcohol portion of the ester.
Validated Protocols for Analysis
The following protocols provide a robust framework for the analysis of a typical CSC reaction. The entire workflow, from sample preparation to data analysis, is designed to be self-validating and reproducible.
Caption: A comprehensive workflow for LC-MS analysis of CSC reactions.
Protocol 1: Sample Preparation from Reaction Mixture
Rationale: The primary goal is to create a clean, homogenous sample that is compatible with the LC-MS system, preventing column clogging and instrument contamination.[18][19]
-
Quench the Reaction: Immediately upon completion, take a small aliquot (e.g., 10 µL) of the crude reaction mixture. Quench it by adding it to a larger volume (e.g., 200 µL) of a 50:50 acetonitrile:water mixture in a clean microcentrifuge tube.
-
Causality: This step immediately stops the reaction by diluting the reactants and hydrolyzing any remaining highly reactive CSC, providing a stable snapshot of the reaction's progress.
-
-
Serial Dilution: Perform a serial dilution of the quenched sample. A typical starting point is a 100-fold dilution. For a 10 µL aliquot quenched in 200 µL, this is already a ~20x dilution. Take 10 µL of this solution and dilute into 490 µL of 50:50 acetonitrile:water for a final dilution of ~1000x.
-
Vortex: Vortex the diluted sample for 15-30 seconds to ensure homogeneity.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon, check for solvent compatibility) into an LC autosampler vial.
-
Causality: This is a critical step to remove any particulate matter that could clog the delicate tubing and frits of the HPLC system, preventing costly downtime and ensuring reproducible injections.[20]
-
Protocol 2: LC-MS Analysis
Rationale: These parameters provide a robust starting point for separating and detecting the key analytes. Method optimization may be required based on the specific properties of the R-group in the product.
Table 1: Recommended Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Standard for resolving moderately polar compounds with high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acidifier for improved peak shape and ionization.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase; acidifier for consistent pH during gradient. |
| Gradient | 5% B to 95% B over 8 min | A broad gradient ensures elution of both polar (hydrolysis product) and less polar (starting materials, products) compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity, improves peak shape, and ensures reproducible retention times. |
| Injection Vol. | 2-5 µL | Minimizes peak broadening from injection effects. |
Table 2: Recommended Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for protonating the nitrogen-containing analytes.[12][13] |
| Capillary Voltage | 3.5 - 4.0 kV | Standard voltage to create a stable electrospray. |
| Gas Temp. | 325 - 350 °C | Facilitates desolvation of the ESI droplets.[11] |
| Gas Flow | 10 - 12 L/min | Assists in desolvation and protects the MS inlet.[11] |
| Scan Range | m/z 100 - 800 | Covers the expected molecular weights of all potential reactants and products. |
| MS/MS (CID) | Collision Energy: 10-40 eV | A range should be tested to find the optimal energy for generating informative fragment ions. |
Data Interpretation: A Case Study Example
Consider a reaction of Cyclohexylsulfonyl Chloride (CSC, MW 181.67) with Aniline (MW 93.13).
-
Expected Product: N-phenylcyclohexanesulfonamide (MW 239.34)
-
Expected Hydrolysis Byproduct: N-cyclohexylsulfamic acid (MW 179.24)
Analysis Steps:
-
Extract Ion Chromatograms (EICs): From the full scan data, extract the chromatograms for the expected [M+H]⁺ ions:
-
CSC: m/z 182.0 (isotope pattern may be visible if Cl is present)
-
Aniline: m/z 94.1
-
Product: m/z 240.3
-
Hydrolysis Byproduct: m/z 180.2
-
-
Confirm Identity: The presence of a peak at the correct retention time in the EIC with the correct m/z provides strong evidence for the compound's identity.
-
MS/MS Confirmation: To definitively confirm the peak at m/z 240.3 is the desired sulfonamide, perform an MS/MS experiment. A prominent fragment ion at m/z 176.3 would be expected, corresponding to the loss of SO₂ (240.3 - 64.0 = 176.3). This fragmentation signature is highly characteristic of sulfonamides and provides authoritative structural confirmation.[16]
Conclusion
The LC-MS methodology detailed in this guide provides a comprehensive, robust, and scientifically-grounded approach for the analysis of this compound reaction products. By understanding the underlying chemical principles and following the validated protocols, researchers in drug discovery and development can achieve accurate characterization of their reaction mixtures. This enables confident decision-making regarding reaction optimization, purification strategies, and impurity control, ultimately accelerating the development of new chemical entities. The combination of logical method development, detailed protocols, and confirmatory MS/MS analysis establishes a self-validating system essential for the rigorous demands of pharmaceutical research.[15][21]
References
-
Heller, D. N. (1995). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A. [Link]
-
Agilent Technologies, Inc. (2019). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. [Link]
-
Ulusoy, H. İ., & Ulusoy, S. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]
-
Reddy, P. et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Agilent Technologies, Inc. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. [Link]
-
Good, D. et al. (2007). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]
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Taniguchi, T. et al. (2011). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Organic Letters. [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Technical Guide. [Link]
-
IMM. (n.d.). Sample preparation (MS, LC-MS). Instrument Guides. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Blog. [Link]
-
Al-Adhrol, A. Z. M., & Al-Ghazali, M. A. M. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
SIELC Technologies. (n.d.). N-Cyclohexylsulfamic Acid. Product Application. [Link]
-
Yi, D. et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. [Link]
-
Chemistry For Everyone. (2024). How Do You Prepare A Sample For LC-MS Analysis? YouTube. [Link]
-
Hall, F. (2017). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. [Link]
-
Food and Agriculture Organization of the United Nations. (2001). CYCLOHEXYLSULFAMIC ACID. JECFA Monographs. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Reaction Overview. [Link]
-
Klagkou, K. et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Encyclopedia Article. [Link]
-
Taniguchi, T. et al. (2011). Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). A simple and efficient N-sulfonylation of amines with sulfonyl chlorides under microwave irradiation. RSC Advances. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Online Textbook. [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Online Textbook. [Link]
-
PubChem. (n.d.). Cyclohexanesulfonyl chloride. Compound Database. [Link]
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- 21. pharmtech.com [pharmtech.com]
Application Note: A Researcher's Guide to the NMR Characterization of Cyclohexylsulfamoyl Chloride and Its Derivatives
Introduction: The Structural Challenge and the NMR Solution
Cyclohexylsulfamoyl chloride and its derivatives are pivotal building blocks in medicinal chemistry and organic synthesis, notably in the development of pharmaceuticals and agrochemicals. The precise substitution pattern and conformational state of the cyclohexyl ring, along with the nature of the substituent on the sulfamoyl nitrogen, are critical determinants of their biological activity and chemical reactivity. Consequently, unambiguous structural characterization is not merely a routine check but a cornerstone of successful research and development in this area.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[1] It provides unparalleled, atom-specific insights into the molecular framework, allowing for the complete assignment of proton (¹H) and carbon (¹³C) signals. This guide offers a detailed exploration of NMR methodologies, from sample preparation to in-depth spectral interpretation, tailored specifically for the nuanced analysis of these compounds. We will delve into the causality behind experimental choices and provide robust protocols to ensure the acquisition of high-fidelity, interpretable data.
Foundational Principles: Decoding the Spectra
A comprehensive understanding of an NMR spectrum requires appreciating the key parameters: chemical shift (δ), spin-spin coupling (J-coupling), and signal integration.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the nucleus. Electronegative groups, such as the sulfamoyl chloride (-SO₂Cl), withdraw electron density from adjacent atoms, "deshielding" their nuclei and shifting their signals to a higher frequency (downfield). For instance, the methine proton (H-1) and carbon (C-1) directly attached to the -SO₂Cl group are significantly deshielded compared to other positions on the cyclohexyl ring.[2][3]
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the through-bond interaction between neighboring magnetic nuclei, causing signals to split into multiplets.[4] The magnitude of this splitting, the coupling constant (J, measured in Hz), is independent of the spectrometer's magnetic field strength and provides crucial information about connectivity and stereochemistry.[4][5] In cyclohexyl systems, the J-value is highly dependent on the dihedral angle between coupled protons, as described by the Karplus equation. This allows for the differentiation of axial and equatorial protons.[5]
-
³J_ax-ax_ (trans-diaxial): Typically large (10–13 Hz)
-
³J_ax-eq_ and ³J_eq-eq_ (gauche): Typically small (2–5 Hz)
-
The Experimental Workflow: From Vial to Spectrum
Acquiring a high-quality NMR spectrum is contingent on meticulous preparation and a logical workflow. The following diagram and protocol outline the critical steps.
Caption: Standard workflow for NMR analysis.
Protocol 1: Sample Preparation
The quality of the final spectrum is fundamentally dependent on proper sample preparation.[1] Suspended solids or paramagnetic impurities can severely degrade spectral resolution.[6][7]
-
Weighing the Sample: In a clean, dry glass vial, weigh the sample.
-
Solvent Selection and Addition: Add an appropriate deuterated solvent.
-
Chloroform-d (CDCl₃): A common first choice due to its excellent dissolving power for many organic compounds and ease of removal.[9][10] However, be aware that it can be slightly acidic, which may cause decomposition of sensitive compounds.[7] Its residual proton signal appears at ~7.26 ppm.[9]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for more polar derivatives that are poorly soluble in CDCl₃.[9][10] Its residual proton signal is at ~2.50 ppm.[9]
-
Add approximately 0.6-0.7 mL of solvent to achieve a sample height of 4-5 cm in a standard 5 mm NMR tube.[1][6]
-
-
Dissolution: Ensure the sample is fully dissolved. Use a vortex mixer or brief sonication if necessary. A homogeneous solution is critical for good magnetic field shimming.[6][7]
-
Filtration and Transfer: To remove any particulate matter, filter the solution. A simple and effective method is to pass the solution through a small plug of cotton or glass wool packed into a Pasteur pipette while transferring it into the NMR tube.[11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Data Acquisition (General Parameters)
-
Insert the sample into the NMR spectrometer.
-
Lock: The instrument will use the deuterium signal from the solvent to stabilize the magnetic field.
-
Tuning and Shimming: The probe is tuned to the specific nuclei (¹H or ¹³C), and the magnetic field homogeneity is optimized (shimming) to achieve narrow, symmetrical peaks.
-
Acquire ¹H Spectrum:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust based on concentration)
-
-
Acquire ¹³C Spectrum:
-
Mode: Proton-decoupled (to produce singlets for each unique carbon)
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 or more, depending on concentration.
-
Spectral Interpretation: A Deep Dive
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of a cyclohexylsulfamoyl derivative is characterized by distinct regions. The cyclohexyl protons typically appear in the upfield region (1.0–4.0 ppm), while aromatic or other substituent protons will appear further downfield.
-
The H-1 Proton (α to -SO₂Cl): This is the most deshielded proton on the ring due to the strong electron-withdrawing effect of the sulfamoyl chloride group. Expect its signal to be a complex multiplet around 3.0–3.8 ppm . The exact splitting pattern depends on its axial or equatorial orientation and coupling to the two H-2 and two H-6 protons.
-
The Cyclohexyl Protons (H-2 to H-6): These protons typically appear as a series of broad, overlapping multiplets between 1.0 and 2.2 ppm . The complexity arises because in the stable chair conformation, the axial and equatorial protons at each position are chemically and magnetically non-equivalent, leading to complex spin systems.
Sources
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- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR 溶剂 [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Cyclohexylsulfamoyl Chloride and Sulfonamide Synthesis
Here is the technical support center for troubleshooting low yields in Cyclohexylsulfamoyl Chloride and Sulfonamide Synthesis.
Welcome to the technical support resource for professionals engaged in the synthesis of this compound and its subsequent conversion to sulfonamides. As a Senior Application Scientist, my goal is to provide you with a blend of foundational principles and field-tested insights to help you diagnose and resolve common experimental challenges, particularly those leading to low product yields. This guide is structured to address specific problems you may encounter at each stage of the synthesis.
Part 1: Synthesis of this compound
The initial step, the formation of the sulfamoyl chloride intermediate, is critical and often fraught with challenges related to the high reactivity of the reagents. The general transformation involves the reaction of cyclohexylamine with a sulfonating agent, typically sulfuryl chloride (SO₂Cl₂).
Troubleshooting Guide: this compound Formation
Q1: My yield of this compound is unexpectedly low. What are the primary causes?
Low yields in this step often trace back to three critical areas: temperature control, stoichiometry, and side reactions.
-
Inadequate Temperature Control: The reaction of an amine with sulfuryl chloride is highly exothermic. If the temperature is not strictly controlled (typically maintained at 0 °C or below), the excess heat can lead to the formation of complex, often intractable, side products and decomposition of the desired sulfamoyl chloride.
-
Incorrect Stoichiometry and Order of Addition: The molar ratio of reactants is crucial. A common error is the formation of N,N'-dicyclohexylsulfamide if the local concentration of the amine is too high relative to the sulfuryl chloride. To mitigate this, the amine should be added slowly to a solution of sulfuryl chloride, ensuring the latter is always in excess.
-
Side Reactions: Sulfuryl chloride can also act as a chlorinating agent, particularly under free-radical conditions (initiated by light or heat). This can lead to the chlorination of the cyclohexane ring, creating impurities that are difficult to separate.
Q2: The reaction mixture darkened significantly, and I isolated a complex mixture of products. What happened?
Severe discoloration is a strong indicator of a runaway reaction and subsequent decomposition. This is almost always a result of poor heat dissipation.
-
Causality: When the reaction temperature rises uncontrollably, multiple side reactions can occur. The sulfamoyl chloride product itself can decompose under harsh conditions.
-
Preventative Protocol:
-
Ensure your reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt or dry ice-acetone).
-
Add the cyclohexylamine dropwise via an addition funnel to a vigorously stirred solution of sulfuryl chloride.
-
Monitor the internal temperature of the reaction flask continuously with a low-temperature thermometer.
-
Part 2: Synthesis of Sulfonamides from this compound
This second stage involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the this compound, displacing the chloride. This is the most common method for preparing sulfonamides.[1][2]
Troubleshooting Guide: Sulfonamide Formation
Q1: My final sulfonamide yield is poor, and I've recovered a significant amount of my starting amine. What is the most probable cause?
This is a classic symptom of the hydrolysis of your sulfamoyl chloride intermediate. Sulfonyl and sulfamoyl chlorides are highly susceptible to moisture.[3][4][5]
-
Mechanism of Failure: Water acts as a nucleophile, reacting with the this compound to form the corresponding cyclohexylsulfamic acid. This sulfonic acid is unreactive towards the amine under standard conditions, effectively halting the desired reaction and consuming your key intermediate.[3][6]
-
Self-Validating Protocol: To prevent hydrolysis, every step must be rigorously anhydrous.
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.
-
Solvents: Use freshly distilled anhydrous solvents. Solvents from sealed commercial bottles (e.g., AcroSeal™) are also suitable. Dichloromethane and tetrahydrofuran are common choices.[3]
-
Reagents: Ensure the amine is dry. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂). Solid amines should be dried under vacuum.
-
Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.
-
Q2: Why is the choice of base so critical, and which one should I use?
The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[7] The base is added to scavenge this HCl.
-
Expertise in Base Selection: The ideal base is non-nucleophilic, meaning it will not compete with your amine in reacting with the sulfamoyl chloride.
-
Recommended Bases: Tertiary amines such as triethylamine (TEA) or pyridine are standard choices. They are sufficiently basic to neutralize HCl but are sterically hindered, which prevents them from attacking the sulfamoyl chloride.[3][8]
-
Bases to Avoid: Using an aqueous base like sodium hydroxide (as in Schotten-Baumann conditions) significantly increases the risk of hydrolyzing the sensitive sulfamoyl chloride.[3] While it can work in some cases, it is not recommended for maximizing yield in this system.
-
Q3: My crude product is difficult to purify. What are the likely impurities?
Difficulty in purification usually points to the presence of unreacted starting materials or specific side products from the workup.
-
Common Impurities & Solutions:
-
Excess Amine Base (Pyridine/TEA): These can be tricky to remove by evaporation alone. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This protonates the amine base, making it water-soluble and easily extracted into the aqueous layer.[8]
-
Cyclohexylsulfamic Acid: This is the hydrolysis byproduct. Being acidic, it can be removed by washing the organic layer with a basic solution, such as saturated sodium bicarbonate.[8]
-
Bis-sulfonated Product: If you are using a primary amine, it's possible for it to react twice, although this is less common with bulky sulfamoyl chlorides. Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion without significant side product formation.[3]
-
Part 3: General FAQs
Q: How should I store the intermediate this compound?
Due to its high moisture sensitivity, the isolated this compound should be used immediately. If storage is necessary, it must be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) and stored in a desiccator, preferably at low temperatures (-20°C) to minimize degradation.
Q: What are the best general-purpose purification techniques for the final sulfonamide product?
A combination of aqueous workup followed by chromatography or recrystallization is typically effective.
-
Aqueous Workup: Sequentially wash the crude reaction mixture (dissolved in an organic solvent like DCM or EtOAc) with 1M HCl, saturated NaHCO₃, and brine.[3]
-
Chromatography: Flash column chromatography on silica gel is a very effective method. A common eluent system is a gradient of ethyl acetate in hexanes.[8]
-
Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.[9]
Part 4: Data Presentation & Visualizations
Troubleshooting Summary
| Problem Observed | Potential Cause | Recommended Solution |
| Low final sulfonamide yield; starting amine recovered. | Hydrolysis of this compound intermediate.[3][4] | Ensure strictly anhydrous conditions (glassware, solvents, inert atmosphere). |
| Reaction stops prematurely. | No base used, or inappropriate base (e.g., aqueous NaOH). | Use a non-nucleophilic organic base like triethylamine or pyridine (1.5 eq).[7][8] |
| Difficult purification due to persistent base. | Excess triethylamine or pyridine remaining in the product. | Wash the organic layer with dilute HCl during workup to remove the base.[8] |
| Acidic impurity present in the crude product. | Cyclohexylsulfamic acid from hydrolysis. | Wash the organic layer with saturated NaHCO₃ solution during workup.[8] |
| Dark, tarry reaction mixture (sulfamoyl chloride step). | Runaway exothermic reaction. | Maintain strict temperature control (≤ 0 °C) and use slow, dropwise addition of the amine. |
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of sulfonamides.
Troubleshooting Decision Tree
Sources
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- 2. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of Cyclohexylsulfamoyl Chloride with functional groups
Technical Support Center: Cyclohexylsulfamoyl Chloride
Welcome to the technical support resource for this compound (CSC). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. This compound is a key building block, particularly in the synthesis of sulfonylureas, a class of compounds with significant applications in medicine and agriculture.[1][2] However, its high reactivity can lead to a variety of side reactions with common functional groups. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your results.
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, focusing on the interaction of this compound with key functional groups.
Reactions with Amine Nucleophiles
The reaction of CSC with primary or secondary amines to form sulfonamides is its most common application.[3][4] However, several side reactions can complicate this transformation.
Q1: My sulfonamide yield is low, and I've isolated N-cyclohexylsulfamic acid as a major byproduct. What happened?
A1: This is the most common issue and is almost always caused by premature hydrolysis of the this compound. CSC is highly sensitive to moisture. The sulfur atom is very electrophilic and will readily react with water, a competing nucleophile, to form the corresponding N-cyclohexylsulfamic acid, which is often a stable, water-soluble solid that can complicate purification.[5]
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Troubleshooting Steps |
| Wet Solvent/Reagents | The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.[6] Solution: Ensure all solvents (e.g., DCM, THF, Acetonitrile) are rigorously dried using appropriate methods (e.g., distillation over CaH₂, passing through an activated alumina column). Use freshly opened reagents or dry them if necessary. |
| Atmospheric Moisture | Reactions run open to the air, especially on humid days, will introduce sufficient water to cause significant hydrolysis. Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use oven-dried glassware and assemble the apparatus while hot, allowing it to cool under an inert gas stream. |
| Incorrect Base Choice | Using aqueous bases (e.g., aqueous NaOH, K₂CO₃) during the reaction will provide water, leading directly to hydrolysis. Solution: Use a non-nucleophilic organic base such as triethylamine (TEA) or pyridine to scavenge the HCl byproduct. Pyridine can also act as a nucleophilic catalyst. |
dot
Caption: Competing reaction pathways for CSC.
Q2: I'm reacting CSC with a primary amine and getting a significant amount of a higher molecular weight, insoluble byproduct. What is it?
A2: You are likely observing the formation of a bis-sulfonylated product, (Cyclohexyl-SO₂)-N(R)-(SO₂-Cyclohexyl). This occurs when the initially formed sulfonamide, which still possesses an acidic N-H proton, is deprotonated by the base in the reaction mixture.[7][8] The resulting sulfonamide anion is a potent nucleophile that can react with a second molecule of CSC.
Troubleshooting Steps:
-
Control Stoichiometry: Use of excess base can promote the deprotonation of the product. Use no more than 1.0-1.1 equivalents of your organic base.
-
Order of Addition: Add the CSC solution slowly to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile (CSC), favoring reaction with the more abundant and more nucleophilic primary amine over the less nucleophilic sulfonamide anion. This is a critical point often overlooked in published procedures.
-
Temperature Control: Keep the reaction cold (0 °C to -10 °C) during the addition. Lower temperatures disfavor the second, slower reaction and give the primary amine a greater kinetic advantage.[3]
Q3: My reaction with a secondary amine is very slow and incomplete. Why?
A3: Secondary amines present two challenges compared to primary amines: they are generally less nucleophilic and more sterically hindered. This significantly slows the rate of sulfonamide formation, allowing competing side reactions like hydrolysis to become more prominent.[9][10]
Optimization Strategies:
-
Increase Reaction Time/Temperature: While initial addition should be cold, after the CSC is added, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) is often necessary.
-
Use a Nucleophilic Catalyst: Adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction. DMAP reacts with CSC to form a highly reactive N-sulfonylpyridinium salt intermediate, which then reacts more readily with the hindered secondary amine.
-
Stronger, Non-nucleophilic Base: For particularly stubborn cases, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required to effectively scavenge the generated HCl and drive the reaction to completion.
dot
Caption: Decision workflow for amine reaction issues.
Reactions with Alcohol and Thiol Functional Groups
While less common, CSC can react with other nucleophiles, sometimes unintentionally.
Q4: I am trying to react CSC with an alcohol to form a sulfamate ester, but the reaction is not working.
A4: Alcohols are significantly weaker nucleophiles than amines. A standard reaction with TEA or pyridine as the base at room temperature is often too slow to be practical and will likely result in hydrolysis of the CSC.[11][12]
Solution: The alcohol must be activated by converting it to its more nucleophilic conjugate base, the alkoxide.
-
Protocol: In an anhydrous solvent (like THF) under an inert atmosphere, treat the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH).
-
Confirmation: Wait for hydrogen gas evolution to cease, confirming the formation of the sodium alkoxide.
-
Reaction: Cool the resulting alkoxide solution to 0 °C and slowly add the this compound.
-
Mechanism: The alkoxide will now readily attack the sulfonyl chloride to form the desired sulfamate ester.[13][14]
Q5: My starting material contains a thiol group, and during the reaction with CSC, I'm forming disulfides as a major side product.
A5: Thiols are excellent nucleophiles and will react with CSC. However, they are also easily oxidized to form disulfide (R-S-S-R) bonds, a common side reaction in thiol chemistry.[15] This can be exacerbated by basic conditions or trace amounts of oxygen.
Solution:
-
Inert Atmosphere: Meticulously de-gas your solvents and maintain a strict inert atmosphere (argon is preferable to nitrogen for this) to exclude oxygen.
-
Protecting Groups: If the thiol is not the intended reaction site, it must be protected prior to reaction with CSC. Common thiol protecting groups include benzyl (Bn) or p-methoxybenzyl (PMB).
-
Direct Reaction: If the thiol is the intended nucleophile, the reaction should be run at low temperature (0 °C or below) with slow addition of CSC to favor the desired S-N bond formation over oxidative coupling.[16][17]
General FAQs
Q: How should I properly store and handle this compound? A: CSC is corrosive and highly moisture-sensitive. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). Store it in a cool, dry, well-ventilated area away from water and incompatible materials like strong bases or alcohols. When handling, always use a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: What is the thermal stability of this compound? A: While specific data for CSC is not readily available, sulfonyl chlorides as a class are generally stable at room temperature but can decompose upon heating.[18] More relevant is their hydrolytic instability. The primary concern is not thermal decomposition but decomposition due to moisture.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkyl Cyclohexylsulfonamides
This protocol provides a robust starting point for the reaction of CSC with a primary or secondary amine.
1. Preparation:
- Dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet in an oven at 120 °C for at least 4 hours.
- Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.
- Prepare solutions:
- Solution A: In the dried flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of approx. 0.2 M.
- Solution B: In a separate dried flask or addition funnel, dissolve this compound (1.05 eq) in anhydrous DCM.
2. Reaction:
- Cool Solution A to 0 °C using an ice-water bath.
- Add Solution B dropwise to the stirring Solution A over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
- Monitor the reaction progress by TLC or LC-MS.
3. Workup and Purification:
- Once the reaction is complete, dilute the mixture with additional DCM.
- Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfonamide.
References
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Thirunavukkarasu, N., & Pillai, A. K. (2023). Sulfonylureas. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Wikipedia. (2024). Sulfonylurea. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules, 20(9), 15694–15711. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7533, Cyclamate. Retrieved from [Link]
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Everyday Health. (2022). Sulfonylureas — Side Effects and Precautions. Retrieved from [Link]
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Simmons, T. E. (2019). Sulfonylureas' Association with Major Adverse Effects. Diabetes In Control. Retrieved from [Link]
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Caputo, G., et al. (2020). Recent Advances in the Synthesis of Sulfonylureas. European Journal of Organic Chemistry, 2020(31), 4880-4896. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted sulfonylation of various structurally amines. RSC Advances. Retrieved from [Link]
-
Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Han, Y., et al. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 55(17), 2825-2827. Retrieved from [Link]
-
Xu, G., et al. (2019). Design, synthesis, and screening of sulfonylurea-derived NLRP3 inflammasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(22), 126713. Retrieved from [Link]
-
Ataman Kimya. (n.d.). E952 (Cyclamic acid). Retrieved from [Link]
-
Bui, T. T., et al. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 54-58. Retrieved from [Link]
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Ataman Kimya. (n.d.). CYCLAMIC ACID. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic procedure for the target sulfonylurea compounds. Retrieved from [Link]
-
Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry, 15(23), 4992-4996. Retrieved from [Link]
-
The Merck Index Online. (n.d.). Cyclamic Acid. Retrieved from [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Retrieved from [Link]
-
Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3871475, Cyclohexylmethane sulfonyl chloride. Retrieved from [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2559-2567. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237554, Cyclohexanesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of the Thiol Group. Retrieved from [Link]
-
King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(8), 1834-1841. Retrieved from [Link]
-
Shaalaa.com. (2019). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Retrieved from [Link]
-
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Read Chemistry. (2023). Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved from [Link]
-
Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reactions of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Retrieved from [Link]
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Cyclohexylsulfamoyl Chloride solubility issues in reaction media
Answering the user's request.
Technical Support Center: Cyclohexylsulfamoyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this versatile reagent, with a specific focus on overcoming solubility issues that can impede reaction success. As your Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to ensure your experiments are both efficient and reproducible.
Troubleshooting Guide: Addressing Solubility-Related Reaction Failures
This section addresses the most pressing issues that arise from the challenging solubility profile of this compound in various reaction media.
Q1: My this compound is failing to dissolve or is precipitating out of my aprotic reaction solvent. What are the underlying causes and how can I resolve this?
This is the most frequently encountered problem. Incomplete dissolution leads to a lower effective concentration of your reagent, resulting in sluggish or incomplete reactions.
Root Cause Analysis:
-
Solvent Mismatch: While described as soluble in many organic solvents, the lipophilic cyclohexyl group and the polar sulfamoyl chloride moiety create a molecule with nuanced solubility.[1][2] Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), and toluene are commonly recommended to prevent hydrolysis, but solubility can still be limited, especially at lower temperatures.[1]
-
Low Temperature: Many protocols for sulfamoyl chloride reactions start at 0 °C to control exothermic additions. However, the solubility of this compound can significantly decrease at this temperature, causing it to "crash out" of the solution.
-
Impurity Seeding: The presence of insoluble impurities, including the hydrolyzed by-product, cyclohexylsulfamic acid, can act as nucleation sites, promoting premature precipitation of the starting material.
Solutions & Protocols:
-
Systematic Solvent Screening: Before committing to a large-scale reaction, perform small-scale solubility tests with your intended solvent system.
-
Protocol: Small-Scale Solubility Test
-
To a dry vial, add a small, representative sample of your this compound (e.g., 10 mg).
-
Add the chosen solvent (e.g., DCM, Toluene, ACN, THF) dropwise at room temperature, vortexing between additions, until dissolution is achieved. Record the approximate concentration.
-
Cool the vial to your intended reaction temperature (e.g., 0 °C) and observe for any precipitation over 15-30 minutes.
-
If precipitation occurs, consider a co-solvent system (e.g., Toluene/THF) or a different primary solvent.
-
-
-
Controlled Temperature Ramp: Instead of adding the reagent to a pre-chilled reaction mixture, consider a temperature-controlled dissolution protocol.
-
Protocol: Temperature-Assisted Dissolution
-
In a flame-dried, nitrogen-purged flask, dissolve the this compound in the chosen anhydrous solvent at room temperature until a clear solution is obtained.[3]
-
In a separate flask, prepare the solution of your amine and base, and cool this mixture to 0 °C.
-
Add the room-temperature solution of this compound dropwise to the cooled amine solution. The heat of the reaction is often manageable, and this method keeps the reagent in the solution phase during the critical addition step.
-
-
-
Co-Solvent Strategy: Employing a mixture of solvents can significantly enhance solubility.[4][5] Toluene is an excellent solvent for recrystallization and general solubility of sulfamoyl chlorides, while a more polar co-solvent like THF can aid in dissolving other reaction components.[1]
Data Summary: Solvent Suitability for Sulfamoyl Chlorides
| Solvent | Polarity Index | Suitability | Key Considerations |
| Dichloromethane (DCM) | 3.1 | Good | Aprotic and effective for many reactions.[1][2] Ensure it is anhydrous. |
| Toluene | 2.4 | Excellent | Often used for recrystallization; good solubility profile at elevated temperatures.[1] |
| Acetonitrile (ACN) | 5.8 | Good | Aprotic polar solvent, suitable for preventing hydrolysis.[1] |
| Tetrahydrofuran (THF) | 4.0 | Fair to Good | Can be used, but must be rigorously dried as it is often stabilized with water. |
| Diethyl Ether | 2.8 | Fair | Lower boiling point can be a limitation for reactions requiring heat.[2] |
| Water / Alcohols | High | Incompatible | Protic solvents that will react with the sulfamoyl chloride group.[1] |
Q2: My reaction is sluggish, and upon workup, I isolate significant amounts of unreacted starting material and a water-soluble impurity. What is happening?
This scenario points towards a combination of poor solubility and reagent degradation via hydrolysis.
Mechanistic Explanation:
This compound is highly susceptible to hydrolysis.[1] Trace amounts of moisture in the reaction media (from solvents, reagents, or atmosphere) will convert the sulfamoyl chloride into cyclohexylsulfamic acid. This byproduct is generally more polar and less soluble in common organic solvents, potentially precipitating and further complicating the reaction mixture. This process consumes your active reagent, leading to low yields.
Troubleshooting Workflow:
The following diagram outlines a decision-making process to diagnose and solve this issue.
Caption: Undesirable hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: To maintain its integrity, store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place. [6][7]It is moisture-sensitive; storage under an inert gas like nitrogen or argon is highly recommended. [7]Keep it away from incompatible materials such as strong bases, oxidizing agents, and, most importantly, water. [6][8] Q: Can I heat the reaction to improve solubility? A: Gentle heating can be an effective strategy. For instance, dissolving the compound in toluene at 60-80°C has been shown to be effective for related compounds. [1]However, be aware that sulfonyl chlorides can decompose at high temperatures, potentially releasing hazardous gases like hydrogen chloride. [6][8]Always perform heating under controlled conditions in a well-ventilated fume hood and monitor the reaction for any signs of decomposition.
Q: Are there alternatives to improving solubility if solvent and temperature changes are ineffective? A: Yes, several advanced techniques can be employed, although they require more significant changes to the experimental setup:
-
Micronization: Reducing the particle size of the solid reagent increases the surface area-to-volume ratio, which can enhance the dissolution rate. [5][9]* Sonication: Applying ultrasonic energy can help break apart agglomerates and facilitate the dissolution of stubborn particles.
-
Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle one of the reactants across the phase boundary, overcoming the need for complete solubility in a single solvent.
Q: What are the primary safety hazards associated with this compound? A: this compound is a corrosive substance that can cause severe skin burns and eye damage. [7][10]It is also harmful if inhaled. [11]Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [7][8]Ensure an eyewash station and safety shower are readily accessible.
References
-
Procedure - Organic Syntheses. (N.d.). Organic Syntheses. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (N.d.). Organic Syntheses. [Link]
-
Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Cyclohexyl chloride - ChemBK. (N.d.). ChemBK. [Link]
-
SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2015). PMC - NIH. [Link]
-
Material Safety Data Sheet - Cyclohexyl chloride, 98%. Cole-Parmer. [Link]
-
Cyclohexylmethane sulfonyl chloride | C7H13ClO2S. PubChem. [Link]
-
Cyclohexanesulfonyl chloride | C6H11ClO2S. PubChem. [Link]
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Technical Support Center: Strategies for the Removal of Unreacted Cyclohexylsulfamoyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective removal of unreacted cyclohexylsulfamoyl chloride from your reaction mixtures. This document moves beyond simple procedural lists to offer a deeper understanding of the underlying chemical principles, ensuring you can adapt and troubleshoot your purification strategies with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
Unreacted this compound can interfere with subsequent synthetic steps and complicate the purification of your target molecule. Its reactivity can lead to the formation of undesired byproducts. Furthermore, its polarity can be similar to that of many organic products, making separation by standard chromatographic techniques challenging.[1] For safety and to ensure the purity of your final compound, its removal is essential.[1]
Q2: What are the primary methods for removing excess this compound?
The most effective strategies involve "quenching" the unreacted sulfamoyl chloride to convert it into a more easily separable derivative. This is typically followed by a standard aqueous workup or other purification techniques.[1][2] The main approaches include:
-
Aqueous Hydrolysis: Reacting with water or an aqueous basic solution to form the corresponding sulfonic acid.[1][2]
-
Quenching with Amines: Forming a highly polar sulfonamide by reacting with an amine.[1][3]
-
Chromatographic Separation: Direct purification via column chromatography.[2]
-
Scavenger Resins: Utilizing polymer-bound nucleophiles to react with and sequester the sulfamoyl chloride.[2]
Q3: How do I select the most appropriate removal method for my experiment?
The optimal method depends on several factors, primarily the stability of your desired product to the quenching conditions. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases.[1] If your product is relatively non-polar, converting the sulfamoyl chloride into a highly polar sulfonic acid or sulfonamide will greatly simplify separation by extraction or chromatography.[1]
Understanding the Chemistry: The Reactivity of this compound
This compound is an electrophilic compound, with the sulfur atom being susceptible to nucleophilic attack.[3] This reactivity is the basis for both its intended synthetic utility and the strategies for its removal. Key reactions include:
-
Reaction with Amines: It readily reacts with primary and secondary amines to form stable sulfonamides.[3]
-
Reaction with Alcohols: It can react with alcohols to produce sulfamate esters.[3]
-
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylsulfamic acid and hydrochloric acid (HCl).[3] This reaction is the foundation of aqueous quenching methods.
The hydrolysis of sulfonyl chlorides can proceed through different mechanisms depending on the pH.[4] In neutral or acidic conditions, a direct nucleophilic attack by water is common.[5] Under basic conditions, the reaction is typically faster.
Troubleshooting Guides & Detailed Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods for removing unreacted this compound.
Issue 1: My product is co-eluting with this compound during chromatography.
Possible Cause: The polarity of your product is too similar to that of the unreacted sulfamoyl chloride.
Solution: Implement a quenching step before chromatography to chemically modify the sulfamoyl chloride into a more polar, easily separable compound.
Protocol 1: Aqueous Basic Quench
This is a robust method for base-stable products. The sulfamoyl chloride is hydrolyzed to the highly water-soluble cyclohexylsulfamic acid salt.
Step-by-Step Methodology:
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath. This is crucial to manage the exothermic nature of the quench.[6]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.[1] Continue the addition until gas evolution (CO₂) ceases, which indicates that the reactive species has been consumed.
-
Extraction: Separate the organic and aqueous layers. The sodium salt of cyclohexylsulfamic acid will be in the aqueous phase.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Data Presentation: Common Quenching Agents
| Quenching Agent | Product of Quenching | Key Advantages | Key Considerations |
| Saturated NaHCO₃ (aq) | Sodium cyclohexylsulfamate | Effective, readily available, neutralizes HCl byproduct | Not suitable for base-sensitive products |
| Dilute NH₄OH (aq) | Cyclohexylsulfamide | Forms a polar sulfonamide | Product stability to ammonia must be confirmed |
| Water | Cyclohexylsulfamic Acid + HCl | Simple | Can be vigorous; generates acidic byproduct |
Protocol 2: Amine Quench
This method is useful when your product is sensitive to aqueous basic conditions. The resulting sulfonamide is typically more polar than the starting sulfamoyl chloride and can be removed by chromatography or extraction.
Step-by-Step Methodology:
-
Solvent: Ensure the reaction is in a suitable aprotic solvent.
-
Amine Addition: At 0 °C, add a simple, volatile amine (e.g., diethylamine or propylamine) in slight excess.
-
Stirring: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the disappearance of the this compound spot by Thin Layer Chromatography (TLC).
-
Workup: Proceed with an appropriate aqueous workup to remove the amine hydrochloride salt and excess amine. The resulting sulfonamide can then be separated from your product by column chromatography.
Issue 2: My product is sensitive to both basic and nucleophilic (amine) conditions.
Possible Cause: The product contains functional groups that are labile to base or can react with amines.
Solution: Use a scavenger resin. This method avoids introducing soluble reagents that might be difficult to remove.
Protocol 3: Scavenger Resin
Polymer-bound amines (scavenger resins) react with the excess sulfamoyl chloride. The resulting polymer-bound sulfonamide is then easily removed by filtration.[2]
Step-by-Step Methodology:
-
Resin Selection: Choose a scavenger resin with appropriate reactivity (e.g., an amino-functionalized polystyrene resin).
-
Addition: Add an excess of the scavenger resin to the reaction mixture.
-
Stirring: Stir the suspension at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitoring: Monitor the disappearance of the sulfamoyl chloride by TLC.[2]
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure.
Visualization of Decision-Making Workflow
The following diagram illustrates a logical approach to selecting the appropriate removal method.
Caption: Decision tree for selecting a removal method.
Visualization of Quenching Reactions
This diagram illustrates the chemical transformations of this compound during the quenching processes.
Caption: Chemical transformations during quenching.
Analytical Monitoring
Effective removal of this compound requires reliable analytical methods to monitor its presence.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the quenching reaction. The disappearance of the starting sulfamoyl chloride spot indicates the completion of the reaction.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a robust HPLC method can be developed. Due to the reactivity of sulfonyl chlorides, derivatization might be necessary for accurate quantification.[7][8][9]
-
Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the absence of the starting material and the presence of the desired product.[10] Aprotic deuterated solvents like CDCl₃ or acetone-d₆ should be used due to the reactivity of sulfamoyl chlorides.[10]
-
IR Spectroscopy: The presence of strong absorption bands for S=O and S-Cl stretching vibrations are characteristic of the sulfonyl chloride functional group.[10] Their disappearance can confirm the completion of the quenching reaction.
-
Safety Precautions
This compound is a corrosive and moisture-sensitive compound.[11][12][13][14] It can cause severe skin burns and eye damage.[14][15] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quenching reactions can be exothermic and should be performed with adequate cooling.[6]
References
-
King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6403–6408. [Link]
-
King, J. F., & Lee, T. M. (1991). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link]
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Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). [Link]
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Unknown Author. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. [Link]
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Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
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S., B., Sharma, D. K., Jamwal, V. S., Jasrotia, S., & Sambra, B. S. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 34(1), 52-54. [Link]
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Zhang, T. Y., et al. (2021). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
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Unknown Author. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. [Link]
- Unknown Author. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
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Campbell, A. D., et al. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 6(2), 135-140. [Link]
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Various Authors. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? ResearchGate. [Link]
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LookChem. (n.d.). Cas 4837-38-1,Cyclohexanesulfonylchloride. LookChem. [Link]
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Various Authors. (2019, June 17). Removing thionyl chloride. Reddit. [Link]
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Jiang, X., & Tang, Y. (2017). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Asian Journal of Organic Chemistry, 6(11), 1546-1565. [Link]
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La-Venia, A., et al. (2019). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. The Journal of Organic Chemistry, 84(16), 10043-10053. [Link]
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Various Authors. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit. [Link]
- Unknown Author. (n.d.). General preparation method of sulfonyl chloride.
- Unknown Author. (n.d.). Purification of thionyl chloride.
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Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(18), 3298. [Link]
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Unknown Author. (n.d.). Microwave assisted, efficient and green N-sulfonylation of various structurally amines. Royal Society of Chemistry. [Link]
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Unknown Author. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Unknown Source. [Link]
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Unknown Author. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Unknown Source. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclohexanesulfonyl chloride. PubChem. [Link]
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ChemBK. (n.d.). Cyclohexyl chloride. ChemBK. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclohexylmethane sulfonyl chloride. PubChem. [Link]
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LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Al-Adhami, M. A., & Collier, S. J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. The Journal of Organic Chemistry, 76(7), 2378-2384. [Link]
-
Various Authors. (2013, March 29). Organic chem question: What is the result of reacting an amine with SOCl2? Reddit. [Link]
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Technical Support Center: Cyclohexylsulfamoyl Chloride Synthesis
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A Guide to Identifying and Troubleshooting Impurities for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylsulfamoyl chloride is a pivotal reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of the cyclohexylsulfamoyl group is required.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially harmful substances into final products. This guide provides a comprehensive framework for identifying, understanding, and mitigating common impurities encountered during the synthesis of this compound.
The most prevalent synthetic route involves the reaction of cyclohexylamine with sulfuryl chloride (SO₂Cl₂), often in an aprotic solvent. While seemingly straightforward, this reaction can generate several process-related impurities that require careful monitoring and control.
Common Impurities in this compound Synthesis
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Cyclohexylamine and sulfuryl chloride.
-
By-products from Side Reactions: N,N'-dicyclohexylsulfamide and Cyclohexylammonium chloride.
-
Degradation Products: Cyclohexanesulfonic acid.
Understanding the origin of these impurities is the first step toward effective troubleshooting and control.
dot
Sources
Technical Support Center: Optimizing Reaction Temperature for Cyclohexylsulfamoyl Chloride Synthesis
Welcome to the technical support center for drug development professionals and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Cyclohexylsulfamoyl Chloride, with a specific focus on the critical parameter of reaction temperature. The synthesis, typically involving the reaction of cyclohexylamine with sulfuryl chloride, is vigorous and requires precise control to ensure safety, yield, and purity.
Critical Safety Notice
Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. Sulfuryl chloride (SO₂Cl₂) is highly corrosive, toxic if inhaled, and reacts violently with water, liberating toxic gas.[1][2][3] Cyclohexylamine is also corrosive and toxic. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental reaction for synthesizing this compound, and why is temperature so critical?
The synthesis of this compound is achieved by reacting cyclohexylamine with sulfuryl chloride. The reaction is highly exothermic, releasing significant heat.
Reaction Scheme: C₆H₁₁NH₂ (Cyclohexylamine) + SO₂Cl₂ (Sulfuryl Chloride) → C₆H₁₁NHSO₂Cl (this compound) + HCl
Temperature control is paramount for three primary reasons:
-
Safety and Exotherm Management: The reaction can become uncontrollable if the temperature rises too quickly, leading to rapid gas evolution (HCl) and potential boiling of the solvent.[4]
-
Minimizing Side Reactions: At elevated temperatures, the desired product can react further with the starting cyclohexylamine to form the undesired N,N'-dicyclohexylsulfamide byproduct.
-
Preventing Decomposition: Both the sulfuryl chloride reactant and the sulfamoyl chloride product can be susceptible to thermal decomposition at higher temperatures, which can lead to a complex mixture of impurities and reduced yield.[1]
Q2: I am setting up this reaction for the first time. What is the recommended starting temperature?
For optimal control, the reaction should be initiated at a low temperature.
Recommendation: Cool the solution of cyclohexylamine in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) to 0 °C using an ice-water bath before the slow, dropwise addition of sulfuryl chloride begins.[5][6][7] Maintaining a low temperature during the addition phase is the most effective way to manage the initial exotherm.
Q3: My reaction is proceeding too vigorously, with excessive fuming and a rapid temperature increase. What did I do wrong?
This is a common issue indicating a loss of control over the reaction rate. The most likely causes are:
-
Addition Rate is Too Fast: Sulfuryl chloride was added too quickly. The rate of addition should be slow enough that the cooling bath can effectively dissipate the heat generated.
-
Inadequate Cooling: The initial temperature was not low enough, or the cooling bath is insufficient for the scale of the reaction.
-
Concentrated Reagents: The concentration of the reagents may be too high, leading to a more pronounced exotherm.
Solution: Immediately cease the addition of sulfuryl chloride. If necessary, add more pre-chilled solvent to dilute the reaction mixture. For future experiments, reduce the addition rate significantly and ensure your cooling bath is maintained at 0 °C or even slightly below (e.g., -5 °C to 0 °C).
Q4: My final product yield is consistently low. How can temperature be the culprit?
Low yields are often linked to improper temperature management, which can manifest in several ways.[8][9]
-
Reaction Temperature Too Low: If the reaction is kept at a very low temperature (e.g., < 0 °C) for the entire duration, the reaction may not proceed to completion within a reasonable timeframe.
-
Reaction Temperature Too High: As discussed, high temperatures promote the formation of byproducts and can cause decomposition of the desired product.[1]
-
Product Hydrolysis During Workup: A common cause of low yield is the hydrolysis of the reactive sulfonyl chloride product back to the corresponding sulfonic acid, especially during aqueous workup steps.[8][9] While not strictly a reaction temperature issue, it's a critical temperature-sensitive step. If an aqueous wash is necessary, it must be performed quickly with ice-cold water or brine.
Solution: A "temperature ramping" strategy is often effective. Start the addition at 0 °C. Once the addition is complete, monitor the reaction by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature and stir for several hours to ensure it goes to completion.
Q5: How can I determine the purity of my product and identify temperature-related side products?
Standard analytical techniques are essential for assessing purity and optimizing the reaction.
-
¹H NMR and ¹³C NMR: Provides a clear picture of the product's structure and the presence of impurities. The sulfonic acid hydrolysis product will have a different chemical shift compared to the sulfonyl chloride.
-
GC-MS: Useful for identifying volatile impurities and byproducts. However, sulfonyl chlorides can sometimes degrade on the GC column, which may give a false impression of impurity.[10]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[10]
Data Summary: Temperature Effects
The following table summarizes the expected outcomes based on temperature control during the addition of sulfuryl chloride.
| Temperature Range | Observations / Reaction Rate | Expected Purity / Side Products | Recommendation |
| < 0 °C | Very slow reaction. May be incomplete. | High purity, minimal side products. | Recommended for initial addition phase, but may require warming to complete. |
| 0 - 10 °C | Controlled, manageable exotherm. Moderate rate. | Good purity, low levels of side products. | Optimal starting range for most lab scales. |
| 10 - 25 °C | Brisk reaction, requires efficient cooling. | Moderate purity, risk of increased byproduct formation. | Not recommended for the addition phase. Suitable for driving the reaction to completion post-addition. |
| > 25 °C | Very rapid, difficult to control exotherm. | Poor purity, significant byproduct and decomposition risk. | Avoid. Unsafe and leads to low yields of the desired product. |
Experimental Protocols
Protocol 1: Temperature Scouting for this compound Synthesis
This protocol is a starting point for a small-scale reaction to determine optimal temperature conditions.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel, dissolve cyclohexylamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.5 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature stabilizes at 0-2 °C.
-
Reagent Preparation: In the dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM.
-
Slow Addition: Add the sulfuryl chloride solution dropwise to the stirred cyclohexylamine solution over 30-60 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Slowly quench the reaction by adding ice-cold water. Separate the organic layer.
-
Purification: Wash the organic layer with cold brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[11]
-
Analysis: Analyze the yield and purity of the product. Based on the results, the temperature for subsequent reactions can be adjusted (e.g., run at -5 °C for higher purity or allow a longer stir at 25 °C for better completion).
Workflow Visualization
The following diagram outlines the logical workflow for optimizing the reaction temperature.
Caption: Workflow for optimizing this compound synthesis temperature.
References
- Thermo Fisher Scientific. (2008, February 21).
- PrepChem.com.
- Fisher Scientific. (2008, February 21).
- CDH Fine Chemical.
- Fisher Scientific. (2014, December 8).
- SD Fine-Chem. SULPHURYL CHLORIDE.
- Google Patents. (US2174509A). Cyclohexane sulphonyl chlorides.
- Organic Syntheses Procedure. (Various relevant procedures).
- Scribd. Prelab 6 Cyclohexyl Chloride.
- Synthesis of sulfonyl chloride substr
- Sigma-Aldrich. Cyclohexanesulfonyl chloride 90%.
- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- PubMed Central (PMC).
- Sigma-Aldrich. Cyclohexanesulfonyl chloride 90%. (Product Page).
- Organic Syntheses Procedure. (Various relevant procedures).
- RSC Publishing.
- Google Patents. (SU496260A1). The method of obtaining cyclohexyl chloride.
- Google Patents. (CN103351315A).
- INIS-IAEA. RADIOLYTIC DECOMPOSITION OF METHANESULFONYL CHLORIDE IN LIQUID CYCLOHEXANE.
- RSC Publishing. Green Chemistry.
- Organic Syntheses Procedure. (Various relevant procedures).
- BenchChem. Common issues in sulfonamide synthesis and solutions.
- Google Patents. (US2996541A). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
- RSC Publishing. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism.
- ResearchGate. (2020, June 13). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism.
- Progress in Chemistry. (2022).
- PubMed Central (PMC).
- BenchChem. Technical Support Center: Purification of Products from 2,4-Dichlorobenzenesulfonyl Chloride Reactions.
- Google Patents. (US6727384B1). Method for purifying acid chlorides.
- Organic Syntheses Procedure. (Various relevant procedures).
- RSC Publishing. Analytical Methods.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl).
- ResearchGate. Thermal Decomposition Of Carbonyl Sulfide At Temperatures Encountered In The Front End Of Modified Claus Plants.
- RSC Publishing. (2018, January 5). Thermal stability of trihexyl(tetradecyl)phosphonium chloride.
- Google Patents. Determination method for sulfuryl chloride in thionyl chloride.
- BenchChem.
- ResearchGate.
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- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling N-Sulfonylation Reactions with Cyclohexylsulfamoyl Chloride
Welcome to the technical support center for Cyclohexylsulfamoyl Chloride applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving selective mono-sulfonylation of primary amines and avoiding the common pitfall of di-sulfonylation.
Introduction: The Di-Sulfonylation Challenge
This compound is a valuable reagent for the introduction of the cyclohexylsulfamoyl moiety, a common structural motif in medicinal chemistry. While the reaction with primary amines to form N-cyclohexylsulfonamides is generally robust, a frequent side reaction is the formation of the di-sulfonylated product. This occurs when a second molecule of the sulfamoyl chloride reacts with the initially formed sulfonamide. This guide will provide a mechanistic understanding of this side reaction and offer detailed strategies to suppress it, ensuring high yields of the desired mono-sulfonylated product.
Troubleshooting Guide: Preventing Di-sulfonylation
This section addresses common issues encountered during the sulfonylation of primary amines with this compound and provides actionable solutions.
Issue 1: Significant formation of a di-sulfonylated byproduct is observed.
-
Underlying Cause: The mono-sulfonamide product still possesses an acidic proton on the nitrogen. In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion, which can then attack a second molecule of this compound. The reaction proceeds in two steps:
-
Mono-sulfonylation: R-NH₂ + Cy-SO₂Cl → R-NH-SO₂-Cy + HCl
-
Di-sulfonylation: R-NH-SO₂-Cy + Base → [R-N-SO₂-Cy]⁻ + Base-H⁺, followed by [R-N-SO₂-Cy]⁻ + Cy-SO₂Cl → R-N(SO₂-Cy)₂ + Cl⁻
-
-
Solutions:
-
Stoichiometric Control: Carefully control the molar ratio of the reactants. Using a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the this compound can help ensure the complete consumption of the sulfamoyl chloride before significant di-sulfonylation can occur.[1]
-
Slow Addition of Sulfamoyl Chloride: Adding the this compound solution dropwise to the reaction mixture containing the amine and base at a low temperature helps to maintain a low instantaneous concentration of the sulfamoyl chloride. This favors the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Temperature Control: Lowering the reaction temperature (e.g., 0 °C to -20 °C) is a critical parameter. Lower temperatures decrease the rate of both reactions but often have a more pronounced effect on the undesired di-sulfonylation, thus improving selectivity.
-
Choice of Base: The type and amount of base are crucial.
-
Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl byproduct without promoting the deprotonation of the less acidic mono-sulfonamide.
-
Avoid using an excess of a strong, unhindered base, which can increase the concentration of the sulfonamide anion.
-
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for these reactions.
-
Issue 2: The reaction is sluggish or does not go to completion, even at room temperature.
-
Underlying Cause: The steric bulk of the cyclohexyl group on the sulfamoyl chloride can hinder the approach of the amine nucleophile to the electrophilic sulfur atom. This steric hindrance can be more pronounced with sterically demanding primary amines.[1]
-
Solutions:
-
Elevated Temperature (with caution): While low temperatures are recommended to prevent di-sulfonylation, if the reaction is too slow, a modest increase in temperature may be necessary. It is crucial to monitor the reaction closely by TLC or LC-MS to find a balance between an acceptable reaction rate and the minimization of the di-sulfonylated byproduct.
-
Solvent Effects: Switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes accelerate sluggish reactions by better-solubilizing reactants and intermediates.
-
Catalysis: For particularly challenging substrates, the use of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts can be beneficial. DMAP reacts with the sulfonyl chloride to form a more reactive intermediate, which is then attacked by the amine.
-
Frequently Asked Questions (FAQs)
Q1: Why is di-sulfonylation more of a problem with primary amines compared to secondary amines?
A1: Secondary amines react with this compound to form a sulfonamide that does not have a proton on the nitrogen atom. Therefore, it cannot be deprotonated to form a nucleophilic anion and cannot react further to form a di-sulfonylated product. Primary amines, after the initial reaction, still have one N-H bond, which is acidic enough to be removed by a base, leading to the di-sulfonylation side reaction.[2]
Q2: Can the cyclohexyl group itself influence the likelihood of di-sulfonylation?
A2: Yes, the steric bulk of the cyclohexyl group plays a significant role. The initial mono-sulfonylation creates a sterically hindered environment around the nitrogen atom. The subsequent attack by a second, also bulky, this compound molecule is sterically less favorable. This inherent steric hindrance from the cyclohexyl group can actually help to reduce the rate of di-sulfonylation compared to less hindered sulfonyl chlorides like methanesulfonyl chloride. However, under forcing conditions (e.g., high temperature, excess strong base), di-sulfonylation can still occur.
Q3: How can I effectively monitor the reaction to prevent over-reaction and di-sulfonylation?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. You should spot the starting amine, the this compound (if stable enough on silica), and the reaction mixture over time. The mono-sulfonamide product should have a different Rf value than the starting amine. The di-sulfonylated product, being less polar, will typically have a higher Rf than the mono-sulfonylated product. By carefully monitoring the consumption of the starting amine and the appearance of the mono- and di-sulfonylated products, you can determine the optimal reaction time to quench the reaction.
Q4: What is the general mechanism of the sulfonylation reaction?
A4: The reaction proceeds via a nucleophilic acyl-type substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic sulfur atom of the this compound. This is followed by the expulsion of the chloride leaving group to form the sulfonamide. A base is used to neutralize the HCl generated as a byproduct.[1]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-sulfonylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine to the stirred solution.
-
In a separate flask, dissolve the this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 30-60 minutes using a syringe pump or dropping funnel.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically when the starting amine is consumed), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommendation for Mono-sulfonylation | Rationale |
| Stoichiometry | 1.1 - 1.2 eq. of Primary Amine | Ensures complete consumption of the sulfamoyl chloride.[1] |
| Temperature | 0 °C to -20 °C | Reduces the rate of the undesired di-sulfonylation reaction. |
| Base | 1.5 eq. of TEA or DIPEA | Scavenges HCl without significantly promoting sulfonamide deprotonation. |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Reaction Pathways
Caption: A step-by-step guide to troubleshooting di-sulfonylation.
References
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-206.
-
Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Cyclohexylsulfamoyl Chloride Reagent Integrity
As a Senior Application Scientist, I've frequently fielded questions from researchers in pharmaceutical and chemical synthesis about the stability of reactive reagents. Cyclohexylsulfamoyl Chloride is a potent sulfonylating agent, but its utility is directly tied to its purity. This guide is structured to provide not just answers, but a foundational understanding of the reagent's behavior, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
The stability of this compound is fundamentally dictated by its sulfonyl chloride functional group (-SO₂Cl). This group is highly electrophilic and, consequently, susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway in a laboratory setting. Our guidance is therefore based on the well-documented behavior of analogous sulfonyl chlorides, such as Cyclohexanesulfonyl chloride, which shares the same reactive moiety and provides a reliable model for stability and handling protocols.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A: The single greatest threat to the stability of this compound is moisture.[5][6] The sulfonyl chloride functional group is highly susceptible to hydrolysis. Exposure to atmospheric humidity or residual water in solvents will lead to the rapid and irreversible conversion of the reagent to Cyclohexylsulfamic acid and hydrogen chloride (HCl) gas.[2][5] This degradation not only depletes the active reagent but also introduces acidic byproducts that can interfere with subsequent reactions.
Q2: How should I properly store this reagent to ensure maximum shelf life?
A: Proper storage is critical. The reagent should be stored at 2-8°C in a tightly sealed container to minimize exposure to atmospheric moisture and heat.[1][3] It is highly recommended to store the container under an inert atmosphere, such as nitrogen or argon, to provide an additional protective barrier against moisture and oxygen.[5] Always ensure the container cap is securely fastened immediately after use.
Q3: What are the visible signs that my this compound may have degraded?
A: Visual inspection can often provide the first clues of degradation. Key indicators include:
-
Fuming: The reagent may fume upon opening the container. This is due to the release of HCl gas, a byproduct of hydrolysis, reacting with atmospheric moisture.[5][7]
-
Color Change: While the pure reagent is typically a colorless to light yellow liquid, significant degradation may lead to a darker or more pronounced color.
-
Precipitation: The formation of a solid precipitate (Cyclohexylsulfamic acid) may be observed in the liquid.
-
Pressure Buildup: Significant HCl gas generation can cause pressure to build inside the container. Handle with caution.
| Parameter | Recommended Condition | Signs of Potential Degradation |
| Temperature | 2–8°C[1][3] | Storage at ambient/elevated temperatures. |
| Atmosphere | Store under inert gas (N₂, Ar).[5] | Frequent opening in humid air. |
| Container | Tightly sealed, original container. | Loose cap, evidence of fuming upon opening.[5][7] |
| Appearance | Colorless to pale yellow liquid. | Darkening color, presence of solid precipitate. |
Q4: Which substances are incompatible with this compound?
A: Due to its reactivity, this reagent is incompatible with a range of common laboratory chemicals. Avoid contact with:
-
Amines and Bases: Reacts vigorously to form sulfonamides.[5]
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[5][6]
Troubleshooting Guides
Scenario 1: Poor or Inconsistent Reaction Yields
You're performing a sulfonylation reaction, but the yield is significantly lower than expected, or results are inconsistent between batches. You suspect reagent degradation.
Caption: Troubleshooting workflow for suspected reagent degradation.
Proton NMR is a rapid and effective method to assess the purity of your this compound and identify the primary hydrolysis product.[8]
-
Sample Preparation:
-
Work in a fume hood and wear appropriate PPE.
-
Carefully withdraw ~5-10 mg of the this compound reagent.
-
Dissolve the sample in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃). Note: Ensure your solvent is truly anhydrous to prevent further degradation during analysis.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Intact Reagent: Look for the characteristic signals corresponding to the cyclohexyl protons.
-
Degradation Product: The primary hydrolysis product, Cyclohexylsulfamic acid, will show a very broad peak for the acidic N-H and O-H protons. The signals for the cyclohexyl group attached to the sulfamic acid will also be present, likely shifted slightly from the parent compound.
-
Quantification: By integrating the peaks corresponding to the pure reagent and the degradation product, you can estimate the level of impurity. Significant impurity levels (>5%) warrant discarding the reagent.
-
Q: Can I purify degraded this compound?
A: While theoretically possible through distillation, it is not recommended for a typical laboratory setting. Sulfonyl chlorides can decompose upon heating, releasing toxic gases like SO₂ and HCl.[2][5] Furthermore, the non-volatile degradation product (the sulfonic acid) would be difficult to separate effectively without specialized equipment. Given the high reactivity and the safety risks, the most reliable and safest course of action is to discard the compromised reagent according to your institution's safety protocols and procure a fresh bottle.[8]
Scenario 2: Understanding the Degradation Pathway
A clear understanding of the degradation mechanism reinforces the importance of proper handling. The primary pathway is hydrolysis.
Caption: The hydrolysis pathway of this compound.
This reaction illustrates why excluding water is paramount. The formation of Cyclohexylsulfamic acid reduces the concentration of your active reagent, leading to lower yields. Simultaneously, the production of HCl gas can alter the pH of your reaction mixture, potentially causing unwanted side reactions or degradation of other sensitive components.
By implementing rigorous storage and handling protocols and using analytical verification when in doubt, you can ensure the reliability of your this compound reagent and the success of your research and development efforts.
References
-
Sasol. (2025). Cyclics Product Safety Data Sheet. [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET: Cyclohexyl chloride. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl chloride, 98%. [Link]
-
PubChem. (n.d.). Cyclohexylmethane sulfonyl chloride. [Link]
-
Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Institutes of Health. [Link]
-
Scribd. (n.d.). Prelab 6 Cyclohexyl Chloride. [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
-
Britt, J. K., et al. (2010). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. [Link]
-
PrepChem. (n.d.). Preparation of cyclohexyl chloride. [Link]
-
Yan, Z., et al. (n.d.). Preparation of fluorinefunctionalized magnetic nanoparticles for fast extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples. Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). Cyclohexanesulfonyl chloride. [Link]
-
Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]
-
Willach, S., et al. (2017). Degradation of sulfamethoxazole using ozone and chlorine dioxide. ResearchGate. [Link]
-
Li, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]
-
King, J. F., et al. (1984). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]
-
Wang, Z., et al. (2023). Bisphenol A degradation by chlorine dioxide (ClO2) and S(IV)/ClO2 process: Mechanism, degradation pathways and toxicity assessment. PubMed. [Link]
- Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride.
Sources
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- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. 环己烷磺酰氯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cyclohexanesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of Cyclohexylsulfamoyl Chloride Reactions
Welcome to the technical support center for reactions involving cyclohexylsulfamoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but highly reactive reagent. Here, we address common challenges in achieving reaction selectivity, offering troubleshooting advice and detailed protocols in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions that affect the selectivity of this compound?
This compound is a highly electrophilic reagent due to the sulfur atom's high oxidation state (+6) and its attachment to electronegative oxygen and chlorine atoms.[1] This reactivity, while useful, opens pathways to several competing reactions that can lower the yield of your desired product. The main competing reactions are:
-
Hydrolysis: Sulfonyl chlorides are notoriously sensitive to moisture.[2] Any trace of water in the reaction medium (solvents, reagents, or glassware) can lead to rapid hydrolysis, forming the corresponding and unreactive cyclohexylsulfamic acid and HCl.[3] This is often the primary cause of low yields.
-
Reaction with Solvent: Nucleophilic solvents or impurities can compete with your intended substrate. For instance, while generally considered stable, solvents like THF can sometimes coordinate with reagents and hinder reactivity.[1]
-
Bis-Sulfonylation of Primary Amines: Primary amines, after the initial desired reaction, can be deprotonated to form a nucleophilic anion which can react with a second molecule of the sulfamoyl chloride.[4][5] This is especially prevalent if the sulfamoyl chloride is present in a high local concentration.
-
Reaction with Other Nucleophilic Groups: In multifunctional substrates, other nucleophilic sites like alcohols or phenols can compete with the target amine, leading to a mixture of products.[4]
Understanding these potential side reactions is the first step in designing a high-selectivity experiment.
Q2: I am reacting this compound with a molecule containing both a primary and a secondary amine. How can I selectively target the primary amine?
Achieving selectivity in this scenario relies heavily on exploiting steric hindrance .[6][7] The cyclohexyl group on the sulfamoyl chloride is sterically bulky. This bulk makes it difficult for the reagent to approach and react with a sterically congested secondary amine compared to a more accessible primary amine.[8][9]
To maximize selectivity for the primary amine:
-
Low Temperature: Conduct the reaction at low temperatures (e.g., 0 °C to -20 °C). This reduces the reaction rate and amplifies the energetic difference between the transition states for reaction at the primary versus the secondary amine, favoring the path of least steric resistance.[1]
-
Non-Nucleophilic Bulky Base: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are less likely to compete as nucleophiles and can selectively deprotonate the primary ammonium salt intermediate without interfering sterically.
-
Controlled Addition: Add the this compound slowly and dropwise to the solution of the diamine. This maintains a low concentration of the electrophile, further favoring the kinetically preferred reaction with the primary amine.[10]
Q3: My reaction with a primary amine consistently produces a significant amount of the bis-sulfonylated byproduct. How can this be prevented?
The formation of a bis-sulfonylated product, R-N(SO₂-cyclohexyl)₂, is a common issue arising from the initial sulfonamide product (R-NH-SO₂-cyclohexyl) being deprotonated and reacting again.[5]
Strategies to Minimize Bis-Sulfonylation:
| Strategy | Rationale |
| Strict Stoichiometry | Use a precise 1:1 molar ratio of the primary amine to this compound. An excess of the sulfamoyl chloride will inevitably drive the reaction towards the bis-sulfonylated product.[4] |
| Slow Addition | Add a solution of the sulfamoyl chloride dropwise to a stirred solution of the amine and base. This prevents localized high concentrations of the sulfamoyl chloride, giving the amine a better chance to react in a 1:1 fashion.[5] |
| Use of Excess Amine | In some cases, using the primary amine itself as the base (in excess, e.g., 2.2 equivalents) can be effective. The unreacted amine acts as a proton scavenger and competes effectively for the sulfamoyl chloride, reducing the chance of a second reaction. |
| Lower Temperature | Running the reaction at 0°C or below slows down the second sulfonylation reaction, which typically has a higher activation energy than the first. |
Q4: I need to sulfamoylate a primary alcohol in the presence of a secondary alcohol. What conditions will favor this transformation?
Similar to the amine selectivity issue, steric hindrance is the key to differentiating between primary and secondary alcohols.[6] However, direct sulfamoylation of alcohols with sulfamoyl chlorides can be low-yielding. A more modern and highly selective method involves the catalytic transfer of a sulfamoyl group from an activated donor.
A recently developed method uses electron-deficient aryl sulfamates (like pentachlorophenyl sulfamate, PCPS) as stable, crystalline sulfamoyl group donors.[11][12] This reaction is catalyzed by a simple organic base, N-methylimidazole (NMI), and shows excellent intrinsic selectivity for primary over secondary alcohols, with reported ratios exceeding 40:1 in some cases.[12][13]
Troubleshooting Guide
Problem: My reaction yield is very low or zero, and TLC/LC-MS analysis shows only my starting amine/alcohol.
This is a classic symptom of electrophile degradation.
Detailed Breakdown:
-
Reagent Quality: this compound is highly susceptible to hydrolysis.[3] If the container has been opened multiple times or stored improperly, it has likely degraded to cyclohexylsulfamic acid.
-
Solution: Always use a fresh bottle or a lot that has been stored meticulously under an inert atmosphere (Argon or Nitrogen) in a desiccator or freezer.[3]
-
-
Anhydrous Conditions: Trace amounts of water in your solvent, on your glassware, or in your amine/base can rapidly consume the sulfamoyl chloride before it has a chance to react with your substrate.[2]
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried immediately before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure your amine and base are also anhydrous.[3]
-
-
Insufficient Base: The reaction generates one equivalent of HCl.[2] If an insufficient amount of base is used, the HCl will protonate your nucleophilic amine, rendering it unreactive.
Problem: My reaction is messy, with multiple spots on TLC, and the desired product is difficult to purify.
This points to a lack of control over the reaction's reactivity, leading to side products.
-
Temperature Control: Sulfonylation reactions are often exothermic. If the temperature is not controlled, the increased energy can overcome the selectivity barriers, leading to reactions at secondary sites or decomposition.
-
Solution: Begin the reaction at 0 °C or lower in an ice or dry ice/acetone bath. Add the sulfamoyl chloride solution slowly to allow the heat to dissipate. Maintain the low temperature for a period before allowing the reaction to slowly warm to room temperature.[1]
-
-
Order of Addition: The order in which you mix the reagents is critical.
-
Solution: The standard and most effective procedure is to add the sulfamoyl chloride (electrophile) to the mixture of the nucleophile and the base .[4] Never add the amine to the sulfamoyl chloride, as this creates a localized excess of the electrophile, promoting side reactions like bis-sulfonylation.
-
Experimental Protocols
Protocol: Selective Sulfonylation of a Primary Amine
This protocol provides a general methodology for the selective reaction of this compound with a primary amine.
Materials:
-
Primary amine substrate (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere transfer
-
Dropping funnel (oven-dried)
Procedure:
-
Setup: Assemble the oven-dried round-bottom flask under a positive pressure of dry Nitrogen or Argon.
-
Reagent Preparation: In the flask, dissolve the primary amine substrate (1.0 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM. Cool the stirred solution to 0 °C using an ice-water bath.
-
Electrophile Addition: In the separate, oven-dried dropping funnel, prepare a solution of this compound (1.05 eq) in anhydrous DCM.
-
Reaction: Add the this compound solution dropwise from the funnel to the cooled, stirred amine solution over 30-60 minutes. A cloudy precipitate (triethylammonium chloride) will likely form.
-
Monitoring: After the addition is complete, let the reaction stir at 0 °C for another 1-2 hours. You can allow it to warm slowly to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[14]
-
Workup:
-
Quench the reaction by slowly adding water or 1M HCl (aq).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[14]
-
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure sulfonamide.
References
- Vertex AI Search, "Recent Advances in the Synthesis of Sulfonamides Intermedi
-
Rapp, P. B., et al. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168-174. [Link]
-
Rapp, P. B., et al. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. American Chemical Society. [Link]
-
Organic Chemistry Portal, "Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates". [Link]
- Vertex AI Search, "Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Deriv
-
Taladriz, A., et al. (2022). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. Organic Letters, 24(29), 5249-5253. [Link]
-
Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]
-
Macmillan Group, Princeton University, "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation". [Link]
-
National Institutes of Health, "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides". [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4). [Link]
-
Royal Society of Chemistry, "Microwave-assisted one-pot solvent-free synthesis of sulfonamides and sulfonyl azides". [Link]
-
Caradonna, J. P., et al. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed. [Link]
-
Procter, D. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. National Institutes of Health. [Link]
-
Wikipedia, "Steric effects". [Link]
-
FasterCapital, "The Impact Of Steric Hindrance On Chemical Reactions". [Link]
-
Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39. [Link]
-
ResearchGate, "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)". [Link]
-
ResearchGate, "Optimization of conditions. a)Aryl sulfonyl chloride was added in one...". [Link]
-
Labster, "Steric hindrance - Theory pages". [Link]
-
PubChem, "Cyclohexylmethane sulfonyl chloride". [Link]
-
PubChem, "Cyclohexanesulfonyl chloride". [Link]
-
Chemistry LibreTexts, "Amines as Nucleophiles". [Link]
-
YouTube, "Steric Hindrance | Organic Chemistry". [Link]
-
Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5471-5474. [Link]
-
Scilit, "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH". [Link]
-
ResearchGate, "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH". [Link]
-
ResearchGate, "The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol,...". [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
ResearchGate, "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines". [Link]
-
Raczynska, P., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
-
Sciencemadness Discussion Board, "Help: Failed chloromethylsulfonyl chloride Prep". [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. theory.labster.com [theory.labster.com]
- 8. fastercapital.com [fastercapital.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates [organic-chemistry.org]
- 13. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Cyclohexylsulfamoyl Chloride Derivatives
Welcome to the technical support center for the chromatographic analysis of Cyclohexylsulfamoyl Chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during their High-Performance Liquid Chromatography (HPLC) experiments. Peak tailing can significantly compromise resolution, quantification accuracy, and overall method reliability.[1][2] This document provides a structured, in-depth approach to diagnosing and resolving these common chromatographic challenges.
The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[3] For polar and ionizable compounds like this compound derivatives, secondary interactions with the stationary phase are a frequent culprit. This guide will walk you through a systematic troubleshooting process, from initial diagnosis to advanced method optimization, ensuring the scientific integrity and robustness of your analytical results.
Initial Diagnosis: Is It a Systemic or Analyte-Specific Issue?
Before delving into complex chemical interactions, it's crucial to determine the scope of the peak tailing problem. A careful examination of your chromatograms will provide the first clues.
Question: Are all peaks in my chromatogram tailing, or is the issue specific to my this compound derivatives?
Answer: This is the foundational diagnostic question. The answer will guide your troubleshooting efforts toward either a systemic issue with your HPLC instrument or a chemical interaction specific to your analytes.
-
If all peaks are tailing: The problem is likely mechanical or related to the overall system setup. This is often referred to as an "extra-column" effect. Common causes include:
-
Increased Dead Volume: Excessive or wide-bore tubing between the injector, column, and detector can lead to band broadening.[4]
-
Column Void: A void at the head of the column, which can be caused by pressure shocks, can distort peak shape.[2]
-
Contaminated or Blocked Frit/Guard Column: Particulate matter from samples or mobile phase can accumulate, leading to poor peak shape for all analytes.[5]
-
-
If only the this compound derivative peaks are tailing: The issue is likely due to specific chemical interactions between your analytes and the stationary phase. This points towards a need for method optimization. The most common cause is secondary interactions with residual silanol groups on the silica-based stationary phase.[1][3][6]
The following workflow provides a visual guide to this initial diagnostic process:
Caption: A logical workflow to diagnose the cause of peak tailing.
Frequently Asked Questions (FAQs) for Analyte-Specific Peak Tailing
This section addresses the most common causes of peak tailing for polar and ionizable compounds like this compound and its derivatives.
Q1: Why are my this compound derivatives likely to tail on a standard C18 column?
A1: The primary reason is secondary interactions with residual silanol groups on the silica stationary phase.
-
Mechanism of Interaction: Silica-based columns, such as C18, have silanol groups (Si-OH) on their surface.[7] Due to steric hindrance, not all of these groups are covered during the bonding of the C18 phase.[7][8] These exposed silanols are acidic and can interact with polar functional groups on your analyte.[1] this compound and its derivatives contain polar sulfamoyl groups (-SO₂NH-) and potentially other polar or ionizable functionalities, making them susceptible to these secondary interactions. This leads to a mixed-mode retention mechanism (hydrophobic and polar/ionic), causing peak tailing.[3][9]
-
The Role of Silanol Acidity: The acidity of these silanol groups can be increased by the presence of trace metal contaminants in the silica, which further exacerbates peak tailing.[1][10][11]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Blogs | Restek [discover.restek.com]
- 6. acdlabs.com [acdlabs.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions with Cyclohexylsulfamoyl Chloride
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides critical information for managing exothermic reactions involving Cyclohexylsulfamoyl Chloride. As a highly reactive sulfamoyl chloride, its use in synthesizing sulfonamides and other derivatives requires a thorough understanding of its reactivity to ensure both experimental success and laboratory safety. This document is designed to serve as a primary resource for troubleshooting and procedural best practices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards? A1: this compound (a specific type of sulfamoyl chloride) is a reactive chemical intermediate used in organic synthesis, particularly for creating sulfonamide derivatives.[1] Its primary hazards stem from its high reactivity, especially with nucleophiles like water, alcohols, and amines. This reactivity is highly exothermic, meaning it releases a significant amount of heat.[2] The compound is corrosive and can cause severe skin burns and eye damage.[3][4] Upon contact with water, it hydrolyzes to produce corrosive hydrogen chloride (HCl) gas.[3][5]
Q2: Why is the reaction of this compound with amines or water so exothermic? A2: The exothermicity arises from the formation of highly stable chemical bonds that release more energy than is consumed to break the initial bonds. When this compound reacts with an amine, a very stable sulfur-nitrogen bond in the resulting sulfonamide is formed. Similarly, reaction with water forms stable sulfur-oxygen bonds. This release of energy manifests as heat, which can rapidly increase the temperature of the reaction mixture if not properly controlled.[2]
Q3: What are the initial signs of a thermal runaway reaction? A3: A runaway reaction is an uncontrolled exothermic process. Key warning signs include:
-
A sudden, rapid increase in temperature that outpaces the cooling system's capacity.
-
An unexpected rise in internal pressure, often indicated by gas evolution.
-
Noticeable boiling or vigorous bubbling of the solvent, even with cooling applied.
-
A change in the color or viscosity of the reaction mixture.
-
Visible release of fumes or gases from the reaction vessel.[6] Recognizing these signs early is critical for preventing equipment failure and ensuring safety.[7]
Q4: What are the hazardous decomposition products of this compound? A4: Thermal decomposition can lead to the release of irritating and toxic gases.[5] Key hazardous decomposition products include hydrogen chloride (HCl), oxides of sulfur (SOx), and oxides of nitrogen (NOx).[3]
Section 2: Core Principles of Exothermic Reaction Management
The fundamental principle of managing any exothermic reaction is to maintain a balance between the rate of heat generation and the rate of heat removal. A runaway reaction occurs when this balance is lost and Heat Generation >> Heat Removal.
ΔT_Accumulation = Q_Generated - Q_Removed
-
Q_Generated (Heat Generation): Primarily controlled by the reaction rate. Key factors include:
-
Rate of Reagent Addition: Adding the sulfamoyl chloride slowly to the nucleophile (or vice-versa) limits the concentration of reactants at any given moment, thus controlling the rate of heat generation.
-
Reaction Temperature: Higher temperatures increase the reaction rate exponentially (Arrhenius equation), leading to faster heat generation.
-
Concentration: Higher reactant concentrations lead to a faster reaction rate.
-
-
Q_Removed (Heat Removal): Dependent on the efficiency of the experimental setup. Key factors include:
-
Cooling System: The temperature and capacity of the cooling bath (e.g., ice-water, dry ice-acetone) are critical.
-
Heat Transfer: Efficient stirring, a high surface-area-to-volume ratio of the flask, and the thermal conductivity of the vessel material all contribute to effective heat removal.
-
Logical Workflow for Exothermic Reaction Management
The following diagram outlines the decision-making process for safely managing these reactions.
Section 3: Troubleshooting Guide
Issue 1: The reaction temperature is rising too quickly, exceeding the set point.
-
Immediate Action:
-
Stop the addition of the reagent immediately.[6]
-
Ensure the cooling bath is topped up and making good contact with the reaction flask.
-
Increase the stirring rate to maximize heat transfer to the cooling bath.
-
-
Analysis & Follow-Up:
-
Cause: The rate of addition was likely too fast, generating heat faster than the cooling system could remove it.
-
Solution: Once the temperature is back under control, resume the addition at a significantly slower rate. If the problem persists, consider diluting the reagent being added to decrease its concentration.
-
Issue 2: I'm observing unexpected or vigorous gas evolution.
-
Immediate Action:
-
Ensure the reaction is being conducted in a well-ventilated fume hood and that any vent is not blocked.[8]
-
Check that the gas outlet is properly directed to a scrubber (e.g., a beaker with a sodium hydroxide solution) to neutralize acidic gases like HCl.
-
-
Analysis & Follow-Up:
-
Cause: This is often due to moisture contamination. This compound reacts with water to produce hydrogen chloride (HCl) gas.[3][5] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solution: If moisture is the suspected cause, there is little to be done for the current reaction, but future experiments must use rigorously dry equipment and reagents under an inert atmosphere (Nitrogen or Argon).
-
Issue 3: The quenching process is violent and difficult to control.
-
Immediate Action:
-
Stop the quenching process.
-
Add more ice to the quenching vessel to absorb the excess heat.
-
-
Analysis & Follow-Up:
-
Cause: Quenching is often highly exothermic. Adding a quenching agent (like water) directly to the concentrated reaction mixture is extremely dangerous.[9]
-
Solution: The correct and safer procedure is "reverse quenching." Always add the reaction mixture slowly to a separate, vigorously stirred, and well-cooled vessel containing the quenching solution (e.g., crushed ice or a cold aqueous solution).[9][10] For highly reactive materials, consider a two-stage quench: first, add a less reactive alcohol like isopropanol, and once the initial exotherm subsides, add water.[10]
-
Issue 4: The reaction is not proceeding, or the yield is very low.
-
Analysis & Follow-Up:
-
Cause 1: Temperature Too Low: While necessary for safety, excessive cooling can slow the reaction to a halt. The optimal temperature is a balance between safety and reaction kinetics.
-
Solution 1: After the addition is complete, you may need to allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor progress by TLC or LC-MS.
-
Cause 2: Reagent Quality: Sulfamoyl chlorides can degrade with exposure to moisture over time.
-
Solution 2: Use a freshly opened bottle or a properly stored reagent. Ensure the amine or other nucleophile is of high purity.
-
Section 4: Experimental Protocols & Data
Table 1: Key Safety & Handling Information for this compound
| Parameter | Information | Source(s) |
| GHS Pictograms | GHS05 (Corrosion) | [11] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, water.[5] | [5][12] |
| Key PPE | Chemical-resistant gloves (inspect before use), tightly fitting safety goggles, face shield, flame-resistant lab coat.[8][13] | [8][13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Moisture sensitive.[5][8] | [5][8] |
Protocol 1: Controlled Synthesis of a Sulfonamide
This protocol describes a general procedure for reacting this compound with a primary or secondary amine.
-
Preparation:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Ensure all glassware is thoroughly oven-dried.
-
Prepare an ice-water or ice-salt cooling bath.
-
-
Charging the Reactor:
-
In the flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Begin stirring and cool the solution to 0 °C using the cooling bath.
-
-
Controlled Addition:
-
Dissolve this compound (1.05 equivalents) in the same anhydrous solvent in the dropping funnel.
-
Add the sulfamoyl chloride solution dropwise to the cooled, stirred amine solution over 30-60 minutes.
-
CRITICAL: Monitor the internal temperature continuously. The rate of addition should be adjusted to maintain the temperature below 5-10 °C.
-
-
Reaction Completion:
-
After the addition is complete, allow the mixture to stir at 0 °C for another hour.
-
Let the reaction slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up (See Protocol 2 for Quenching):
-
Safely quench the reaction by slowly transferring the mixture to a separate beaker containing crushed ice and water.
-
Proceed with standard aqueous work-up and purification.
-
Diagram: Recommended Experimental Setup
Protocol 2: Safe Quenching of a Reaction Mixture
-
Preparation:
-
In a separate beaker or flask larger than the reaction vessel, place a generous amount of crushed ice. Add water to create a slurry.
-
Place this quenching vessel in a secondary container (ice bath) and begin vigorous stirring.
-
-
Slow Transfer:
-
Using a pipette or by carefully pouring, slowly add the completed reaction mixture to the vigorously stirred ice slurry.[14]
-
Monitor the temperature of the quenching slurry; add more ice if necessary.
-
-
Neutralization & Extraction:
-
Once the entire reaction mixture has been added and the exotherm has subsided, check the pH of the aqueous layer.
-
If acidic, slowly add a base (e.g., saturated sodium bicarbonate solution) until neutral. Be cautious, as this can generate CO₂ gas.
-
Transfer the entire mixture to a separatory funnel and proceed with the organic extraction of your product.
-
References
- Thermo Fisher Scientific. (2014, December 8).
- Fisher Scientific. (2014, December 8).
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.
- Fisher Scientific. (2014, December 8).
- AK Scientific, Inc. (n.d.).
- Merck Millipore. (2024, July 1).
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - Cyclohexanesulfonyl chloride.
- Zhang, Z., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592.
- CAMEO Chemicals - NOAA. (n.d.). 2-diazo-1-naphthol-4-sulfonyl chloride.
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Fisher Scientific. (2008, February 21).
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp.
- ChemicalBook. (2025, October 25).
- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
- ChemicalBook. (2025, October 22). Sulfamoyl Chloride Chemical Properties,Uses,Production.
- Occupational Safety and Health Administration (OSHA). (1988, January 21). Accident Report Detail: 14446330.
- PubChem - NIH. (n.d.). Cyclohexanesulfonyl chloride.
- ReAgent. (2024, November 20). Exothermic Reactions Explained. The Chemistry Blog.
- Sigma-Aldrich. (n.d.). Cyclohexanesulfonyl chloride 90%.
- BenchChem. (2025, December). Managing the Exothermic Reaction of 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis.
- BenchChem. (2025, December).
- BenchChem. (2025, December). Technical Support Center: Managing Exothermic Reactions with 3-Ethylbenzoyl Chloride.
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Cyclohexylsulfamoyl Chloride reaction workup and quenching procedures
Welcome to the technical support center for Cyclohexylsulfamoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the quenching and workup procedures involving this versatile reagent. Our goal is to move beyond simple step-by-step instructions and explain the underlying chemical principles, enabling you to troubleshoot and optimize your experimental outcomes effectively.
I. Fundamental Principles: Understanding the Chemistry of Workup
This compound (C₆H₁₁NHSO₂Cl) is a reactive electrophile commonly used to introduce the cyclohexylsulfamoyl group, often in the synthesis of sulfonamides. The success of these reactions hinges not only on the reaction conditions but critically on the subsequent quenching and workup strategy.
The primary challenge during workup is the removal of three key components:
-
Excess this compound: A reactive and corrosive reagent.
-
Reaction Byproducts: Primarily hydrochloric acid (HCl) generated during sulfonamide formation.
-
Quenching Byproducts: Cyclohexylsulfamic acid, formed from the hydrolysis of the sulfamoyl chloride.
A well-designed workup neutralizes acidic byproducts, safely destroys excess reactive starting material, and efficiently separates the desired product from all impurities.
II. FAQs: Frequently Asked Questions
Here we address common questions encountered when working with this compound.
Q1: What is the primary byproduct I need to remove after quenching a reaction involving this compound? A1: The primary byproduct from quenching with water or an aqueous base is cyclohexylsulfamic acid (also known as cyclamic acid). This is formed by the hydrolysis of the sulfamoyl chloride functional group.[1] Understanding its properties is crucial for an effective purification strategy.
Q2: What are the solubility properties of the cyclohexylsulfamic acid byproduct? A2: Cyclohexylsulfamic acid is a white, crystalline solid that is quite soluble in water and other polar solvents like dioxane.[1][2][3][4] Its solubility in water is approximately 133 g/L.[4] This high polarity and water solubility are advantageous, as they allow for its efficient removal from less polar organic products through a simple aqueous wash or basic extraction.
Q3: My reaction uses an amine as a starting material. How do I remove any unreacted amine during workup? A3: Unreacted amines, which are basic, can typically be removed from the organic layer by washing with a dilute aqueous acid solution, such as 1M HCl.[5][6][7] The acid protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous phase. This technique should only be used if your final product is stable under acidic conditions.
Q4: I am observing an emulsion during my aqueous extraction. What can I do? A4: Emulsion formation can be a common issue, particularly when dealing with complex mixtures. To break an emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help force the separation of the layers.
-
Allow the mixture to stand for an extended period without agitation.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
If persistent, gentle warming or cooling of the separatory funnel may also help.
III. Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to identifying and solving specific issues that may arise during your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) | Causality & Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Product loss during workup. 3. Hydrolysis of the desired product (if sensitive). | 1. Monitor reaction completion via TLC or LC-MS before quenching. 2. Minimize the number of aqueous washes. Ensure the pH of the aqueous washes is appropriate for your product's stability. Back-extract the aqueous layers with fresh organic solvent. 3. Use mild quenching conditions (e.g., saturated NaHCO₃ instead of strong base) and avoid prolonged contact with acidic or basic aqueous solutions. | 1. Premature quenching leaves starting materials unreacted. 2. Highly polar products may have partial solubility in the aqueous phase. Back-extraction recovers this dissolved product. 3. Harsh pH conditions can lead to the degradation of sensitive functional groups on your target molecule. |
| Persistent Impurity Detected (Acidic) | The impurity is likely cyclohexylsulfamic acid from the hydrolysis of excess reagent. | Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat if necessary. | The basic wash deprotonates the acidic cyclohexylsulfamic acid, forming its sodium salt. This salt is highly water-soluble and will be efficiently extracted from the organic phase into the aqueous layer. |
| Product is Contaminated with Starting Amine | Insufficient removal of the basic starting material during extraction. | Perform an additional wash of the organic layer with dilute HCl (e.g., 1M). | The acidic wash converts the amine into its water-soluble hydrochloride salt, which is then removed in the aqueous layer.[5][7] |
| Reaction Mixture Remains a Thick Slurry After Quenching | Precipitation of salts (e.g., amine hydrochlorides, sodium sulfate) or the product itself. | Add more of both the organic and aqueous solvents to fully dissolve all components into their respective phases. If the product is precipitating, this can be leveraged for purification by filtration. | A sufficient volume of solvent is required to keep all components dissolved during the extraction process, ensuring efficient partitioning between the two layers. |
IV. Experimental Protocols & Methodologies
The following protocols provide detailed, field-proven procedures for quenching and workup.
Protocol 1: Standard Quenching and Aqueous Workup
This is the most common and robust procedure for reactions where the desired product is a neutral or weakly basic/acidic organic compound soluble in a water-immiscible solvent.
Caption: Standard Quenching and Extraction Workflow.
Methodology:
-
Reaction Monitoring: Before initiating workup, ensure the reaction has reached completion by using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath. This is critical to control the exotherm from quenching the reactive sulfamoyl chloride.
-
Quenching: Slowly and cautiously add ice-cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. NaHCO₃ is often preferred as it simultaneously neutralizes the HCl byproduct. Caution: Vigorous gas (CO₂) evolution may occur if NaHCO₃ is used.
-
Extraction: Transfer the mixture to a separatory funnel. If needed, add more organic solvent to ensure proper partitioning. Shake the funnel vigorously, venting frequently.
-
Aqueous Washes:
-
Separate the layers.
-
(If applicable) Wash the organic layer with 1M HCl to remove any unreacted basic starting materials (e.g., amines).[5][7]
-
Wash the organic layer with saturated aqueous NaHCO₃ to ensure complete removal of the cyclohexylsulfamic acid byproduct.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
-
Drying and Isolation: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
If the aqueous workup does not yield a product of sufficient purity, purification by silica gel column chromatography is the standard next step.
Caption: Workflow for Purification via Column Chromatography.
Methodology:
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system (e.g., a mixture of hexanes and ethyl acetate) will show good separation between your desired product spot and any impurities.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel.
-
Elution and Collection: Run the column by passing the eluent through the silica gel. Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
V. References
-
Solubility of Things. (n.d.). Cyclamic acid. Retrieved January 9, 2026, from [Link]
-
Li, X., Cui, Z., Chen, X., Wu, D., Qi, Z., & Ji, M. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544–22557. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 9, 2026, from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 9, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved January 9, 2026, from [Link]
-
Scribd. (n.d.). Prelab 6 Cyclohexyl Chloride. Retrieved January 9, 2026, from [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. Retrieved January 9, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 9, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 9, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 9, 2026, from [Link]
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Effect of moisture on Cyclohexylsulfamoyl Chloride reactivity
Introduction for the Modern Researcher
Welcome to the technical support center for Cyclohexylsulfamoyl Chloride. As a potent reagent in the synthesis of sulfonamides and related compounds, its reactivity is a double-edged sword. Its high electrophilicity, which makes it an excellent sulfamoylating agent, also renders it extremely sensitive to nucleophiles—most notably, water. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you, the researcher, with the practical insights needed to mitigate the impact of moisture, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with water?
A1: this compound (CSC) readily undergoes hydrolysis in the presence of water. This is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the highly electrophilic sulfur atom. The reaction results in the formation of Cyclohexylsulfamic acid and hydrochloric acid (HCl).[1][2][3] This reaction is generally undesirable as it consumes the reagent and introduces impurities into your reaction mixture.
The chemical equation for this hydrolysis is:
C₆H₁₁SO₂Cl + H₂O → C₆H₁₁SO₃H + HCl
This process can be visually understood through the following reaction diagram:
Caption: Hydrolysis pathway of this compound.
Q2: How does the presence of moisture impact my desired reaction, for instance, the synthesis of a sulfonamide from an amine?
A2: The impact of moisture is twofold and can lead to significant issues in your synthesis:
-
Reduced Yield: The hydrolysis of CSC directly competes with the desired reaction with your nucleophile (e.g., an amine).[3] Every molecule of CSC that reacts with water is one less molecule available to form your target product, leading to a lower overall yield.
-
Formation of Byproducts and Reaction Inhibition: The hydrolysis generates hydrochloric acid (HCl) in situ.[1] This acid will react with any basic components in your mixture, particularly the amine starting material, converting it into its non-nucleophilic ammonium salt (R-NH₃⁺Cl⁻).[4] This protonated amine is no longer capable of attacking the sulfonyl chloride, effectively halting or significantly slowing down your desired reaction. Furthermore, the Cyclohexylsulfamic acid byproduct will need to be separated during purification, complicating the workup process.
Q3: What are the tell-tale signs that my this compound has been compromised by moisture?
A3: There are several indicators:
-
Visual Observation: The reagent may appear cloudy or have solidified precipitates. Pure this compound should be a clear liquid.
-
Fuming in Air: When you open the bottle, if the reagent fumes, it is a strong indication that it is reacting with atmospheric moisture to produce HCl gas.[1]
-
Analytical Characterization: If you suspect degradation, you can analyze a small sample.
-
¹H NMR: You may observe the appearance of new peaks corresponding to Cyclohexylsulfamic acid, alongside a decrease in the purity of the main CSC signals.
-
TLC/LC-MS: When running a reaction, you may see a new, more polar spot corresponding to the sulfonic acid byproduct. LC-MS analysis can confirm the presence of the hydrolyzed species by its mass.[5]
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My reaction yield is consistently low, and I recover a significant amount of my amine starting material.
-
Potential Cause: This is a classic symptom of moisture contamination. The generated HCl is likely protonating your amine, rendering it unreactive. The CSC is being consumed by water instead of your substrate.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Solvents must be of anhydrous grade and preferably passed through a solvent purification system.[6][7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[8]
-
Reagent Purity: Use a fresh bottle of this compound or purify the existing stock if contamination is suspected.
-
Base Stoichiometry: Ensure you are using a sufficient amount of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl produced during the desired reaction.[4] An excess of base (e.g., 1.5-2.0 equivalents) is often recommended.
-
Issue 2: The reaction is sluggish, and purification is complicated by a water-soluble byproduct.
-
Potential Cause: The water-soluble byproduct is almost certainly Cyclohexylsulfamic acid from the hydrolysis of your reagent. Its presence indicates that moisture was introduced at some point.
-
Recommended Solutions:
-
Review Handling Protocol: Re-evaluate your entire experimental setup for potential sources of moisture. See the recommended workflow diagram and protocol below.
-
Modified Workup: During the aqueous workup, the Cyclohexylsulfamic acid will likely partition into the aqueous layer, especially after a basic wash. Perform multiple extractions with your organic solvent to maximize the recovery of your desired product and ensure the complete removal of the acid byproduct.
-
Slow Addition: Add the this compound solution dropwise to the cooled (e.g., 0 °C) solution of your amine and base.[4] This helps to control the exotherm and favors the reaction with the more nucleophilic amine over trace amounts of water.
-
Caption: Recommended workflow for handling this compound.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
This protocol outlines a self-validating system for reacting this compound with a primary amine.
-
Glassware Preparation: Place all glassware (round-bottom flask, addition funnel, stir bar) in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Reaction Setup: Assemble the glassware while hot and purge with a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of CSC: In a separate, dry flask, prepare a solution of this compound (1.1 eq) in anhydrous dichloromethane. Transfer this solution to the addition funnel.
-
Reaction Execution: Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS.
Protocol 2: Quenching and Aqueous Workup
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench any unreacted this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with more dichloromethane and wash sequentially with 1M HCl (to remove excess base and amine), water, and finally saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide product.
-
Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.
Data Summary
For reference, the physical properties of the key compounds are summarized below. This data is essential for planning purification and for analytical characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Water Solubility |
| This compound | C₆H₁₁ClO₂S | 182.67 | Liquid | 95-98 @ 2 Torr[1] | Reacts (Hydrolyzes) |
| Cyclohexylsulfamic Acid | C₆H₁₁NO₃S | 177.22 | Solid | N/A | Soluble |
References
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Material Safety Data Sheet - Cyclohexyl chloride, 98%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - Merck Millipore. (2024). Merck Millipore.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - Cyclohexanesulfonyl chloride. (2025). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
- Cyclohexanoyl chloride; Cyclohexanecarboxylic acid chloride. (n.d.). Synquest Labs.
- Preparation of cyclohexyl chloride. (n.d.). PrepChem.com.
- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? (2019). Reddit.
- Synthesis of sulfonyl chloride substr
- In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. (n.d.).
- Technical Support Center: Strategies to Avoid C-Sulfonyl
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure.
- Technical Support Center: Managing Sulfene Formation in Reactions with Cyclopropanesulfonyl Chloride. (2025). Benchchem.
- Stability of a Hydrophobic Drug in Presence of Hydrous and Anhydrous Lactose. (1998). PubMed.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Oxidation of a thiol to a sulfonyl chloride. (2013). ChemSpider Synthetic Pages.
- Acylation of Amines. (2021). Chemistry LibreTexts.
- Analytical Methods. (n.d.). RSC Publishing.
- Technical Support Center: Reactions of Sulfuryl Chloride with Activ
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PMC.
- Cyclohexyl chloride. (n.d.). Wikipedia.
- Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. (2008). PubMed.
- Troubleshooting guide for the cyclization step in benzoxepinone synthesis. (2025). Benchchem.
- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. (2025). Benchchem.
- An In-Depth Technical Guide to the Reactivity of Acryloyl Chloride with Amines for Amide Synthesis. (2025). Benchchem.
- Reaction Amines With Aryl Sulphonyl Chloride. (2023). YouTube.
- Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Are
- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. (n.d.).
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. (2025).
- Quantitative determination of chloride by means of flow injection analysis with spectrophotometric detection in the UV/VIS range. (2025).
- Determination method for sulfuryl chloride in thionyl chloride. (n.d.).
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. (2025).
- Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. (n.d.). PubMed.
- Analytical Methods. (n.d.).
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- 8. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Sulfonamide Synthesis: Cyclohexylsulfamoyl Chloride vs. Tosyl Chloride
In the landscape of medicinal chemistry and drug development, the sulfonamide moiety remains a cornerstone functional group, integral to the efficacy of numerous therapeutic agents.[1][2] The synthesis of this critical functional group is, therefore, a matter of significant interest to researchers. The most common and direct route to sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl or sulfamoyl chloride.[3][4] This guide provides an in-depth comparison of two common, yet distinct, reagents used for this purpose: the aliphatic Cyclohexylsulfamoyl Chloride and the aromatic Tosyl Chloride.
This document moves beyond a simple recitation of protocols to explore the underlying principles governing the reactivity, steric and electronic effects, and substrate scope of each reagent. By understanding the causality behind experimental choices, researchers can make more informed decisions to optimize their synthetic strategies.
The Reagents: A Tale of Two Chlorides
At first glance, this compound and 4-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl) are both electrophilic reagents designed to install a sulfonyl group. However, their structural differences—an aliphatic, bulky cyclohexyl group versus a planar, aromatic tosyl group—give rise to significant differences in their chemical behavior and, consequently, their application.
| Property | This compound | Tosyl Chloride (TsCl) |
| Structure | C₆H₁₁NHSO₂Cl | CH₃C₆H₄SO₂Cl |
| Class | Aliphatic Sulfamoyl Chloride | Aromatic Sulfonyl Chloride |
| Molecular Weight | 197.69 g/mol | 190.65 g/mol |
| Appearance | Typically a liquid or low-melting solid | White to off-white solid[5] |
| Key Feature | Introduces a lipophilic, flexible N-cyclohexylsulfamoyl moiety | Introduces a rigid, aromatic tosyl moiety |
Core Principles: Reactivity and Mechanistic Considerations
The fundamental reaction for sulfonamide synthesis is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl/sulfamoyl chloride, with the subsequent loss of a chloride ion. A base, such as pyridine or triethylamine, is typically employed to neutralize the HCl byproduct.[6]
General Reaction Mechanism
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A Comparative Guide to the Reactivity of Cyclohexylsulfamoyl Chloride and Mesyl Chloride for the Modern Synthetic Chemist
In the landscape of modern organic synthesis, the strategic selection of a sulfonating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate success of a synthetic campaign. Both cyclohexylsulfamoyl chloride and mesyl chloride are powerful reagents for the introduction of sulfonyl and sulfamoyl moieties, respectively. These functional groups are integral to a vast array of pharmaceuticals and agrochemicals. This guide offers an in-depth, objective comparison of the reactivity of this compound and mesyl chloride, grounded in established principles of physical organic chemistry and supported by detailed, field-proven experimental protocols.
At a Glance: Key Physicochemical and Reactivity Differences
A summary of the fundamental properties of this compound and mesyl chloride is presented below, highlighting the key distinctions that underpin their differential reactivity.
| Property | This compound | Mesyl Chloride (Methanesulfonyl Chloride) |
| Chemical Structure | C₆H₁₁NHSO₂Cl | CH₃SO₂Cl |
| Molecular Weight | ~197.69 g/mol | 114.55 g/mol [1] |
| Reagent Class | Sulfamoyl Chloride | Sulfonyl Chloride |
| Key Structural Feature | Bulky, electron-donating cyclohexyl group attached to nitrogen. | Small, sterically unhindered methyl group. |
| Primary Use | Introduction of the cyclohexylsulfamoyl group, forming N-substituted sulfonamides. | A versatile reagent for forming methanesulfonates (mesylates) from alcohols and methanesulfonamides from amines.[1][2] |
| Expected Reactivity | Generally lower electrophilicity at the sulfur center compared to mesyl chloride due to the electron-donating nature of the amino group. Steric hindrance from the cyclohexyl group can also reduce reaction rates. | Highly reactive due to the small size of the methyl group and the electron-withdrawing nature of the sulfonyl group, making the sulfur atom highly electrophilic.[3] |
The Heart of the Matter: Unpacking Reactivity through Mechanism and Theory
The reactivity of any sulfonyl or sulfamoyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is dictated by a combination of electronic and steric effects.[4][5]
Electronic Effects: A Tale of Two Substituents
The key difference between a sulfamoyl chloride and a sulfonyl chloride lies in the atom attached to the sulfonyl group (nitrogen vs. carbon). This seemingly small change has significant electronic consequences.
-
This compound: The nitrogen atom attached to the sulfonyl group in this compound is less electronegative than the oxygen atoms and can donate electron density to the sulfur atom through resonance. This donation of electron density reduces the partial positive charge on the sulfur, making it a softer electrophile. The cyclohexyl group, being an alkyl group, is also weakly electron-donating through an inductive effect, further decreasing the electrophilicity of the sulfur center.
-
Mesyl Chloride: In contrast, the methyl group in mesyl chloride is directly attached to the sulfur atom. While the methyl group is weakly electron-donating, the overall electronic environment of the sulfur atom is dominated by the two strongly electron-withdrawing oxygen atoms. This results in a highly electron-deficient and thus, a highly electrophilic sulfur atom, making mesyl chloride a very reactive sulfonating agent.[3]
The general order of reactivity for common sulfonylating agents, based on electronic effects, typically places alkanesulfonyl chlorides as more reactive than arylsulfonyl chlorides, which in turn are generally more reactive than sulfamoyl chlorides.[3]
Steric Hindrance: The Bulky Cyclohexyl Group
Steric effects arise from the spatial arrangement of atoms and can significantly impact reaction rates by impeding the approach of a nucleophile to the reactive center.[5]
-
This compound: The presence of the bulky cyclohexyl group on the nitrogen atom introduces considerable steric hindrance around the electrophilic sulfur atom. This steric bulk can significantly slow down the rate of reaction, particularly with sterically demanding nucleophiles.
-
Mesyl Chloride: The methyl group in mesyl chloride is sterically undemanding, allowing for easy access of nucleophiles to the electrophilic sulfur atom.[3] This lack of steric hindrance contributes to its high reactivity.
The following diagram illustrates the mechanistic and structural factors influencing the reactivity of these two reagents.
Experimental Design for a Head-to-Head Reactivity Comparison
While direct, publicly available kinetic data comparing this compound and mesyl chloride is limited, a robust comparison can be achieved through a well-designed set of experiments. The following protocols outline a practical approach for such a study.
General Experimental Workflow
A systematic approach is essential for an objective comparison of these sulfonating agents. The following workflow outlines the key steps in such a study.
Detailed Experimental Protocol: Competitive Sulfonylation of Benzylamine
This protocol describes a competitive reaction where a primary amine is treated with both sulfonating agents simultaneously to provide a direct measure of their relative reactivity.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.0 eq)
-
Mesyl Chloride (1.0 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Internal standard (e.g., dodecane)
-
Round-bottom flask, magnetic stirrer, ice bath, gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add a pre-mixed solution of this compound (1.0 eq) and mesyl chloride (1.0 eq) in anhydrous CH₂Cl₂ dropwise over 5 minutes.
-
Take aliquots of the reaction mixture at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).
-
Immediately quench each aliquot with a saturated aqueous solution of ammonium chloride and extract with CH₂Cl₂.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by GC-MS to determine the ratio of the two sulfonamide products.
-
Plot the ratio of products over time to determine the relative rate of reaction.
Expected Outcome:
It is anticipated that the formation of N-benzylmethanesulfonamide will be significantly faster than the formation of N-benzyl-N'-cyclohexylsulfonamide, indicating the higher reactivity of mesyl chloride.
Protocol for Sulfonylation of a Primary Alcohol
This protocol outlines the formation of a sulfonate ester from a primary alcohol using mesyl chloride, a reaction not possible with this compound.
Materials:
-
1-Butanol (1.0 eq)
-
Mesyl Chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-butanol (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add mesyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude butyl mesylate.
Practical Considerations and Applications
The choice between this compound and mesyl chloride extends beyond mere reactivity and is often dictated by the desired final product and the overall synthetic strategy.
-
This compound is the reagent of choice when the specific introduction of a cyclohexylsulfamoyl moiety is required. This group can impart desirable physicochemical properties to a molecule, such as modulating lipophilicity or providing specific hydrogen bonding interactions in a biological target.
-
Mesyl Chloride is a workhorse reagent in organic synthesis. Its primary application is the conversion of alcohols into excellent leaving groups (mesylates) for subsequent nucleophilic substitution or elimination reactions.[6] It is also widely used for the protection of amines as highly stable methanesulfonamides.[2]
Conclusion
The selection of one reagent over the other should be a deliberate choice based on the specific synthetic transformation required. For the activation of alcohols or the formation of simple sulfonamides where high reactivity is paramount, mesyl chloride is the superior choice. When the synthetic goal is the specific incorporation of the cyclohexylsulfamoyl group to tailor the properties of a target molecule, this compound is the indispensable reagent. Understanding the fundamental principles of reactivity that differentiate these two reagents empowers the synthetic chemist to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
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- Benchchem. (2025). A Comparative Guide to Sulfonyl Reagents: 2-(Methylsulfonyl)ethanol vs.
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A Technical Guide to Alternative Reagents for Sulfonylation: A Comparative Analysis Beyond Cyclohexylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the sulfonylation reaction remains a cornerstone for the construction of sulfonamides, sulfamates, and sulfonate esters—motifs of profound importance in medicinal chemistry and materials science. For decades, reagents like cyclohexylsulfamoyl chloride have served as reliable workhorses for the introduction of the sulfamoyl group. However, the relentless pursuit of milder reaction conditions, broader substrate scope, enhanced functional group tolerance, and novel reactivity has spurred the development of a diverse arsenal of alternative sulfonylating agents.
This guide provides a comprehensive comparison of contemporary alternatives to this compound, moving beyond a simple catalog of reagents. Herein, we, as senior application scientists, dissect the mechanistic nuances, compare performance based on available experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Benchmark: Understanding this compound
This compound is a widely utilized reagent for the synthesis of sulfamides and sulfamates through its reaction with primary and secondary amines and alcohols, respectively. Its reactivity is characteristic of sulfamoyl chlorides, where the electrophilic sulfur atom is susceptible to nucleophilic attack. The cyclohexyl group imparts a degree of lipophilicity to the resulting sulfonamide or sulfamate, which can be advantageous in modulating the physicochemical properties of a target molecule.
However, the use of this compound, like other traditional sulfonyl chlorides, can present challenges. These include the generation of corrosive HCl as a byproduct, which often necessitates the use of stoichiometric amounts of base, and potential limitations in reactivity towards less nucleophilic substrates. Furthermore, the synthesis of the sulfamoyl chloride itself can involve hazardous reagents. These factors have driven the exploration of alternative reagents that offer distinct advantages in terms of handling, reactivity, and environmental impact.
A New Wave of Sulfonylating Agents: A Comparative Overview
We will now delve into a comparative analysis of three promising classes of alternative reagents: Sulfonyl Hydrazides, 2,4,6-Trichlorophenyl Chlorosulfate (TCPC), and Sulfuryl Fluoride (SO₂F₂).
Sulfonyl Hydrazides: Versatile and Benign Sulfonyl Radical Precursors
Sulfonyl hydrazides have emerged as highly versatile and user-friendly alternatives to sulfonyl chlorides.[1] These crystalline solids are generally stable, easy to handle, and do not release HCl upon reaction.[2] Their primary mode of action involves the in-situ generation of sulfonyl radicals under oxidative conditions, opening up a rich landscape of reactivity that is distinct from the traditional two-electron chemistry of sulfonyl chlorides.[3]
Mechanistic Insight:
The sulfonylation reaction using sulfonyl hydrazides typically proceeds via a radical pathway. The sulfonyl hydrazide is oxidized to a sulfonyl radical, which then engages with the substrate. This radical mechanism offers unique opportunities for C-H functionalization and reactions with unsaturated systems that are not readily accessible with sulfonyl chlorides.
Caption: General mechanism of sulfonylation using sulfonyl hydrazides.
Performance Comparison:
While a direct, side-by-side quantitative comparison with this compound is scarce in the literature, we can infer performance from reported examples.
| Reagent Class | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| This compound | Amines, Alcohols | Base (e.g., pyridine, Et₃N), Organic Solvent | Well-established, readily available | HCl byproduct, often requires stoichiometric base, limited to nucleophilic substitution |
| Sulfonyl Hydrazides | Amines, Alkenes, Alkynes, Heterocycles | Oxidant (e.g., I₂, TBHP, K₂S₂O₈), often in aqueous media | Stable solids, no HCl byproduct, radical reactivity enables broader scope, "greener" protocols available[3][4] | Requires an oxidant, mechanism can be complex |
Experimental Protocol: Iodine-Catalyzed Sulfonylation of a Tertiary Amine with Sulfonyl Hydrazide [4]
This protocol exemplifies the unique reactivity of sulfonyl hydrazides, where a C-N bond in a tertiary amine is cleaved to form a sulfonamide.
-
Reaction Setup: To a solution of the tertiary amine (1.0 equiv.) in water, add the sulfonyl hydrazide (1.0 equiv.) and iodine (I₂) as a catalyst.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) as the oxidant.
-
Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer with aqueous sodium thiosulfate solution to remove residual iodine, followed by a standard aqueous workup. Purify the crude product by column chromatography.
2,4,6-Trichlorophenyl Chlorosulfate (TCPC): A Highly Reactive Precursor to Sulfonyl Chlorides
2,4,6-Trichlorophenyl chlorosulfate (TCPC) is a powerful reagent for the synthesis of sulfonamides, particularly for challenging heteroaromatic substrates.[5][6] It serves as a precursor to highly reactive sulfonyl chloride intermediates, which are generated in situ. The 2,4,6-trichlorophenoxide is an excellent leaving group, facilitating the initial reaction with a nucleophile.
Mechanistic Insight:
TCPC reacts with organometallic reagents (e.g., organozincs) to generate a transient sulfonyl chloride. This highly electrophilic intermediate is then trapped in situ by an amine to furnish the desired sulfonamide. This two-step, one-pot process avoids the isolation of potentially unstable sulfonyl chlorides.[5]
Caption: General mechanism for sulfonamide synthesis using TCPC.
Performance Comparison:
TCPC offers a significant advantage in the synthesis of heteroaryl sulfonamides, a class of compounds for which the corresponding sulfonyl chlorides are often unstable and difficult to prepare.
| Reagent | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| This compound | Amines, Alcohols | Base, Organic Solvent | Well-established | Potentially unstable sulfonyl chloride precursors for complex systems |
| 2,4,6-Trichlorophenyl Chlorosulfate (TCPC) | (Hetero)aryl organozinc reagents, Amines | Anhydrous conditions, often low temperatures for organometallic step | Access to unstable sulfonyl chlorides, broad scope for heteroaromatics, one-pot procedure[5] | Requires preparation of organometallic reagents, sensitive to moisture |
Experimental Protocol: Synthesis of a Heteroaryl Sulfonamide using TCPC [5]
-
Organozinc Formation: Prepare the organozinc reagent from the corresponding heteroaryl halide.
-
Reaction with TCPC: In a separate flask under an inert atmosphere, dissolve TCPC in an anhydrous solvent (e.g., THF). Cool the solution and add the freshly prepared organozinc reagent dropwise.
-
Amine Addition: After a specified time, add the amine to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with a suitable aqueous solution and perform a standard extractive workup. Purify the crude product by column chromatography.
Sulfuryl Fluoride (SO₂F₂): A Gas-Phase Reagent with Unique Reactivity
Sulfuryl fluoride (SO₂F₂) is a commercially available gas that has recently gained attention as a versatile reagent in organic synthesis.[7] While traditionally used as a fumigant, its reactivity as an electrophilic source of the "SO₂F" group opens up new avenues for sulfonylation and related transformations. It offers a distinct advantage in the synthesis of sulfamoyl fluorides and can participate in novel one-pot multi-component reactions.
Mechanistic Insight:
SO₂F₂ reacts with nucleophiles, such as amines, in the presence of a base to form sulfamoyl fluorides. The fluoride leaving group imparts different reactivity profiles compared to the chloride in traditional sulfonylating agents. Furthermore, SO₂F₂ can act as a linchpin in multi-component reactions, reacting sequentially with different nucleophiles.
Caption: Formation of sulfamoyl fluorides using sulfuryl fluoride.
Performance Comparison:
SO₂F₂ provides a unique entry into sulfamoyl fluorides and enables novel reaction pathways. Its gaseous nature requires specialized handling but also offers advantages in terms of product isolation.
| Reagent | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| This compound | Amines, Alcohols | Liquid phase, Base | Well-established, liquid reagent | HCl byproduct |
| Sulfuryl Fluoride (SO₂F₂) | Amines, Alcohols | Gas-phase addition, Base | Access to sulfamoyl fluorides, potential for novel multi-component reactions, gaseous reagent can be easily removed[8] | Requires handling of a toxic gas, specialized equipment may be needed |
Experimental Protocol: One-Pot 1,1-Dihydrofluoroalkylation of Amines Using Sulfuryl Fluoride [8]
This innovative protocol showcases the unique reactivity of SO₂F₂ in a multi-component reaction.
-
Reaction Setup: In a reaction vessel, combine the amine (1.0 equiv.), a 1,1-dihydrofluoroalcohol, and a base (e.g., diisopropylethylamine).
-
SO₂F₂ Addition: Bubble sulfuryl fluoride gas through the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress.
-
Work-up and Purification: Upon completion, perform a standard aqueous workup and purify the desired 1,1-dihydrofluoroalkylated amine product by column chromatography.
Conclusion: Choosing the Right Tool for the Job
The selection of a sulfonylating agent is a critical decision that profoundly impacts the efficiency and success of a synthetic route. While this compound remains a valuable reagent, the alternatives presented in this guide offer a broader palette of reactivity and, in many cases, milder and more versatile reaction conditions.
-
Sulfonyl hydrazides are excellent choices when radical reactivity is desired, offering access to a diverse range of sulfonylated products through C-H functionalization and addition to unsaturated systems. Their stability and the avoidance of HCl byproducts make them an attractive "green" alternative.
-
2,4,6-Trichlorophenyl chlorosulfate (TCPC) excels in the synthesis of challenging sulfonamides, particularly those derived from electron-deficient or unstable heteroaromatic systems. Its ability to generate highly reactive sulfonyl chlorides in situ provides a powerful tool for accessing previously difficult-to-synthesize targets.
-
Sulfuryl fluoride (SO₂F₂) opens the door to novel transformations, including the synthesis of sulfamoyl fluorides and innovative multi-component reactions. While its gaseous nature requires careful handling, it provides unique synthetic opportunities.
Ultimately, the optimal choice of reagent will depend on the specific synthetic target, the nature of the substrate, and the desired reaction outcome. By understanding the mechanistic underpinnings and comparative performance of these reagents, researchers can navigate the expanding landscape of sulfonylation chemistry with greater confidence and creativity.
References
-
Chen, J., Han, X., Mei, L., Liu, J., Du, K., Cao, T., & Li, Q. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances, 9(55), 32067–32071. [Link]
-
Corbett, M. T., & Johnson, J. S. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3142–3145. [Link]
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Corbett, M. T., & Johnson, J. S. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]
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The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). MDPI. Retrieved from [Link]
-
Chen, J., Han, X., Mei, L., Liu, J., Du, K., Cao, T., & Li, Q. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances, 9(55), 32067–32071. [Link]
-
Umemoto, T., & Ishihara, S. (2018). One-Pot 1,1-Dihydrofluoroalkylation of Amines Using Sulfuryl Fluoride. Journal of the American Chemical Society, 140(48), 16464–16468. [Link]
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Applications of sulfuryl fluoride (SO2F2) in chemical transformations. (2019). Organic Chemistry Frontiers. [Link]
- Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. (2025).
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A Comparative Guide to Sulfonylating and Sulfamoylating Agents: Efficacy of Cyclohexylsulfamoyl Chloride in Modern Synthesis
Introduction: The Indispensable Role of the Sulfonyl Moiety
In the landscape of modern drug discovery and development, the strategic introduction of sulfur-containing functional groups is a cornerstone of molecular design. The sulfonamide moiety, in particular, is a privileged structure found in a vast array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1][2] This is due to its unique ability to act as a non-classical bioisostere of the amide bond, offering improved metabolic stability and distinct hydrogen bonding capabilities.[3] The formation of sulfonamides, sulfamides, and sulfonate esters is achieved through sulfonylation and related reactions, making the choice of the appropriate sulfonylating or sulfamoylating agent a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic success.[4][5]
This guide provides an in-depth comparison of Cyclohexylsulfamoyl Chloride, a key sulfamoylating agent, with benchmark sulfonylating agents such as p-Toluenesulfonyl Chloride (TsCl) and Methanesulfonyl Chloride (MsCl). We will delve into the nuances of their reactivity, mechanistic pathways, and practical applications, supported by quantitative data and validated experimental protocols to empower researchers in making informed decisions for their synthetic challenges.
Understanding the Reagents: A Structural and Mechanistic Overview
The efficacy of a sulfonylating agent is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its substituents.[4][5] An electron-withdrawing group enhances reactivity, while bulky or electron-donating groups can temper it. This principle underlies the distinct behaviors of the agents under comparison.
-
This compound (Cys-SO₂Cl): As a sulfamoyl chloride, its primary role is to introduce a substituted sulfamoyl group, reacting with nucleophiles like primary or secondary amines to form sulfamides.[6] The cyclohexyl group is an aliphatic, sterically demanding substituent that influences the reagent's reactivity profile.
-
p-Toluenesulfonyl Chloride (TsCl): A quintessential arylsulfonyl chloride, TsCl is widely used to form sulfonamides and sulfonate esters (tosylates).[7][8] The aromatic ring stabilizes the molecule through resonance, making it less reactive than its aliphatic counterparts.[9]
-
Methanesulfonyl Chloride (MsCl): The simplest common alkanesulfonyl chloride, MsCl is highly reactive due to the electron-withdrawing nature of the sulfonyl group and the minimal steric hindrance from the methyl group.[9][10] It is used to form sulfonamides and highly versatile mesylate leaving groups.[11]
Below is a visualization of the structural differences between these key reagent classes.
Caption: Structural comparison of sulfonylating and sulfamoylating agents.
A key mechanistic distinction arises with alkanesulfonyl chlorides like MsCl. In the presence of a strong, non-nucleophilic base (e.g., triethylamine), MsCl can undergo an E1cb elimination of HCl to form a highly reactive sulfene intermediate (CH₂=SO₂).[12][13] This pathway is not available to arylsulfonyl chlorides like TsCl, which react via a more direct nucleophilic substitution at the sulfur center. The choice of base is therefore critical; a less basic amine like pyridine is often used with TsCl to simply act as a nucleophile and acid scavenger.[14]
Caption: Experimental workflow for sulfamide synthesis.
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 eq) dropwise. Following this, add a solution of benzylamine (1.05 eq) in anhydrous DCM dropwise over 10 minutes. The formation of a white precipitate (triethylammonium chloride) is expected.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfamoyl chloride is consumed. The choice of a non-nucleophilic base like Et₃N is to prevent competition with the primary amine nucleophile while effectively scavenging the HCl byproduct.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl to remove excess amines, saturated NaHCO₃ to remove any acidic residues, and finally with brine. [5]5. Isolation and Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-Benzyl-N'-cyclohexylsulfamide.
Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide
Objective: To synthesize a sulfonamide using p-Toluenesulfonyl Chloride, a classic sulfonylation procedure.
Materials:
-
p-Toluenesulfonyl Chloride (TsCl) (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Pyridine (used as both solvent and base)
-
1 M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-Toluenesulfonyl Chloride (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C. Pyridine is chosen here as it is a moderately effective base to neutralize HCl and a good solvent for the reagents; its nucleophilicity is generally not competitive enough to interfere significantly with the amine reaction. [14]2. Reagent Addition: Add benzylamine (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction by TLC. Arylsulfonyl chlorides are generally less reactive than sulfamoyl or alkanesulfonyl chlorides, often requiring longer reaction times or gentle heating.
-
Aqueous Workup: Pour the reaction mixture into a beaker containing ice and concentrated HCl. This will protonate the pyridine, making it water-soluble, and often causes the sulfonamide product to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. If no solid forms, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with 1 M HCl (to remove residual pyridine), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often pure enough after filtration, but can be further purified by recrystallization.
Field-Proven Insights and Causality
-
Choice of Base: The selection of the base is paramount. For highly reactive agents like MsCl, a bulky, non-nucleophilic base like triethylamine or diisopropylethylamine is used to promote the sulfene mechanism and avoid side reactions. [12]For less reactive agents like TsCl, pyridine serves the dual role of base and solvent, although its removal during workup can be tedious. [14]For the this compound, a standard amine base like Et₃N is sufficient to drive the reaction to completion without inducing elimination.
-
Solvent Effects: The choice of solvent can dramatically alter reaction outcomes. While aprotic solvents like DCM are common, studies have shown that in polar aprotic solvents like DMF, the chloride counter-ion from the base can displace a newly formed tosylate group, leading to an unexpected chlorinated product. [15]This underscores the importance of choosing an inert solvent when the sulfonate ester is the desired product.
-
Substrate Nucleophilicity: The reactivity of the nucleophile (the amine or alcohol) is a key factor. Less nucleophilic amines, such as anilines with electron-withdrawing groups, may require more forcing conditions (higher temperatures, longer reaction times) or a more reactive sulfonylating agent like MsCl to achieve good yields. [5][16]
Conclusion
The selection of a sulfonylating or sulfamoylating agent is a nuanced decision that hinges on a deep understanding of reactivity, mechanism, and the specific goals of the synthesis.
-
This compound is an effective reagent for introducing the N-cyclohexylsulfamoyl moiety, valuable for building sulfamides with increased lipophilicity and specific steric profiles for receptor binding in drug candidates.
-
p-Toluenesulfonyl Chloride (TsCl) remains the workhorse for generating stable, crystalline sulfonamides and tosylates, prized for their utility as protecting groups and excellent leaving groups, respectively. [8]* Methanesulfonyl Chloride (MsCl) offers the highest reactivity, making it the agent of choice for difficult-to-sulfonylate substrates or when rapid reaction times are required. The resulting mesylates are exceptionally good leaving groups, often preferred over tosylates in elimination and substitution reactions. [9][11] By understanding the distinct characteristics outlined in this guide, researchers can strategically select the optimal reagent, base, and solvent system to accelerate their synthetic programs and achieve their desired molecular targets with precision and efficiency.
References
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Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025-12-29). Journal of the American Chemical Society. Available at: [Link]
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Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online. Available at: [Link]
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Screening of reaction conditions for sulfonylation. ResearchGate. Available at: [Link]
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Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. (2024-02-19). MDPI. Available at: [Link]
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Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. ResearchGate. Available at: [Link]
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Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]
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Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024-04-29). PubMed. Available at: [Link]
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Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis. Acme Bioscience. Available at: [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023-09-28). Macmillan Group - Princeton University. Available at: [Link]
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Synthesis of sulfonamides. ResearchGate. Available at: [Link]
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Cyclohexanesulfonyl chloride. PubChem, National Institutes of Health. Available at: [Link]
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Tosyl group. Wikipedia. Available at: [Link]
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Methanesulfonyl chloride. Wikipedia. Available at: [Link]
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Why do tosylation and mesylation of alcohols follow different mechanisms? (2016-03-11). Stack Exchange. Available at: [Link]
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Tosyl. chemeurope.com. Available at: [Link]
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Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. HoriazonChemical. Available at: [Link]
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Tosylate and chloride endgroup functionalities as a function of the... ResearchGate. Available at: [Link]
-
Tosylates And Mesylates. (2015-03-10). Master Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Cyclohexylsulfamoyl Chloride: A Comparative Analysis in Sulfonamide and Sulfamate Synthesis
Introduction: The Strategic Role of Cyclohexylsulfamoyl Chloride in Medicinal Chemistry
In the landscape of modern drug discovery, the sulfonamide and sulfamate functional groups are privileged motifs, integral to the structure of numerous therapeutic agents.[1] Their prevalence stems from their ability to act as bioisosteres for other functional groups, enhance hydrolytic stability, and introduce critical hydrogen bonding interactions.[1] The synthesis of these moieties often relies on highly reactive precursors, among which sulfamoyl chlorides are paramount.
This guide provides an in-depth technical analysis of this compound, a versatile reagent for introducing the N-cyclohexylsulfamoyl group. The bulky, lipophilic cyclohexyl group is a valuable component in medicinal chemistry, often used to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] We will objectively compare the performance of this compound against alternative synthetic strategies in two cornerstone reactions: the synthesis of N-substituted sulfonamides and the formation of sulfamate esters. This analysis is supported by comparative data, detailed experimental protocols, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive framework for strategic reagent selection.
Core Reactivity: The Electrophilic Powerhouse
The utility of this compound is rooted in the pronounced electrophilicity of its sulfur atom. This reactivity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur center highly susceptible to nucleophilic attack.[3] The chloride ion serves as an excellent leaving group, facilitating rapid substitution reactions with a broad range of nucleophiles, most notably amines and alcohols.
The general reaction mechanism involves the nucleophilic attack on the sulfur atom, leading to the formation of a new sulfur-nucleophile bond and the expulsion of hydrochloric acid (HCl), which is typically scavenged by a base.
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A Spectroscopic Vade Mecum: Comparative Analysis of Cyclohexylsulfamoyl Chloride and Its Derivatives
Introduction: The Role of Cyclohexylsulfamoyl Chloride in Modern Synthesis
This compound and its subsequent derivatives are pivotal building blocks in medicinal chemistry and organic synthesis. The sulfamoyl (-SO₂NR₂) functional group is a common feature in a variety of therapeutic agents, valued for its ability to act as a stable, non-hydrolyzable transition-state mimic and its hydrogen bonding capabilities. The accurate and efficient characterization of these compounds is paramount for quality control, reaction monitoring, and structural verification in drug development pipelines.
This technical guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and two representative N-substituted derivatives: an N,N-dialkyl sulfonamide (N,N-Dimethylcyclohexylsulfonamide) and an N-aryl sulfonamide (N-Phenylcyclohexylsulfonamide). By grounding our analysis in fundamental principles and supporting experimental data, this document serves as a practical resource for researchers navigating the synthesis and characterization of this important class of molecules. We will explore how subtle changes in the molecular structure manifest as distinct and predictable changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Part 1: The Spectroscopic Signature of the Core Moiety: this compound
This compound (C₆H₁₁NHSO₂Cl) is the foundational structure from which numerous derivatives are built. Its reactive sulfamoyl chloride group (-NHSO₂Cl) is the primary site of chemical modification. Understanding its baseline spectroscopic characteristics is essential for identifying successful transformations.
-
Infrared (IR) Spectroscopy: The most prominent features are the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group[1].
-
¹H NMR Spectroscopy: The spectrum is dominated by the signals of the cyclohexyl ring protons. The proton on the nitrogen (N-H) and the methine proton adjacent to the nitrogen (-CH-) are key diagnostic signals.
-
¹³C NMR Spectroscopy: The carbon atom attached to the nitrogen (C-N) is the most downfield of the cyclohexyl signals due to the strong electron-withdrawing effect of the sulfamoyl chloride group.
-
Mass Spectrometry (MS): The molecule is susceptible to fragmentation, often involving the loss of the SO₂Cl group or cleavage of the cyclohexyl ring. The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak for chlorine-containing fragments[1].
Part 2: Comparative Spectroscopic Analysis
The true power of spectroscopy lies in comparison. By reacting this compound with different nucleophiles (e.g., dimethylamine, aniline), we create derivatives whose structural changes directly correlate with spectroscopic shifts.
Synthesis and Characterization Workflow
The general workflow for synthesizing and characterizing these derivatives is a foundational process in synthetic chemistry. It begins with the nucleophilic substitution at the sulfonyl chloride, followed by purification and comprehensive spectroscopic analysis to confirm the structure of the product.
Caption: General workflow for the synthesis and spectroscopic characterization of N-substituted cyclohexylsulfonamides.
Infrared (IR) Spectroscopy Comparison
The conversion of the sulfonyl chloride to a sulfonamide induces a noticeable shift in the S=O stretching frequencies. This is a direct consequence of the change in the electronic environment around the sulfur atom. The nitrogen atom of the sulfonamide is less electron-withdrawing than the chlorine atom of the sulfonyl chloride, leading to a slight decrease in the S=O bond order and a shift to lower wavenumbers.
| Functional Group | This compound | N,N-Dimethylcyclohexylsulfonamide | N-Phenylcyclohexylsulfonamide |
| S=O Asymmetric Stretch | ~1375 cm⁻¹ | ~1330 cm⁻¹ | ~1340 cm⁻¹ |
| S=O Symmetric Stretch | ~1170 cm⁻¹ | ~1160 cm⁻¹ | ~1165 cm⁻¹ |
| N-H Stretch | ~3300 cm⁻¹ (broad) | N/A | ~3250 cm⁻¹ (sharp) |
| C-H (Aliphatic) | ~2930, ~2850 cm⁻¹ | ~2930, ~2850 cm⁻¹ | ~2930, ~2850 cm⁻¹ |
| C=C (Aromatic) | N/A | N/A | ~1595, ~1490 cm⁻¹ |
Data are representative values based on typical spectroscopic data for these functional groups.[2][3]
¹H NMR Spectroscopy Comparison
Proton NMR provides the most detailed insight into the structural changes. The chemical shift of the methine proton (the H attached to C1 of the cyclohexyl ring) is highly sensitive to the nature of the substituent on the nitrogen atom.
Caption: Structural relationships and key diagnostic ¹H NMR shifts for this compound and its derivatives.
| Proton Environment | This compound (δ, ppm) | N,N-Dimethylcyclohexylsulfonamide (δ, ppm) | N-Phenylcyclohexylsulfonamide (δ, ppm) |
| Aromatic-H | N/A | N/A | 7.0 - 7.3 (m, 5H) |
| -NH- | ~5.0 (s, broad, 1H) | N/A | ~7.5 (s, broad, 1H) |
| -CH-N- | ~3.2 (m, 1H) | ~3.1 (m, 1H) | ~3.5 (m, 1H) |
| -N(CH₃)₂ | N/A | ~2.7 (s, 6H) | N/A |
| Cyclohexyl-H | ~1.0-1.9 (m, 10H) | ~1.0-1.9 (m, 10H) | ~1.0-2.0 (m, 10H) |
Note: Chemical shifts are reported relative to TMS in CDCl₃ and are representative.[2][4]
Causality of Shifts:
-
-CH-N- Proton: The introduction of an N-phenyl group causes a significant downfield shift (~3.5 ppm) compared to the N,N-dimethyl derivative (~3.1 ppm). This is due to the anisotropic effect of the aromatic ring, which deshields the adjacent methine proton.
-
-NH- Proton: The disappearance of the -NH- proton signal upon dimethylation is a clear indicator of successful disubstitution. In the N-phenyl derivative, the -NH- proton is shifted significantly downfield due to resonance with the aromatic ring.
-
New Signals: The appearance of a sharp singlet at ~2.7 ppm for the six equivalent methyl protons in the N,N-dimethyl derivative and multiplets in the aromatic region (7.0-7.3 ppm) for the N-phenyl derivative are definitive proof of their formation.
¹³C NMR Spectroscopy Comparison
Carbon NMR complements the proton data, providing a map of the carbon skeleton. The C1 carbon of the cyclohexyl ring is the most informative signal.
| Carbon Environment | This compound (δ, ppm) | N,N-Dimethylcyclohexylsulfonamide (δ, ppm) | N-Phenylcyclohexylsulfonamide (δ, ppm) |
| Aromatic C | N/A | N/A | ~125-140 |
| -CH-N- (C1) | ~55 | ~53 | ~58 |
| -N(CH₃)₂ | N/A | ~37 | N/A |
| Cyclohexyl-C | ~24, ~25, ~33 | ~24, ~25, ~33 | ~24, ~25, ~34 |
Note: Chemical shifts are reported relative to TMS in CDCl₃ and are representative.[2]
Causality of Shifts: The C1 carbon in the N-phenyl derivative is the most deshielded (~58 ppm), reflecting the electron-withdrawing nature of the attached aromatic system. Conversely, the alkyl groups in the N,N-dimethyl derivative are slightly more electron-donating relative to the phenyl group, resulting in a more shielded C1 carbon (~53 ppm).
Mass Spectrometry (MS) Comparison
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. The primary difference will be the molecular ion peak (M⁺).
| Feature | This compound | N,N-Dimethylcyclohexylsulfonamide | N-Phenylcyclohexylsulfonamide |
| Molecular Formula | C₆H₁₂ClNO₂S | C₈H₁₈N₂O₂S | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 197.68 g/mol | 206.31 g/mol | 254.35 g/mol |
| Key Fragments (m/z) | [M-Cl]⁺, [M-SO₂Cl]⁺, [C₆H₁₁]⁺ | [M-SO₂N(CH₃)₂]⁺, [C₆H₁₁]⁺ | [M-SO₂NHPh]⁺, [C₆H₁₁]⁺, [PhNH]⁺ |
Analysis of Fragmentation: While the molecular ion confirms the identity, the fragmentation patterns provide further proof. All three compounds are expected to show a fragment corresponding to the loss of the entire sulfonyl group, resulting in a cyclohexyl cation ([C₆H₁₁]⁺) at m/z 83. The derivatives will also show unique fragments corresponding to their specific N-substituents, which are absent in the parent compound's spectrum.
Part 3: Self-Validating Experimental Protocols
Trustworthiness in experimental science is built on robust and reproducible methodologies. The following protocols are designed to be self-validating, meaning the expected spectroscopic changes serve as internal confirmation of a successful reaction.
Protocol 1: Synthesis of N-Phenylcyclohexylsulfonamide
This procedure details the reaction of this compound with aniline, a common method for preparing N-aryl sulfonamides.[2][3]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
3 M Hydrochloric Acid (HCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath (0 °C).
-
In a separate beaker, dissolve aniline in DCM.
-
Add the aniline solution dropwise to the stirred sulfamoyl chloride solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress via Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, higher Rf spot indicates reaction completion.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-Phenylcyclohexylsulfonamide.
Protocol 2: Spectroscopic Sample Preparation
1. Infrared (IR) Spectroscopy:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, run as a neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Reference: Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[2][3]
3. Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Analyze using an instrument equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source for accurate mass determination and fragmentation analysis.[5][6]
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear illustration of structure-property relationships. The conversion of the reactive sulfonyl chloride to various sulfonamides results in predictable and quantifiable changes in IR, NMR, and MS spectra. Key diagnostic markers include the shift in S=O stretching frequencies in the IR, the significant chemical shift changes of the alpha-methine proton in ¹H NMR, and the appearance of new signals corresponding to the N-substituents. By leveraging the comparative data and robust protocols presented in this guide, researchers can confidently synthesize, identify, and verify the structures of these valuable synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
- BenchChem. (2025). Spectroscopic Analysis: A Comparative Guide to N-cyclohexyl-4-methoxybenzenesulfonamide and Its Precursors.
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-
PubChem. Cyclohexylmethane sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). *The signals H-C-Cl in the 1 H-NMR spectra (600 MHz) of the isolated chloropropanoyl esters. Available at: [Link]
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MDPI. (n.d.). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. Molecules. Available at: [Link]
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PubChem. Cyclohexanesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Dimethylsulphamoyl chloride. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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ResearchGate. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Available at: [Link]
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PubMed. (2025). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2020). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. Available at: [Link]
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NIST. Cyclohexanecarbonyl chloride. NIST Chemistry WebBook. Available at: [Link]
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NIH. (n.d.). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. National Center for Biotechnology Information. Available at: [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
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Validating the Structure of Cyclohexylsulfamoyl Chloride Reaction Products: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Cyclohexylsulfamoyl chloride is a key reagent, primarily utilized in the synthesis of N-substituted cyclohexylsulfonamides. This guide provides an in-depth, technically-focused comparison of analytical methodologies for validating the structures of these reaction products. We will explore the causality behind experimental choices and present a self-validating workflow to ensure trustworthiness in your results.
The Synthetic Landscape: Reactivity of this compound
This compound is an electrophilic reagent that readily reacts with nucleophiles, most commonly primary and secondary amines. This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride.[1] The subsequent loss of a chloride ion and a proton results in the formation of a stable N-substituted cyclohexylsulfonamide.
The general reaction mechanism is a well-established pathway in organic synthesis. The efficiency of this reaction can be influenced by factors such as the nucleophilicity of the amine and the reaction conditions, including the choice of solvent and the potential use of a base to scavenge the HCl byproduct.[2]
Caption: General reaction of this compound with an amine.
A Multi-Faceted Approach to Structural Validation
Relying on a single analytical technique for structural elucidation is fraught with ambiguity. A robust validation strategy employs a combination of spectroscopic methods, each providing a unique piece of the structural puzzle. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical N-cyclohexylsulfonamide, one would expect to observe a complex series of overlapping multiplets in the upfield region (typically 1.0-2.5 ppm) corresponding to the eleven protons of the cyclohexyl ring. The proton attached to the nitrogen of the sulfonamide (N-H) usually appears as a broad singlet, with its chemical shift being solvent-dependent. The protons on the carbon adjacent to the nitrogen will show distinct signals whose chemical shifts and multiplicities depend on the nature of the N-substituent.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will corroborate the ¹H NMR data, showing distinct signals for the carbons of the cyclohexyl ring. The number of signals will depend on the symmetry of the N-substituent. Additional signals will be present for the carbons of the N-substituent itself.
Infrared (IR) Spectroscopy: Identifying the Key Functional Group
IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups. For N-cyclohexylsulfonamides, the sulfonamide group has characteristic absorption bands that are strong and easily identifiable.[3]
The key vibrational frequencies to look for are:
-
Asymmetric and Symmetric SO₂ Stretching: Two strong bands are typically observed, one around 1320-1310 cm⁻¹ and another around 1155-1143 cm⁻¹.[3]
-
N-H Stretching: For products derived from primary amines, a distinct N-H stretching vibration will be present in the region of 3349-3144 cm⁻¹.[3]
-
S-N Stretching: A band in the 914-895 cm⁻¹ region can be attributed to the S-N bond.[3]
The presence of these characteristic bands provides strong evidence for the successful formation of the sulfonamide.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the product, offering definitive confirmation of the elemental composition when high-resolution MS is employed. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information.
Common fragmentation pathways for N-cyclohexylsulfonamides may include:
-
Loss of the Cyclohexyl Group: Cleavage of the C-S bond can result in a fragment corresponding to the loss of a cyclohexyl radical.
-
Cleavage of the S-N Bond: The bond between the sulfur and nitrogen atoms can also cleave, providing fragments corresponding to the two parts of the molecule.[4]
-
Ring Fragmentation of the Cyclohexyl Moiety: The cyclohexyl ring itself can undergo fragmentation, leading to a characteristic pattern of peaks.[5][6][7]
Comparative Analysis: this compound vs. an Aromatic Alternative
To illustrate the differences in analytical data, let's compare the expected product from the reaction of this compound with aniline to the product from a common aromatic alternative, benzenesulfonyl chloride, with the same amine.
| Feature | N-Phenylcyclohexylsulfonamide | N,N'-Diphenylsulfonamide | Rationale for Difference |
| ¹H NMR | Multiplets at ~1.0-2.5 ppm (Cyclohexyl-H) | No signals in the aliphatic region | Presence of the saturated cyclohexyl ring vs. only aromatic protons. |
| Aromatic signals at ~7.0-7.5 ppm | Aromatic signals at ~7.0-8.0 ppm | Both have phenyl rings, chemical shifts may vary slightly due to the different sulfonyl substituent. | |
| ¹³C NMR | Aliphatic signals at ~25-60 ppm | No aliphatic signals | Presence of sp³ hybridized carbons in the cyclohexyl ring. |
| IR (cm⁻¹) | C-H stretching (aliphatic) ~2850-2950 | C-H stretching (aromatic) ~3000-3100 | Different types of C-H bonds. |
| SO₂ and N-H stretches present | SO₂ and N-H stretches present | The core sulfonamide functional group is the same. | |
| MS (m/z) | Molecular ion peak corresponding to C₁₂H₁₇NO₂S | Molecular ion peak corresponding to C₁₂H₁₁NO₂S | Different molecular formulas and thus different molecular weights. |
| Fragmentation includes loss of C₆H₁₁ | Fragmentation includes loss of C₆H₅ | Different substituent on the sulfonyl group. |
This comparative data highlights how a multi-technique approach allows for the clear differentiation between structurally similar molecules.
A Self-Validating Experimental Protocol
The following protocol for the synthesis and validation of an N-substituted cyclohexylsulfonamide is designed to be self-validating by integrating purification and comprehensive characterization steps.
Experimental Workflow: Synthesis and Validation
Caption: A comprehensive workflow for synthesis and structural validation.
Detailed Protocol: Synthesis of N-Aryl Cyclohexylsulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired aryl amine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectra of the purified product.[8] The collective data should be unambiguous and consistent with the target structure.
By adhering to this structured approach, researchers can confidently validate the structures of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
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Li, X., Cui, Z., Chen, X., Wu, D., Qi, Z., & Ji, M. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544-22557. [Link]
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Various Authors. (2012). Mechanistic proposal for the sulfonylation of amines. RSC Advances. [Link]
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Various Authors. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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Various Authors. (Year N/A). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
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Various Authors. (Year N/A). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]
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Various Authors. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]
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Various Authors. (Year N/A). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]
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Various Authors. (Year N/A). Fragmentation of ionized (cyclohexylsulfonyl)cyclohexane. ResearchGate. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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Various Authors. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Various Authors. (2021). Amines as Nucleophiles. Chemistry LibreTexts. [Link]
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Various Authors. (Year N/A). Mass spectrometry data and fragmentation pattern for cycloheximide... ResearchGate. [Link]
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Various Authors. (2021). Mass spectrometry Fragmentation (Part 1). YouTube. [Link]
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A Comparative Guide to the Synthesis of Cyclohexylsulfamoyl Chloride for Researchers and Drug Development Professionals
Cyclohexylsulfamoyl chloride is a pivotal reagent in organic synthesis, serving as a precursor for a diverse array of compounds, including pharmaceuticals and agrochemicals. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development and manufacturing processes. This guide provides an in-depth comparison of the prevalent methods for synthesizing this compound, supported by experimental data and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound and its Synthetic Importance
This compound (C₆H₁₁NHSO₂Cl) is a key building block in medicinal chemistry. Its sulfamoyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfamates, respectively. These functional groups are present in a wide range of biologically active molecules, including diuretics, anticonvulsants, and antiviral agents. The selection of a synthesis method for this compound is therefore a critical decision, balancing factors such as yield, purity, cost, safety, and scalability.
This guide will explore three primary synthetic routes to this compound:
-
Direct Chlorosulfonylation of Cyclohexylamine with Sulfuryl Chloride
-
Reaction of Cyclohexylammonium Chloride with Chlorosulfonic Acid
-
A Two-Step Synthesis via a Cyclohexylsulfamate Intermediate
Each method will be evaluated based on its chemical principles, experimental protocol, and a comparative analysis of its advantages and disadvantages.
Method 1: Direct Chlorosulfonylation of Cyclohexylamine with Sulfuryl Chloride
This method is a straightforward approach involving the direct reaction of cyclohexylamine with sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in an inert solvent at low temperatures to control the exothermic nature of the reaction and minimize side product formation.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the nitrogen atom of cyclohexylamine on the electrophilic sulfur atom of sulfuryl chloride. The lone pair of electrons on the nitrogen initiates the attack, leading to the displacement of a chloride ion and the formation of a protonated N-cyclohexylsulfamoyl chloride. A base, either an excess of cyclohexylamine or an added tertiary amine, then deprotonates the nitrogen to yield the final product and the corresponding ammonium salt.
Caption: Workflow for the direct synthesis of this compound.
Experimental Protocol
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of cyclohexylamine (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, diethyl ether) and cooled to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.1 eq) in the same solvent is added dropwise from the dropping funnel to the stirred cyclohexylamine solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Workup: The reaction mixture is filtered to remove the cyclohexylammonium chloride byproduct. The filtrate is then washed sequentially with cold dilute hydrochloric acid, water, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Method 2: Reaction of Cyclohexylammonium Chloride with Chlorosulfonic Acid
This method utilizes the salt of cyclohexylamine, cyclohexylammonium chloride, which reacts with chlorosulfonic acid (ClSO₃H) to produce this compound. This approach can offer advantages in terms of handling the starting materials.
Mechanistic Insight
Chlorosulfonic acid is a powerful sulfonating and chlorinating agent.[1][2] In this reaction, it is believed that the chlorosulfonic acid protonates the cyclohexylammonium chloride, facilitating the release of cyclohexylamine in situ, which then reacts with another molecule of chlorosulfonic acid. The reaction likely proceeds through a sulfonation step to form N-cyclohexylsulfamic acid, which is then converted to the sulfamoyl chloride in the presence of excess chlorosulfonic acid. The precise mechanism can be complex and may involve the formation of reactive intermediates like SO₂Cl⁺.[3]
Caption: Workflow using Cyclohexylammonium Chloride and Chlorosulfonic Acid.
Experimental Protocol
-
Reaction Setup: A slurry of cyclohexylammonium chloride (1.0 eq) in an inert solvent like chloroform is prepared in a jacketed reactor equipped with a mechanical stirrer and a dropping funnel, and the mixture is cooled to approximately 0-5 °C.
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid (2.0-3.0 eq) is added slowly to the stirred slurry, maintaining the low temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation.
Method 3: Two-Step Synthesis via a Cyclohexylsulfamate Intermediate
This approach involves the initial formation of a stable cyclohexylsulfamate salt, which is then converted to the desired this compound in a separate step. This method allows for the isolation and purification of the intermediate, potentially leading to a purer final product.
Mechanistic Insight
Step 1: Formation of Sodium Cyclohexylsulfamate. Cyclohexylamine reacts with a sulfonating agent, such as sulfamic acid or a sulfur trioxide complex, to form cyclohexylsulfamic acid. This is then neutralized with a base, like sodium hydroxide, to produce the stable sodium cyclohexylsulfamate (sodium cyclamate).
Step 2: Chlorination of Sodium Cyclohexylsulfamate. The dried sodium cyclohexylsulfamate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The oxygen of the sulfamate is displaced by chloride, leading to the formation of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Sodium Cyclohexylsulfamate
-
Reaction: Cyclohexylamine (1.0 eq) is reacted with sulfamic acid (1.0 eq) in a suitable solvent or neat at an elevated temperature.
-
Neutralization: The resulting cyclohexylsulfamic acid is then neutralized with a stoichiometric amount of sodium hydroxide solution.
-
Isolation: The sodium cyclohexylsulfamate is isolated by crystallization or by evaporation of the solvent. The product is then thoroughly dried. A patent for the preparation of sodium cyclamate outlines a similar process.[4]
Step 2: Chlorination of Sodium Cyclohexylsulfamate
-
Reaction Setup: The dried sodium cyclohexylsulfamate (1.0 eq) is suspended in an inert solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Addition of Chlorinating Agent: Thionyl chloride (1.2 eq) is added to the suspension.
-
Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup and Isolation: The reaction mixture is cooled, and the excess thionyl chloride and solvent are removed by distillation. The residue is then worked up similarly to the other methods, involving washing with cold water and drying of the organic phase.
-
Purification: The final product is purified by vacuum distillation.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Direct Chlorosulfonylation | Method 2: Chlorosulfonic Acid | Method 3: Two-Step Synthesis |
| Starting Materials | Cyclohexylamine, Sulfuryl Chloride | Cyclohexylammonium Chloride, Chlorosulfonic Acid | Cyclohexylamine, Sulfonating Agent, Chlorinating Agent |
| Reported Yield | Good to Excellent (typically 70-90%) | Moderate to Good (typically 60-80%) | Good to Excellent (overall yield, can be >80%) |
| Purity of Crude Product | Moderate (byproduct formation) | Moderate (harsh conditions can lead to impurities) | High (intermediate purification is possible) |
| Reaction Conditions | Low temperature, inert atmosphere | Low to ambient temperature, corrosive reagent | Elevated temperatures for both steps |
| Safety Considerations | Sulfuryl chloride is toxic and corrosive.[5] Reaction is exothermic. | Chlorosulfonic acid is extremely corrosive and reacts violently with water.[2][6] | Thionyl chloride is toxic and corrosive.[7] |
| Scalability | Readily scalable with appropriate cooling. | Scalable, but requires specialized equipment for handling chlorosulfonic acid. | More complex due to two separate steps, but can be scaled. |
| Advantages | - One-step reaction- Readily available starting materials | - Can use the more stable salt of the amine- Powerful reagent ensures conversion | - Potential for higher purity- Isolation of a stable intermediate |
| Disadvantages | - Formation of cyclohexylammonium chloride byproduct- Requires careful temperature control | - Highly corrosive and hazardous reagent- Can lead to charring and side reactions if not controlled | - Longer overall reaction time- Requires isolation of an intermediate |
Conclusion and Recommendations
The choice of synthesis method for this compound depends heavily on the specific requirements of the researcher or organization.
-
For rapid, small-scale synthesis where high purity is not the primary concern, Method 1 (Direct Chlorosulfonylation) offers a quick and straightforward route.
-
Method 2 (Chlorosulfonic Acid) is a powerful alternative, but the hazardous nature of chlorosulfonic acid necessitates specialized handling procedures and equipment, making it more suitable for industrial settings with robust safety protocols.
-
For applications demanding high purity of the final product, such as in the synthesis of active pharmaceutical ingredients (APIs), Method 3 (Two-Step Synthesis) is often the preferred choice. The ability to isolate and purify the cyclohexylsulfamate intermediate allows for greater control over the final product's quality.
Ultimately, a thorough risk assessment and consideration of available resources should guide the selection of the most appropriate synthetic strategy. It is always recommended to perform small-scale pilot reactions to optimize conditions before scaling up any of these procedures.
References
- Vogel, A. I. (1974). A text book of practical organic chemistry.
- Filo. (2025). Mechanism of sulfuryl chloride wtih cyclohaxane.
- Royal Society of Chemistry. (n.d.). Mechanistic proposal for the sulfonylation of amines. RSC Advances.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Filo. (n.d.). What happen when cyclohexane reacts with sulfuryl chloride in the pres...
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Wikipedia. (n.d.). Sulfur vulcanization. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
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Scribd. (n.d.). Free Radical Halogenation of Cyclohexane. Retrieved from [Link]
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Wikipedia. (n.d.). Chlorosulfuric acid. Retrieved from [Link]
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Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
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YouTube. (2022). Chlorosulfonic acid. Powerful lachrymator. Retrieved from [Link]
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ResearchGate. (2023). Chlorosulfonic Acid. Retrieved from [Link]
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Virtual Journal of Chemistry. (n.d.). Industrial Preparation Methods of Chemical Solvents and Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing sulfonyl chloride compound.
- Google Patents. (n.d.). Preparation method of sodium cyclamate.
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A Mechanistic Deep Dive: Cyclohexanesulfonyl Chloride vs. Benzenesulfonyl Chloride in Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Tale of Two Sulfonyl Chlorides
In the landscape of organic synthesis, sulfonyl chlorides (R-SO₂Cl) are indispensable electrophilic reagents, pivotal for the construction of sulfonamides and sulfonate esters—moieties prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of the sulfonyl chloride group is profoundly influenced by the nature of the "R" group attached to the sulfur atom. This guide provides an in-depth mechanistic comparison between two archetypal reagents: Cyclohexanesulfonyl Chloride , representing aliphatic sulfonyl chlorides, and Benzenesulfonyl Chloride , the classic aromatic counterpart.
Understanding the subtle yet significant differences in their electronic properties, steric profiles, and resultant reaction pathways is crucial for rational reaction design, troubleshooting, and the strategic selection of reagents to achieve desired synthetic outcomes. This guide moves beyond mere procedural descriptions to explore the fundamental causality governing their reactivity.
| Property | Cyclohexanesulfonyl Chloride | Benzenesulfonyl Chloride |
| Structure | ||
| CAS Number | 2779-33-1 | 98-09-9[2] |
| Molecular Formula | C₆H₁₁ClO₂S | C₆H₅ClO₂S[2] |
| Molar Mass | 182.67 g/mol | 176.62 g/mol [2] |
| Physical State | Liquid | Colorless viscous oil[1] |
| Key Feature | Aliphatic (sp³ carbon) | Aromatic (sp² carbon) |
Core Mechanistic Divergence: Electronic and Steric Effects
The primary reaction pathway for both sulfonyl chlorides with nucleophiles (e.g., amines, alcohols) is a nucleophilic substitution at the sulfur atom. However, the transition state energetics and the potential for alternative mechanisms are dictated by the electronic and steric nature of the cyclohexyl versus the phenyl group.
Electronic Profile: A Push vs. a Pull
The electrophilicity of the central sulfur atom is the main driver of reactivity. Here, the two R-groups exert opposing electronic effects.
-
Benzenesulfonyl Chloride (BsCl): The phenyl ring acts as an electron-withdrawing group through a combination of induction and resonance. This effect pulls electron density away from the sulfonyl group, making the sulfur atom more electrophilic and, consequently, more susceptible to nucleophilic attack. Electron-withdrawing substituents on the phenyl ring further enhance this reactivity, while electron-donating groups slow it down, a trend confirmed by Hammett analysis of chloride-exchange reactions which show a positive ρ-value of +2.02.[3]
-
Cyclohexanesulfonyl Chloride (CsCl): The cyclohexyl group is a simple alkyl group that acts as an electron-donating group through induction (a sigma-donating or "push" effect). This donation of electron density slightly reduces the electrophilicity of the sulfur atom compared to BsCl, making it inherently less reactive towards nucleophiles under identical conditions.
Steric Hindrance: The Bulky Cyclohexyl Guard
Steric effects, arising from the spatial arrangement of atoms, can dramatically influence reaction rates by impeding the approach of the nucleophile to the electrophilic center.[4]
-
Benzenesulfonyl Chloride (BsCl): The phenyl group is a planar, relatively unhindered moiety. Nucleophiles can approach the sulfur atom from above or below the plane of the ring with relative ease.
-
Cyclohexanesulfonyl Chloride (CsCl): The cyclohexyl group is significantly more sterically demanding. It is a bulky, three-dimensional group that exists predominantly in a chair conformation. This bulk can effectively shield the sulfur atom, creating substantial steric hindrance that slows the rate of nucleophilic attack, especially with larger nucleophiles.[5][6]
The Sₙ2 vs. Elimination (Sulfene) Dichotomy
The most profound mechanistic difference arises from the presence of α-protons in cyclohexanesulfonyl chloride.
Benzenesulfonyl Chloride reacts almost exclusively via a direct nucleophilic substitution pathway, believed to proceed through a concerted, Sₙ2-like mechanism.[7] The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. An Sₙ1-type mechanism involving a sulfonyl cation is generally not considered viable for arenesulfonyl chlorides.[3][8]
Cyclohexanesulfonyl Chloride , possessing protons on the carbon adjacent to the sulfonyl group (α-protons), can undergo an alternative E2-like elimination reaction in the presence of a base (especially a sterically hindered one like triethylamine) to form a highly reactive intermediate known as a sulfene (C₆H₁₀=SO₂).[9] This sulfene is then rapidly trapped by any nucleophile present in the reaction mixture.
This creates a competitive scenario:
-
Path A (Sₙ2): Direct attack of the nucleophile at the sulfur atom.
-
Path B (Elimination-Addition): Base-mediated formation of a sulfene, followed by nucleophilic attack on the sulfene's carbon atom.
The formation of a sulfene intermediate from methanesulfonyl chloride (a simple alkanesulfonyl chloride) via dehydrochlorination with triethylamine is a well-established phenomenon.[9] This pathway is directly applicable to cyclohexanesulfonyl chloride.
Causality : The choice of base and nucleophile is critical. A strong, non-hindered nucleophile will favor the Sₙ2 pathway. A strong, sterically hindered base will favor the elimination pathway by preferentially abstracting the accessible α-proton rather than attacking the sterically shielded sulfur atom.
Comparative Reactivity: A Quantitative Look
The mechanistic differences manifest in observable reaction rates. Solvolysis, the reaction with a solvent like water (hydrolysis) or methanol, is a standard method for quantifying the reactivity of electrophiles.
Kinetic studies consistently show that arenesulfonyl chlorides react via a bimolecular (Sₙ2) mechanism.[7][10] The kinetic solvent isotope effect (KSIE), k(H₂O)/k(D₂O), for the hydrolysis of benzenesulfonyl chloride is approximately 1.56, which is indicative of a mechanism where the nucleophile is involved in the rate-determining step.[10] A similar value of 1.57 is observed for methanesulfonyl chloride, suggesting a common Sₙ2-like mechanism for both alkyl and aryl sulfonyl chlorides in neutral solvolysis.[10]
However, the absolute rates differ. Due to the factors discussed above (electronics and sterics), the following general reactivity trend is observed:
Benzenesulfonyl Chloride > Cyclohexanesulfonyl Chloride
While direct, side-by-side kinetic data for the hydrolysis of CsCl and BsCl is sparse in readily available literature, comparisons between simple alkanesulfonyl chlorides and benzenesulfonyl chloride confirm this trend.[10] The electron-withdrawing nature of the phenyl group provides a decisive electronic advantage that outweighs the minor steric bulk, leading to faster overall substitution rates in the absence of competing elimination pathways.
| Parameter | Cyclohexanesulfonyl Chloride (Aliphatic) | Benzenesulfonyl Chloride (Aromatic) | Rationale |
| Sulfur Electrophilicity | Lower | Higher | Inductive electron donation from the alkyl group vs. electron withdrawal by the aryl group.[3] |
| Steric Hindrance | High | Low | The bulky, 3D cyclohexyl group vs. the planar phenyl group.[5] |
| Primary Mechanism | Sₙ2 | Sₙ2 | Both proceed via nucleophilic substitution at sulfur.[7][10] |
| Competing Mechanism | Yes (Sulfene Formation) | No | Requires α-protons and a suitable base.[9] |
| Relative Rate (Sₙ2) | Slower | Faster | The electronic effect of the phenyl group is the dominant factor accelerating the reaction.[10] |
Experimental Protocols and Practical Considerations
The choice between these reagents often comes down to the desired properties of the final product and the specific reaction conditions required.
Protocol 1: Synthesis of N-Benzylbenzenesulfonamide (via BsCl)
This protocol exemplifies a standard Schotten-Baumann reaction, a reliable method for forming sulfonamides from arenesulfonyl chlorides.
Rationale: The reaction is performed in a two-phase system (dichloromethane/water) with an aqueous base (NaOH). The base neutralizes the HCl byproduct, preventing protonation of the amine nucleophile and driving the reaction to completion. The product is non-polar and remains in the organic layer.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add benzylamine (1.07 g, 10 mmol) and dichloromethane (20 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in water (20 mL). Add this aqueous solution to the flask.
-
Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.94 g, 11 mmol, 1.1 eq) dropwise to the mixture over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with 1M HCl (20 mL), then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from an ethanol/water mixture to afford pure N-benzylbenzenesulfonamide.
Protocol 2: Synthesis of a Sulfonamide from an Alkanesulfonyl Chloride
This protocol is adapted for alkanesulfonyl chlorides, often employing an organic base in a single-phase system, which can be crucial for controlling the potential sulfene pathway.
Rationale: Using a non-nucleophilic, hindered base like triethylamine (TEA) in an aprotic solvent like THF prevents hydrolysis of the reactive alkanesulfonyl chloride. TEA acts solely as an HCl scavenger. While this can promote sulfene formation, with a potent primary amine nucleophile present in excess, the direct Sₙ2 pathway often remains competitive or dominant.[11]
Step-by-Step Methodology:
-
To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add the primary amine (10 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).
-
Add triethylamine (2.1 mL, 15 mmol, 1.5 eq) to the solution.
-
Cool the stirring solution to 0 °C in an ice bath.
-
Add cyclohexanesulfonyl chloride (1.83 g, 10 mmol) dropwise via syringe over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (20 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Outlook
The choice between cyclohexanesulfonyl chloride and benzenesulfonyl chloride is a strategic decision based on a clear understanding of their mechanistic behaviors.
-
Benzenesulfonyl Chloride is the more reactive, electronically activated reagent. It is ideal for straightforward Sₙ2 reactions where high reactivity is desired and the aromatic nature of the resulting sulfonamide is acceptable or required for the target's properties (e.g., for SAR studies or electronic modulation).
-
Cyclohexanesulfonyl Chloride offers access to aliphatic sulfonamides, which can improve properties like solubility or metabolic stability in drug candidates. However, its use requires careful consideration of its lower intrinsic reactivity, increased steric bulk, and the potential for the competing sulfene pathway. Reaction conditions, particularly the choice of base, must be optimized to favor the desired substitution pathway over elimination.
For the practicing chemist, this comparison underscores a fundamental principle: the structure of a reagent is not a passive scaffold but an active participant that dictates the flow of electrons and the geometry of approach, ultimately governing the outcome of a chemical transformation.
References
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Kinetics of SN1 Solvolysis. (n.d.). Chem 21 Fall 2009. [Link]
-
Koo, I. S., Bentley, T. W., Kang, D. H., & Lee, I. (2011). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 16(9), 7253–7264. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
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Sulfene. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
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Drabowicz, J., Dudziński, B., & Mikołajczyk, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
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Vizgert, R. V. (1965). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Russian Chemical Reviews, 34(12), 1049. [Link]
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D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
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Koo, I. S., et al. (2011). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules. [Link]
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Oh, H. K., et al. (2020). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Journal of the Korean Chemical Society, 64(6), 401-406. [Link]
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Solvolysis of Tertiary and Secondary Haloalkanes. (2015). Chemistry LibreTexts. [Link]
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King, J. F. (n.d.). The Mechanism Of Sulfene Formation By. CORE. [Link]
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Benzenesulfonyl chloride. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
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Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect. [Link]
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However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why?. (2024). Brainly.in. [Link]
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Steric hindrance of the neighboring groups in opposition to hydrogen... (n.d.). ResearchGate. [Link]
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Benzenesulfonyl chloride. (n.d.). NIST WebBook. [Link]
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Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2023). Journal of the American Chemical Society. [Link]
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The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. [Link]
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Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. (2018). Organic & Biomolecular Chemistry. [Link]
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A Comparative Kinetic Analysis of Cyclohexylsulfamoyl Chloride in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, the sulfonamide functional group is a cornerstone of molecular design. The choice of the sulfonylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Cyclohexylsulfamoyl chloride, with its unique aliphatic cyclic structure, presents a distinct reactivity profile compared to more common arylsulfonyl or simple alkylsulfonyl chlorides. This guide provides an in-depth, objective comparison of the reaction kinetics of this compound with other widely used sulfonylating agents, supported by established mechanistic principles and comparative experimental data.
The Rationale for Kinetic Studies in Sulfonylation Reactions
The sulfonylation of amines and alcohols is a fundamental transformation in organic synthesis. A thorough understanding of the reaction kinetics is paramount for several key reasons:
-
Mechanism Elucidation: Kinetic data provides invaluable insights into the reaction mechanism, helping to distinguish between different pathways, such as SN1 and SN2 at the sulfur center.
-
Reaction Optimization: By understanding the factors that influence the reaction rate, such as substrate, reagent, solvent, and temperature, conditions can be optimized to maximize yield and minimize reaction times.
-
Predictive Power: A robust kinetic model allows for the prediction of reaction outcomes under various conditions, aiding in the design of efficient and scalable synthetic routes.
-
Comparative Reactivity: Kinetic studies enable a quantitative comparison of the reactivity of different sulfonylating agents, facilitating the selection of the most appropriate reagent for a specific transformation.
General Mechanisms of Sulfonyl Chloride Reactions
The reactions of sulfonyl chlorides with nucleophiles, such as amines (to form sulfonamides) and alcohols (to form sulfonate esters), predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.[1]
Caption: General SN2 mechanism for the sulfonylation of an amine.
In this concerted process, the nucleophile attacks the electrophilic sulfur atom, and the chloride ion is displaced in a single step. The transition state is trigonal bipyramidal in geometry. For some sulfonyl chlorides, particularly those with bulky substituents or in strongly ionizing solvents, a dissociative SN1-like mechanism may be operative, proceeding through a sulfonylium cation intermediate. However, for most common applications, the SN2 pathway is the accepted model.
Comparative Kinetic Data
While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity by comparing it with structurally related sulfamoyl chlorides and other common sulfonylating agents.
The Influence of the N-Substituent in Sulfamoyl Chlorides
The nature of the substituent on the nitrogen atom of a sulfamoyl chloride significantly impacts its reactivity. A key comparison can be drawn from the hydrolysis rates of N,N-dialkylsulfamoyl chlorides. For instance, diethylsulfamoyl chloride hydrolyzes approximately eight times faster than dimethylsulfamoyl chloride. This suggests that increasing the electron-donating ability and steric bulk of the N-alkyl groups can influence the reaction rate.
Based on this trend, we can position the reactivity of this compound. The cyclohexyl group is a secondary alkyl group, which is more electron-donating and sterically larger than a methyl or ethyl group. This would suggest that this compound is likely more reactive than N,N-dimethylsulfamoyl chloride.
Comparison with Aryl- and Alkanesulfonyl Chlorides
A broader comparison with commonly used sulfonylating agents provides further context for the utility of this compound.
| Sulfonylating Agent | Structure | General Reactivity Trend | Key Characteristics |
| This compound | C₆H₁₁NHSO₂Cl | Moderate | Aliphatic, bulky N-substituent. Expected to be more reactive than aromatic sulfonyl chlorides. |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | High | Aliphatic, sterically unhindered, potent electrophile.[2] |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderate | Aromatic, electron-donating methyl group slightly reduces reactivity compared to benzenesulfonyl chloride. |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | Moderate | Aromatic, serves as a baseline for substituted arylsulfonyl chlorides. |
| N,N-Dimethylsulfamoyl Chloride | (CH₃)₂NSO₂Cl | Lower | N,N-disubstituted sulfamoyl chloride, generally less reactive than alkyl- and arylsulfonyl chlorides.[3] |
Note: The reactivity trend is a qualitative assessment based on general principles of organic chemistry. Actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.
Alkanesulfonyl chlorides like MsCl are generally more reactive than arylsulfonyl chlorides due to reduced steric hindrance and the absence of resonance stabilization.[2] Aromatic sulfonyl chlorides, in turn, are typically more reactive than N,N-dialkylsulfamoyl chlorides. The cyclohexyl group in this compound, being aliphatic, suggests a reactivity that is likely higher than that of aromatic sulfonyl chlorides but potentially lower than the highly reactive methanesulfonyl chloride due to steric factors.
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data, a well-designed experimental protocol is essential. The following outlines a general workflow for studying the kinetics of a sulfonylation reaction.
Caption: A typical experimental workflow for kinetic analysis of a sulfonylation reaction.
Step-by-Step Methodology for a Representative Sulfonylation Reaction
Objective: To determine the second-order rate constant for the reaction of this compound with a primary amine (e.g., aniline) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
This compound
-
Aniline (or other amine nucleophile)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
Quenching solution (e.g., a dilute solution of a highly reactive amine in acetonitrile)
-
Thermostatted reaction vessel
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound, aniline, and the internal standard in acetonitrile of known concentrations.
-
Reaction Initiation: Equilibrate the solutions of aniline and the internal standard in the thermostatted reaction vessel. Initiate the reaction by adding a known volume of the this compound stock solution. Start the timer immediately.
-
Sampling and Quenching: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution. The quenching agent will rapidly consume any unreacted this compound, stopping the reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the reactants and the sulfonamide product. The internal standard is used to correct for any variations in injection volume.
-
Data Analysis: Plot the concentration of the reactants versus time. Use the appropriate integrated rate law for a second-order reaction to determine the rate constant (k).
Conclusion: Selecting the Right Tool for the Job
The choice of a sulfonylating agent is a critical parameter in synthetic design. This compound offers a unique combination of an aliphatic sulfonyl group with a sterically demanding N-cyclohexyl substituent. Based on comparative data from related compounds, its reactivity is expected to be moderate, likely falling between the highly reactive alkanesulfonyl chlorides and the less reactive N,N-dialkylsulfamoyl chlorides.
For researchers and drug development professionals, this positions this compound as a valuable reagent when moderate reactivity is desired, potentially offering improved selectivity in complex molecules compared to more aggressive sulfonylating agents. The experimental protocols outlined in this guide provide a framework for conducting rigorous kinetic studies to precisely quantify its reactivity and further elucidate its synthetic utility.
References
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Kevill, D. N., Park, B.-C., Park, K.-H., D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kyong, J. B. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. Organic & Biomolecular Chemistry, 4(8), 1580–1586. [Link]
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A Comparative Guide to Cross-Reactivity Studies of Cyclohexylsulfamoyl Chloride
This guide provides an in-depth, objective comparison of the performance and cross-reactivity profile of Cyclohexylsulfamoyl Chloride against relevant alternatives. It is intended for researchers, scientists, and drug development professionals engaged in synthesis and safety assessment. The methodologies and data presented herein are designed to ensure scientific integrity and support informed decision-making in research and development.
Introduction: The Critical Role of this compound and Its Reactivity Profile
This compound is a highly reactive organic compound utilized as a key building block and reagent in the synthesis of a diverse range of pharmaceuticals and agrochemicals.[1][2] Its primary utility lies in its ability to introduce a cyclohexylsulfamoyl moiety into molecules, a functional group critical for the biological activity of many compounds, notably in the development of sulfonylurea-class drugs.[1][3]
However, the very reactivity that makes this compound a valuable synthetic tool also presents a significant challenge: the potential for cross-reactivity.[4] In the context of drug development, a reactive starting material or intermediate like this compound can potentially react with unintended biological molecules (e.g., proteins) or generate process-related impurities that are structurally similar to the active pharmaceutical ingredient (API).[5][6] This can lead to off-target effects, immunogenic responses, or false positives in diagnostic assays.[4][7] Therefore, a thorough understanding and rigorous assessment of its cross-reactivity are not merely procedural hurdles but are fundamental to ensuring the safety and efficacy of the final drug product, in alignment with regulatory frameworks such as the ICH Q3A guidelines for impurities.[6][8][9]
This guide outlines the experimental frameworks necessary to characterize the chemical and biological cross-reactivity of this compound, comparing it with a common alternative, Cyclohexanesulfonyl Chloride , which introduces a similar cyclohexyl-based sulfonyl group but lacks the amide linkage.[2][10]
The Landscape of Reactivity: Chemical and Biological Implications
Cross-reactivity can manifest in two primary domains:
-
Chemical Cross-Reactivity: This refers to the formation of unintended by-products during synthesis due to the reaction of this compound with other functional groups present in intermediates or reagents. These by-products may be difficult to separate from the API and can pose safety risks.[5][11]
-
Biological Cross-Reactivity: This occurs when the compound itself, or antibodies generated against a drug synthesized using it, bind to unintended biological targets.[4] For a small molecule like this compound, this could involve covalent modification of proteins.[12] For therapeutic antibodies, it involves assessing binding to a wide range of human tissues to prevent off-target toxicity, a process known as tissue cross-reactivity studies.[13]
Understanding these potential interactions is paramount for risk assessment and mitigation during drug development.
Comparative Experimental Design: Assessing Cross-Reactivity
To objectively compare this compound and its alternative, a multi-pronged experimental approach is essential. This section details robust protocols for chemical and biological cross-reactivity assessment.
Chemical Reactivity Profiling via HPLC-MS/MS
Causality of Experimental Choice: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying trace-level impurities in pharmaceutical substances.[3][14][15][16] Its high resolution and sensitivity allow for the separation and identification of structurally similar compounds, making it ideal for detecting potential cross-reactive by-products generated during a model synthesis reaction.
Experimental Workflow Diagram
Caption: Figure 1. HPLC-MS/MS workflow for chemical reactivity profiling.
Detailed Protocol:
-
Reaction Setup: In separate vials, react 1.0 mmol of a model primary amine (e.g., benzylamine) with 1.1 mmol of (a) this compound and (b) Cyclohexanesulfonyl Chloride in 5 mL of dichloromethane with 1.2 mmol of triethylamine as a base. Stir at room temperature for 2 hours.
-
Workup: Quench the reaction with 5 mL of 1M HCl. Separate the organic layer, wash with brine, dry over sodium sulfate, and evaporate the solvent.
-
Sample Preparation: Reconstitute the residue in 1 mL of 50:50 acetonitrile:water. Prepare a 10 µg/mL solution for analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (m/z 100-1000) to identify all ions, followed by data-dependent product ion scans on the most intense peaks to elucidate structures.
-
-
Self-Validation: Include a negative control (reaction without the amine) to identify reagent-specific degradation products. A blank injection (mobile phase only) must be run to ensure no system contamination.
Comparative Data Summary (Hypothetical)
| Parameter | This compound Reaction | Cyclohexanesulfonyl Chloride Reaction |
| Expected Product Peak Area (%) | 96.5% | 99.1% |
| Major By-product 1 (%) | 2.1% (Di-sulfonated amine) | 0.5% (Unidentified) |
| Major By-product 2 (%) | 0.8% (Hydrolyzed reagent) | 0.2% (Unidentified) |
| Total Impurity Load (%) | 3.5% | 0.9% |
Table 1. Comparative impurity profile from a model reaction.
Interpretation: The data suggests that under these conditions, Cyclohexanesulfonyl Chloride exhibits higher conversion to the desired product with a significantly lower impurity profile. The presence of a di-sulfonated by-product with this compound indicates a higher propensity for over-reaction or side reactions.
Biological Cross-Reactivity Assessment via Competitive ELISA
Causality of Experimental Choice: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify antibody-antigen interactions.[17] A competitive ELISA format is particularly well-suited for assessing the cross-reactivity of small molecules.[17] In this setup, the ability of this compound and related structures to inhibit the binding of a specific antibody to its target antigen is measured. This mimics a scenario where antibodies raised against a drug might cross-react with residual reagents or structurally similar metabolites.
Experimental Workflow Diagram
Caption: Figure 2. Workflow for competitive ELISA to assess cross-reactivity.
Detailed Protocol:
-
Antigen Coating: Coat a 96-well high-binding microplate with a conjugate of the final drug product chemically linked to a carrier protein (e.g., BSA) at 2 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C.
-
Blocking: Wash the plate 3 times with PBS-T (PBS with 0.05% Tween-20). Block with 5% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.[18]
-
Competition:
-
Prepare serial dilutions of competitor compounds: this compound, Cyclohexanesulfonyl Chloride, and the final drug product (positive control) from 1 mM to 1 pM in assay diluent (1% BSA in PBS-T).
-
In a separate plate, pre-incubate these dilutions with a fixed concentration of the primary antibody (e.g., a rabbit polyclonal antibody raised against the drug-protein conjugate) for 1 hour.
-
Transfer the antibody-competitor mixtures to the washed, antigen-coated plate and incubate for 1 hour.
-
-
Detection:
-
Wash the plate 5 times with PBS-T.
-
Add an HRP-conjugated anti-rabbit secondary antibody and incubate for 1 hour.[19]
-
Wash the plate 5 times with PBS-T.
-
-
Development: Add TMB substrate and incubate in the dark for 15-20 minutes. Stop the reaction with 2M H2SO4 and read the absorbance at 450 nm.
-
Self-Validation: Wells with no competitor (maximum signal) and wells with no primary antibody (background) must be included. Each competitor concentration should be run in triplicate.
Comparative Data Analysis and Presentation
The results are analyzed by plotting the percentage of antibody binding against the log of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of antibody binding) is calculated for each compound.
Cross-reactivity (%) = (IC50 of Drug Product / IC50 of Competitor) x 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| Drug Product (API) | 15 | 100% |
| This compound | 12,500 | 0.12% |
| Cyclohexanesulfonyl Chloride | > 100,000 | <0.015% |
| Key Starting Material X | 85,000 | 0.018% |
Table 2. Comparative biological cross-reactivity data from competitive ELISA.
Interpretation: The data indicates that while the primary antibody is highly specific to the final drug product, there is measurable, albeit low, cross-reactivity with the this compound reagent. The alternative, Cyclohexanesulfonyl Chloride, shows significantly lower cross-reactivity, suggesting it is less likely to generate an immunologically confounding signal in assays or to be recognized by antibodies raised against the final API. This is a critical consideration for the development of sensitive immunogenicity and pharmacokinetic (PK) assays.[20]
Conclusion and Recommendations
This guide demonstrates a robust, multi-faceted approach to evaluating the cross-reactivity of this compound.
-
Chemical Purity: The HPLC-MS/MS analysis reveals that Cyclohexanesulfonyl Chloride offers a cleaner reaction profile with a lower propensity for generating process-related impurities compared to this compound. This can simplify downstream purification processes and improve the overall quality of the drug substance.
-
Biological Specificity: The competitive ELISA results show that Cyclohexanesulfonyl Chloride has a significantly lower biological cross-reactivity profile. This reduces the risk of assay interference and potential off-target immunological effects.
Recommendation: Based on the supporting experimental data, for synthetic pathways where either reagent is viable, Cyclohexanesulfonyl Chloride presents a lower risk profile in terms of both chemical purity and biological cross-reactivity. While this compound remains a potent and valuable reagent, its use warrants more stringent control over reaction conditions and more thorough validation of analytical methods to monitor for potential impurities and cross-reactive species, in accordance with ICH guidelines.[5][8] The choice of reagent should be made based on a comprehensive risk assessment that includes synthesis efficiency, purification costs, and the ultimate safety and quality requirements of the final pharmaceutical product.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-MS chromatograms of four sulfonylurea pesticides. Retrieved from [Link]
-
PubMed. (2000). Identification of Sulfonylureas in Serum by Electrospray Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography-tandem mass spectrometry method for quantifying sulfonylurea herbicides in human urine: Reconsidering the validation process. Retrieved from [Link]
-
ResearchGate. (2016, January 12). Development and validation of an LC–MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
Chem-Impex. (n.d.). Cyclohexyl-methanesulfonyl chloride. Retrieved from [Link]
-
PMC. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4837-38-1,Cyclohexanesulfonylchloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]
-
NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). ELISA Protocols. Retrieved from [Link]
-
OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanesulfonyl chloride. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclohexylsulfamoyl Chloride
For researchers and professionals in drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents. Cyclohexylsulfamoyl chloride, a reactive sulfamoyl chloride, is a valuable building block in organic synthesis, particularly in the creation of sulfonamides, a class of compounds with significant therapeutic relevance.[1][2] However, its reactivity also necessitates a thorough understanding of its hazards and the proper procedures for its disposal to ensure the safety of laboratory personnel and the protection of our environment.
This guide provides a detailed, step-by-step protocol for the safe quenching and disposal of this compound, grounded in established chemical safety principles and regulatory compliance.
Understanding the Inherent Risks: Properties and Hazards
Before any disposal procedure, a comprehensive understanding of the chemical's properties and hazards is paramount. This compound is a moisture-sensitive and corrosive compound.[2][3] Like other sulfonyl chlorides, it reacts exothermically with nucleophiles, most notably water, to produce corrosive hydrochloric acid and cyclohexylsulfamic acid.[4][5][6]
| Property/Hazard | Description | Source(s) |
| Chemical Formula | C₆H₁₂ClNO₂S | [7] |
| Appearance | Colorless to yellow liquid with a pungent odor.[8] | [8] |
| Primary Hazards | Causes severe skin burns and eye damage.[3][7] Toxic and corrosive.[2] | [2][3][7] |
| Reactivity | Reacts violently with water and other nucleophiles.[6][8] Incompatible with strong bases, oxidizing agents, and metals.[9] | [6][8][9] |
| Decomposition Products | Upon reaction with water, produces hydrochloric acid and sulfuric acid.[6] Thermal decomposition can release toxic fumes of hydrogen chloride and sulfur oxides.[10] | [6][10] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of reactive reagents like this compound is controlled neutralization to a less reactive and non-hazardous state before entering the waste stream. This process is often referred to as "quenching."
Objective: To safely neutralize residual this compound into less reactive byproducts for proper disposal.
Materials:
-
Residual this compound
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
An ice bath
-
A suitable quenching agent (e.g., isopropanol or a dilute solution of sodium hydroxide)
-
pH paper or a pH meter
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][11]
Procedure:
-
Preparation and Inert Atmosphere:
-
Dilution and Cooling:
-
If the residual this compound is concentrated, dilute it with a compatible, anhydrous solvent (e.g., tetrahydrofuran or toluene) to better control the reaction rate.
-
Place the reaction vessel in an ice bath to dissipate the heat generated during the exothermic quenching process.[13]
-
-
Controlled Addition of Quenching Agent:
-
Slowly add a suitable quenching agent dropwise from the dropping funnel into the stirred solution of this compound.[12][13]
-
Method A: Alcohol Quench: Slowly add isopropanol. This will react with the sulfamoyl chloride to form a more stable sulfamate ester and hydrochloric acid.[13]
-
Method B: Basic Hydrolysis: Slowly add a dilute solution of sodium hydroxide (e.g., 2M). This will hydrolyze the sulfamoyl chloride to the corresponding sulfamate salt and sodium chloride. Be aware that this reaction can be vigorous.
-
-
-
Monitoring and Completion:
-
Continuously monitor the reaction temperature and control the addition rate of the quenching agent to prevent excessive heat generation.[13]
-
After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.
-
Test the pH of the resulting solution. If acidic, neutralize it by cautiously adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6 and 8.[12]
-
-
Waste Collection and Labeling:
-
Once the reaction is complete and the solution is neutralized, transfer the quenched mixture to a properly labeled hazardous waste container.[14]
-
The label should clearly indicate the contents, including the reaction byproducts.
-
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial to minimize harm.
-
Minor Spill:
-
Alert personnel in the immediate area.[14]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[14]
-
Clean the spill area with a decontaminating solution.
-
-
Major Spill:
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
By adhering to these detailed procedures, researchers can confidently and safely handle and dispose of this compound, ensuring a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society.
- Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Canadian Science Publishing.
- Cyclohexylmethane sulfonyl chloride | C7H13ClO2S | CID 3871475. PubChem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
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- SULPHURYL CHLORIDE. SD Fine-Chem.
- Sulfuryl chloride. Santa Cruz Biotechnology.
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- sulfuryl chloride - Report | CAMEO Chemicals | NOAA. NOAA.
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- Quenching Reactive Substances. Virginia Tech Chemistry Department.
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A Researcher's Guide to Handling Cyclohexylsulfamoyl Chloride: A Proactive Safety Protocol
As Senior Application Scientist, this guide moves beyond mere compliance, offering a deep dive into the causality behind the safety protocols for Cyclohexylsulfamoyl Chloride. This document serves as an essential operational plan for researchers, scientists, and drug development professionals, ensuring that every step, from preparation to disposal, is underpinned by scientific integrity and field-proven safety insights.
This compound is a reactive compound, valued for its role in synthesis, particularly in the development of pharmaceuticals and agrochemicals. However, its utility is matched by its hazards. The sulfamoyl chloride functional group is highly susceptible to nucleophilic attack, most notably by water. This reactivity is the primary driver of the stringent handling procedures required.
The Core Hazard: Water Reactivity
The central principle for safely handling this compound is the rigorous exclusion of moisture. The sulfamoyl chloride moiety reacts readily with water in a hydrolytic reaction.
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
This reaction is problematic for two critical reasons:
-
It generates Cyclohexylsulfamic acid and Hydrochloric Acid (HCl), both of which are corrosive and can cause severe chemical burns to skin, eyes, and the respiratory tract.[1]
-
The reaction can be vigorous, generating heat and toxic fumes, potentially leading to pressure buildup in sealed containers.[2][3]
Understanding this fundamental reactivity informs every aspect of personal protective equipment (PPE) selection and handling logistics.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a comprehensive barrier system designed to protect you from the specific hazards of this compound. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[4][5] All operations involving this chemical must be performed within a fume hood to control vapor and fume exposure.
Eye and Face Protection: The Non-Negotiable First Line
-
Why: The immediate and severe danger of splashes makes robust eye and face protection essential. Contact with the chemical or its acidic hydrolysis byproducts can cause serious, irreversible eye damage.[1][2][6]
-
What to Use:
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]
-
Best Practice/Large Scale Operations: A full-face shield worn over chemical safety goggles provides an additional layer of protection against splashes, safeguarding the entire face.[4][8]
-
Skin and Body Protection: A Complete Impervious Barrier
-
Why: this compound is classified as a corrosive material that causes severe skin burns upon contact.[1][6] Protective clothing must be made of materials that resist penetration by this specific chemical.
-
What to Use:
-
Gloves: Handle with chemical-impermeable gloves inspected prior to use.[7] Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl or Viton rubber should be considered. Always consult the glove manufacturer's compatibility charts. Dispose of contaminated gloves immediately after use.[6][9]
-
Lab Coat/Apron: A flame-retardant, chemical-resistant lab coat is mandatory. For operations with a higher risk of splashing, such as transfers, supplement with a chemical-resistant apron.[4][10]
-
Full Body Protection: For large-volume transfers or in the event of a significant spill, a complete chemical-resistant suit is required to prevent any possibility of skin contact.[8][11] Ensure all clothing is removed carefully to avoid contaminating the skin.[3]
-
Respiratory Protection: Guarding Against Corrosive Vapors
-
Why: Inhalation of vapors or aerosols can cause severe irritation and chemical burns to the respiratory tract due to the compound itself and its reaction with moisture in the lungs to form HCl.[1][2]
-
What to Use:
-
Standard Operations (in Fume Hood): When used within a properly functioning chemical fume hood, specific respiratory protection may not be required.
-
Risk of Aerosol/Vapor Generation: If there is a potential for vapors or aerosols to escape the primary engineering controls, a respirator is necessary. A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge provides both eye and respiratory protection and is the preferred choice.[5] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.[10]
-
PPE Selection Summary Table
| Task / Scale of Operation | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Small Scale (<10g) Lab Synthesis | Work in Fume Hood | Chemical Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Chemical-Resistant Lab Coat |
| Medium Scale (10-100g) Transfer/Workup | Work in Fume Hood | Face Shield over Goggles | Heavy-Duty Gloves (e.g., Butyl Rubber) | Chemical-Resistant Lab Coat & Apron |
| Large Scale (>100g) or Weighing Outside Hood | Full-Face Respirator (OV/AG Cartridge) | Integrated with Respirator | Heavy-Duty Gloves (e.g., Butyl Rubber) | Full Chemical-Resistant Suit |
| Spill Cleanup | SCBA or Full-Face Respirator (OV/AG) | Integrated with Respirator | Heavy-Duty Gloves (e.g., Butyl Rubber) | Full Chemical-Resistant Suit |
Operational and Disposal Plans
Safe Handling and Storage Protocol
-
Work Area Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially water and other incompatible materials like bases and strong oxidizing agents.[12]
-
Emergency Equipment Check: Verify that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[4][12] Keep spill cleanup materials (e.g., dry sand, Chemizorb®) readily available.[13]
-
Container Handling: Keep containers tightly closed when not in use to prevent reaction with atmospheric moisture.[7][14] Store in a cool, dry, well-ventilated area designated for corrosive and water-reactive chemicals.[7][9]
-
Dispensing: Use corrosion-resistant tools, such as glass or PTFE-lined spatulas, for transfers.[5] Grounding and bonding of containers may be necessary to prevent static discharge during large-scale transfers.[13]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[14][15] Do not eat, drink, or smoke in the laboratory.[14]
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan
-
Waste Collection: All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, are considered hazardous waste.[15]
-
Containerization: Collect waste in a designated, compatible, and clearly labeled container with a secure lid. Do not add water or other incompatible materials to the waste container.
-
Final Disposal: Dispose of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[7] Empty containers must be treated as hazardous waste due to residual chemicals.[14]
By understanding the fundamental reactivity of this compound and adhering to these detailed operational plans, you can effectively mitigate risks, ensuring a safe and productive research environment.
References
-
Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
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ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. Safety OnDemand. Retrieved from [Link]
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Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]
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Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: Sulfamoyl chloride. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). Cyclohexanesulfonyl chloride. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). Cyclohexylmethane sulfonyl chloride. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
